Product packaging for 1,3-Dimethyl-1-cyclohexene(Cat. No.:CAS No. 2808-76-6)

1,3-Dimethyl-1-cyclohexene

Cat. No.: B8734636
CAS No.: 2808-76-6
M. Wt: 110.20 g/mol
InChI Key: XTCMQAVNRXZBRH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1-cyclohexene is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B8734636 1,3-Dimethyl-1-cyclohexene CAS No. 2808-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2808-76-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

1,3-dimethylcyclohexene

InChI

InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3

InChI Key

XTCMQAVNRXZBRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1-cyclohexene is a cyclic alkene of significant interest in organic synthesis. Its structure, featuring a disubstituted cyclohexene (B86901) ring, provides a versatile scaffold for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

The structure of this compound is characterized by a six-membered carbon ring containing one double bond, with methyl groups attached to carbons 1 and 3.

IdentifierValue
IUPAC Name 1,3-dimethylcyclohexene
CAS Number 2808-76-6
Molecular Formula C₈H₁₄
SMILES CC1=CCCC(C)C1
InChI InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3
InChIKey XTCMQAVNRXZBRH-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight 110.20 g/mol [1][2]
Boiling Point 127.05 °C[1][3]
Melting Point -81.99 °C (estimate)[1][3]
Density 0.7991 g/cm³[1][3]
Refractive Index 1.4471[1][3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 1,3-dimethylcyclohexanol (B2913386).

Experimental Protocol: Dehydration of 1,3-Dimethylcyclohexanol

Materials:

  • 1,3-Dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride (NaCl) solution

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Boiling chips

Apparatus:

  • Round-bottom flask (50 mL)

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

Procedure:

  • Place 10.0 g of 1,3-dimethylcyclohexanol into a 50 mL round-bottom flask.

  • Carefully add 3 mL of 85% phosphoric acid to the flask along with a few boiling chips.

  • Assemble a distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.

  • Gently heat the mixture using a heating mantle. The alkene product will co-distill with water as it is formed.

  • Collect the distillate until the reaction ceases.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution to remove the bulk of the water.

  • Separate the organic layer and wash it with 15 mL of 10% sodium carbonate solution to neutralize any remaining acid.

  • Wash the organic layer again with 15 mL of water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.

  • Decant the dried liquid into a clean, dry distillation apparatus and perform a final distillation to purify the this compound product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.[3]

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.[3]

    • Parameters: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.[3]

    • Parameters: A standard proton-decoupled carbon experiment is performed.[3]

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[4] A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (approximately 10 µg/mL).[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[5]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

    • Inlet: Split/splitless injector at 250°C.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Oven Program: Initial temperature of 40°C for 2 minutes, then ramp to 150°C at 10°C/min, and hold for 2 minutes.[6]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 200.

Chemical Reactivity and Mechanisms

This compound undergoes typical alkene reactions, with electrophilic addition being a prominent example.

Electrophilic Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) proceeds via an electrophilic addition mechanism, following Markovnikov's rule.[7]

Experimental Protocol:

  • Dissolve this compound in a non-polar, aprotic solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Allow the reaction to proceed to completion, monitoring by TLC or GC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 1-bromo-1,3-dimethylcyclohexane.

  • Purify the product by distillation or column chromatography.

Reaction Mechanism:

The electrophilic addition of HBr to this compound is a two-step process involving the formation of a carbocation intermediate.

Electrophilic_Addition reactant1 This compound intermediate Tertiary Carbocation Intermediate reactant1->intermediate + H⁺ (from HBr) (Slow, Rate-determining step) reactant2 HBr product 1-Bromo-1,3-dimethylcyclohexane intermediate->product + Br⁻ (Fast) bromide_ion Br⁻

Caption: Electrophilic addition of HBr to this compound.

Diels-Alder Reaction

While this compound itself is not a diene, its conjugated isomer, 1,3-dimethyl-1,3-cyclohexadiene, can participate as the diene component in Diels-Alder reactions.[1] this compound can act as a dienophile, although its reactivity is modest due to the lack of electron-withdrawing groups.[1]

Experimental Workflow for a Hypothetical Diels-Alder Reaction:

The following workflow outlines the general steps for a Diels-Alder reaction where this compound could act as a dienophile with a more reactive diene, such as cyclopentadiene.

Diels_Alder_Workflow reactants Combine this compound and Cyclopentadiene in a suitable solvent heating Heat the reaction mixture under reflux reactants->heating monitoring Monitor reaction progress by TLC or GC heating->monitoring workup Reaction work-up: Cool, wash, and extract monitoring->workup purification Purify the product by column chromatography or distillation workup->purification characterization Characterize the adduct by NMR, IR, and MS purification->characterization

Caption: General experimental workflow for a Diels-Alder reaction.

Conclusion

This compound is a valuable building block in organic chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis and characterization. The presented reaction mechanisms and workflows offer a foundation for further investigation and application of this versatile cyclic alkene in research and development.

References

An In-depth Technical Guide to 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1,3-dimethylcyclohexene CAS Number: 2808-76-6

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1-cyclohexene, including its chemical properties, synthesis, and reactivity. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate.

Chemical and Physical Properties

This compound is a cyclic alkene with a molecular formula of C₈H₁₄. Its structure consists of a six-membered ring containing one double bond, with methyl groups attached to carbons 1 and 3. The presence of these substituents and the double bond influences its stereochemistry and reactivity.

PropertyValue
IUPAC Name 1,3-dimethylcyclohexene
CAS Number 2808-76-6
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point 127-128 °C

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction with 3-methylcyclohexanone (B152366), followed by the dehydration of the resulting tertiary alcohol.

Experimental Protocol: Synthesis via Grignard Reaction and Dehydration

This protocol is a representative procedure adapted from standard methods for Grignard reactions on cyclic ketones and subsequent alcohol dehydration.

Step 1: Grignard Reaction - Synthesis of 1,3-Dimethylcyclohexan-1-ol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (methylmagnesium iodide). The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Grignard Reagent Formation: The remaining methyl iodide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Addition of Ketone: A solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1,3-dimethylcyclohexan-1-ol.

Step 2: Dehydration - Synthesis of this compound

  • Apparatus Setup: The crude 1,3-dimethylcyclohexan-1-ol is placed in a round-bottom flask with a stir bar. A distillation apparatus is assembled.

  • Acid Addition: A catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid, is carefully added to the alcohol.[1][2]

  • Distillation: The mixture is heated to distill the alkene product. The distillate, which will be an azeotrope of the alkene and water, is collected.[1][2]

  • Work-up: The distillate is transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and purified by fractional distillation to yield pure this compound.[1][2]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 3-Methylcyclohexanone 3-Methylcyclohexanone 1,3-Dimethylcyclohexan-1-ol 1,3-Dimethylcyclohexan-1-ol 3-Methylcyclohexanone->1,3-Dimethylcyclohexan-1-ol + CH3MgI in Et2O then H3O+ workup Methylmagnesium_iodide CH3MgI Methylmagnesium_iodide->1,3-Dimethylcyclohexan-1-ol 1,3-Dimethylcyclohexene 1,3-Dimethylcyclohexene 1,3-Dimethylcyclohexan-1-ol->1,3-Dimethylcyclohexene H3PO4, heat

Synthetic pathway to this compound.

Reactivity and Potential Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. Its double bond can undergo a variety of addition reactions, making it a useful scaffold for the construction of more complex molecules. It has been noted as a precursor to chiral building blocks used in the synthesis of antihistamines and anti-inflammatory agents.

Experimental Protocol: Epoxidation of this compound

This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: m-CPBA (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is diluted with dichloromethane and washed successively with a saturated sodium bicarbonate solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude epoxide can be purified by column chromatography.

Experimental Protocol: Dihydroxylation of this compound

This protocol outlines the syn-dihydroxylation of an alkene using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation).[3]

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in a mixture of acetone (B3395972) and water.

  • Reagent Addition: NMO (1.2 equivalents) is added to the solution and stirred until dissolved. A catalytic amount of osmium tetroxide (e.g., 2.5 mol%) is then added.

  • Reaction: The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting alkene.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred vigorously for 30 minutes. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diol can be purified by column chromatography or recrystallization.[3]

G This compound This compound Epoxide 1,3-Dimethyl-1,2-epoxycyclohexane This compound->Epoxide m-CPBA Diol cis-1,3-Dimethyl-1,2-cyclohexanediol This compound->Diol 1. OsO4 (cat.), NMO 2. Na2SO3

Reactions of this compound.

Relevance in Drug Development

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, its utility lies in its role as a key synthetic intermediate. The functionalized cyclohexane (B81311) core that can be derived from this molecule is a common motif in many pharmacologically active compounds. For instance, the controlled functionalization of the double bond can introduce stereocenters, which are crucial for the specificity and efficacy of drug molecules. Its application as a precursor for chiral building blocks in the synthesis of antihistamines and anti-inflammatory drugs underscores its importance in the drug discovery and development pipeline.

G Start This compound Intermediate Functionalized Cyclohexane Scaffold Start->Intermediate Chemical Transformations (e.g., Epoxidation, Dihydroxylation) Final Complex Target Molecule (e.g., Antihistamine) Intermediate->Final Further Synthetic Steps

Role as a synthetic intermediate in drug discovery.

References

Synthesis of 1,3-Dimethyl-1-cyclohexene from common precursors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 1,3-dimethyl-1-cyclohexene, a valuable cyclic alkene in organic synthesis. The primary focus is on the acid-catalyzed dehydration of 2,4-dimethylcyclohexanol (B1614846), a reliable and well-documented route. Alternative, though less direct, synthetic strategies involving the Diels-Alder and Wittig reactions are also discussed. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, data analysis, and visual representations of the chemical pathways and workflows.

Primary Synthetic Route: Dehydration of 2,4-Dimethylcyclohexanol

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethylcyclohexanol. This elimination reaction, typically following an E1 mechanism for secondary alcohols, proceeds through a carbocation intermediate and yields a mixture of isomeric alkenes. According to Zaitsev's rule, the most substituted alkene, in this case, this compound, is generally the major product.[1]

Synthesis of the Precursor: 2,4-Dimethylcyclohexanol

The precursor, 2,4-dimethylcyclohexanol, can be readily prepared from the corresponding ketone, 2,4-dimethylcyclohexanone (B1329789), via reduction.

Experimental Protocol: Reduction of 2,4-Dimethylcyclohexanone

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,4-dimethylcyclohexanone (1 equivalent).

  • Solvent Addition: An appropriate solvent, such as methanol (B129727) or isopropanol, is added to dissolve the ketone.

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent, is added portion-wise to the stirred solution (approximately 1.5 equivalents). The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ketone.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then quenched by the slow addition of dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and filtered.

  • Purification: The solvent is removed by rotary evaporation to yield crude 2,4-dimethylcyclohexanol, which can be purified by distillation or column chromatography if necessary.

ParameterValue
Reactants 2,4-Dimethylcyclohexanone, Sodium Borohydride
Solvent Methanol or Isopropanol
Temperature Room Temperature
Typical Yield >90%
Dehydration of 2,4-Dimethylcyclohexanol

The dehydration of 2,4-dimethylcyclohexanol is an elimination reaction that can be effectively catalyzed by strong, non-nucleophilic acids such as phosphoric acid or sulfuric acid.[2][3] The reaction is driven to completion by distilling off the lower-boiling alkene products as they are formed, in accordance with Le Châtelier's principle.[4]

dehydration_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_4_dimethylcyclohexanol 2,4-Dimethylcyclohexanol protonated_alcohol Protonated Alcohol 2_4_dimethylcyclohexanol->protonated_alcohol + H⁺ H3PO4 H₃PO₄ (catalyst) H3PO4->protonated_alcohol carbocation Carbocation Intermediate protonated_alcohol->carbocation - H₂O 1_3_dimethyl_1_cyclohexene This compound carbocation->1_3_dimethyl_1_cyclohexene - H⁺ isomers Other Isomers carbocation->isomers - H⁺ H2O H₂O

Acid-catalyzed dehydration of 2,4-dimethylcyclohexanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A 100 mL round-bottom flask is charged with 2,4-dimethylcyclohexanol (e.g., 0.1 mol) and a catalytic amount of 85% phosphoric acid (e.g., 5 mL).[5] Boiling chips are added to ensure smooth boiling.

  • Distillation: The flask is fitted with a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.[6]

  • Heating: The reaction mixture is heated gently. The lower-boiling products (this compound and its isomers, along with water) will co-distill. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Workup: The distillate, which will separate into an organic and an aqueous layer, is transferred to a separatory funnel. The aqueous layer is removed.

  • Washing: The organic layer is washed with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a wash with a saturated brine solution to aid in the removal of water.[3]

  • Drying: The organic layer is transferred to a clean, dry Erlenmeyer flask and dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

  • Final Purification: The dried liquid is decanted or filtered into a clean, dry round-bottom flask for a final simple or fractional distillation to isolate the pure this compound from other isomeric byproducts.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Assemble distillation apparatus with reactants heat 2. Heat reaction mixture setup->heat distill 3. Collect distillate heat->distill separate 4. Separate aqueous and organic layers distill->separate wash 5. Wash organic layer with Na₂CO₃ and brine separate->wash dry 6. Dry with anhydrous MgSO₄ wash->dry purify 7. Final distillation dry->purify product Pure this compound purify->product

Experimental workflow for the synthesis of this compound.
ParameterValueReference
Starting Material 2,4-Dimethylcyclohexanol-
Catalyst 85% Phosphoric Acid[2][5]
Reaction Temperature Distillation temperature of products-
Workup Aqueous wash, Na₂CO₃ wash, brine wash[3]
Drying Agent Anhydrous MgSO₄ or CaCl₂[6]
Typical Yield 70-85% (based on similar reactions)[1]

Alternative Synthetic Routes

While the dehydration of 2,4-dimethylcyclohexanol is a primary method, other synthetic strategies can be considered.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7] In principle, this compound could be synthesized via a [4+2] cycloaddition between 2-methyl-1,3-butadiene (isoprene) as the diene and propene as the dienophile.

diels_alder Isoprene Isoprene (Diene) Product This compound Isoprene->Product + Propene Propene (Dienophile)

Diels-Alder synthesis of this compound.

This reaction would likely require high pressure and temperature due to the gaseous nature of propene and its relatively low reactivity as a dienophile. The regioselectivity would also need to be considered.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from carbonyl compounds.[4] this compound could potentially be synthesized by the reaction of 3-methylcyclohexanone (B152366) with a phosphorus ylide generated from ethyltriphenylphosphonium bromide.

wittig_reaction ketone 3-Methylcyclohexanone product This compound ketone->product ylide Ethyltriphenylphosphonium ylide ylide->product + byproduct Triphenylphosphine oxide product->byproduct +

Wittig reaction approach to this compound.

A strong base, such as n-butyllithium, would be required to deprotonate the phosphonium (B103445) salt to form the reactive ylide. The stereochemistry of the resulting double bond would depend on the reaction conditions and the nature of the ylide.

Conclusion

The synthesis of this compound is most practically achieved through the acid-catalyzed dehydration of 2,4-dimethylcyclohexanol. This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the experimental procedure. While alternative methods such as the Diels-Alder and Wittig reactions offer theoretical pathways to the target molecule, they may present challenges in terms of reaction conditions and selectivity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in the successful synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-dimethyl-1-cyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information is presented in a structured format with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a clear, tabular format for easy reference and comparison.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the vinylic, allylic, and aliphatic protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.3br s1HVinylic H (C2-H)
~1.9-2.1m3HAllylic H (C3-H, C6-H₂)
~1.6s3HMethyl H (C1-CH₃)
~1.2-1.8m4HAliphatic H (C4-H₂, C5-H₂)
~0.95d3HMethyl H (C3-CH₃)

¹³C NMR Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule. This compound is expected to show eight distinct signals corresponding to its eight carbon atoms. The approximate chemical shifts are listed below.

Chemical Shift (δ, ppm)Assignment
~134C1
~122C2
~35C3
~30C4
~22C5
~31C6
~23C1-CH₃
~21C3-CH₃

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups. For this compound, the key absorptions are associated with C-H and C=C bonds.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3010Medium=C-H Stretch
2960-2850StrongC-H Stretch (sp³)
~1670MediumC=C Stretch
~1450MediumCH₂ Bend
~1375MediumCH₃ Bend

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

m/zRelative Intensity (%)Assignment
11030[M]⁺ (Molecular Ion)
95100[M - CH₃]⁺ (Base Peak)
6745[C₅H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a standard proton-decoupled pulse sequence. A spectral width of about 240 ppm is used, with an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128-1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomers and conformational landscape of 1,3-dimethyl-1-cyclohexene. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous substituted cyclohexene (B86901) systems, computational chemistry principles, and available spectroscopic data to present a thorough analysis. The document covers the chirality and stereoisomerism of this compound, details the preferred half-chair conformations, and discusses the influence of steric and allylic strain on conformational stability. Quantitative data, derived from theoretical principles and comparisons with related compounds, are presented in tabular format. Furthermore, detailed experimental and computational protocols for the analysis of such systems are provided to guide further research. Visualizations of the stereochemical relationships and conformational equilibria are presented using the DOT language.

Introduction

Substituted cyclohexenes are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their conformational preferences and stereochemical arrangements are critical determinants of their biological activity and chemical reactivity. This compound serves as an important model system for understanding the intricate interplay of steric and electronic effects in allylic systems. The presence of a chiral center at the C3 position and the conformational flexibility of the cyclohexene ring give rise to a complex stereochemical landscape. This guide aims to provide a detailed theoretical and practical framework for the stereochemical and conformational analysis of this compound, catering to the needs of researchers in organic chemistry, medicinal chemistry, and drug development.

Stereoisomers of this compound

The structure of this compound features a double bond between C1 and C2, and a methyl group at the C3 position. The C1 and C2 carbons are sp2-hybridized and trigonal planar, while the C3, C4, C5, and C6 carbons are sp3-hybridized and tetrahedral.

Chirality

The C3 carbon atom in this compound is a stereocenter as it is bonded to four different groups: a methyl group, a hydrogen atom, the C2 carbon of the double bond, and the C4 carbon of the ring. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-1,3-dimethyl-1-cyclohexene and (S)-1,3-dimethyl-1-cyclohexene.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomers R_isomer (R)-1,3-Dimethyl-1-cyclohexene S_isomer (S)-1,3-Dimethyl-1-cyclohexene R_isomer->S_isomer Non-superimposable mirror images

Figure 1: Enantiomeric relationship of this compound.

Conformational Analysis

The cyclohexene ring is not planar and, unlike cyclohexane (B81311) which adopts a chair conformation, it preferentially exists in a half-chair conformation to minimize angle and torsional strain. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) are roughly coplanar, while C4 and C5 are out of this plane. The ring can undergo a conformational inversion, leading to two distinct half-chair conformers.

For each enantiomer of this compound, the methyl group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position. This gives rise to two primary conformers for each enantiomer.

Conformational Equilibria

The conformational equilibrium of the (R)- and (S)-enantiomers is depicted below. The relative stability of the conformers is dictated by steric interactions, primarily allylic strain.

conformational_equilibrium Conformational Equilibrium of (R)-1,3-Dimethyl-1-cyclohexene cluster_R (R)-Enantiomer R_pseudo_eq Pseudo-equatorial C3-Me (More Stable) R_pseudo_ax Pseudo-axial C3-Me (Less Stable) R_pseudo_eq->R_pseudo_ax Ring Inversion

Figure 2: Conformational equilibrium for one enantiomer.
Allylic Strain

The dominant factor governing the conformational preference is allylic 1,3-strain (A1,3 strain) . This refers to the steric interaction between the substituent at the C3 position and the substituent at the C1 position of the double bond.

  • In the pseudo-axial conformer , the C3-methyl group is in close proximity to the C1-methyl group, leading to significant steric repulsion.

  • In the pseudo-equatorial conformer , the C3-methyl group is positioned away from the C1-methyl group, minimizing this steric clash.

Therefore, the conformer with the C3-methyl group in the pseudo-equatorial position is expected to be significantly more stable.

Quantitative Conformational Analysis

ParameterPseudo-axial C3-Me ConformerPseudo-equatorial C3-Me ConformerSource of Estimation
Relative Energy (ΔE) ~1.5 - 2.5 kcal/mol0 kcal/mol (Reference)Analogy to 3-methylcyclohexene (B1581247) and allylic strain values
Dihedral Angle (C1-C2-C3-C(Me)) ~30-40°~150-160°General values for cyclohexene half-chair
Calculated Population (298 K) ~5-10%~90-95%Based on ΔE

Table 1: Estimated Quantitative Conformational Data for this compound.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis. Variable temperature (VT) NMR studies can be employed to determine the populations of the conformers and the energy barrier for ring inversion.

Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of (R)- or (S)-1,3-dimethyl-1-cyclohexene in a low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Data Acquisition: Acquire a series of ¹H NMR spectra at various temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant spectral changes (broadening, followed by decoalescence into separate signals for each conformer) are observed.

  • Data Analysis:

    • At low temperatures where the exchange is slow, integrate the signals corresponding to the pseudo-axial and pseudo-equatorial conformers to determine their relative populations.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature.

    • A van't Hoff plot (ln(Keq) vs 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H ~5.4Singlet (broad)Vinylic H at C2
~1.6SingletC1-Methyl
~1.0DoubletC3-Methyl
¹³C ~135SingletC1
~120SingletC2
~30SingletC3

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Actual values may vary depending on the solvent and conformer.

Computational Chemistry

In the absence of extensive experimental data, computational methods provide a reliable means to investigate the conformational landscape.

Protocol for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified conformers to full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

  • Transition State Search: To determine the energy barrier for ring inversion, locate the transition state structure connecting the two half-chair conformers using a method like the Berny algorithm. A single imaginary frequency corresponding to the ring flip motion will confirm the transition state.

  • Data Analysis: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the conformers and the transition state to construct a potential energy surface for the conformational interconversion.

The logical workflow for a combined experimental and computational analysis is illustrated below.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis and Purification nmr VT-NMR Spectroscopy synthesis->nmr nmr_data Conformer Populations ΔG‡ nmr->nmr_data conf_search Conformational Search (MM) dft DFT Optimization and Energy Calculation conf_search->dft ts_search Transition State Search dft->ts_search comp_data Relative Energies (ΔE, ΔG) Energy Barrier dft->comp_data ts_search->comp_data comp_data->nmr_data Correlation and Validation

Figure 3: Integrated experimental and computational workflow.

Conclusion

The stereochemical and conformational analysis of this compound reveals a fascinating interplay of chirality and steric effects within a flexible ring system. The molecule exists as a pair of enantiomers, each of which predominantly adopts a half-chair conformation. The conformational equilibrium is strongly biased towards the conformer with the C3-methyl group in a pseudo-equatorial position to alleviate allylic 1,3-strain. While direct experimental quantification remains an area for future research, the principles outlined in this guide, along with the detailed experimental and computational protocols, provide a robust framework for the investigation of this compound and other similarly substituted allylic systems. A thorough understanding of these conformational preferences is essential for the rational design of molecules with specific three-dimensional structures and desired biological activities.

A Technical Guide to the Prospective Electron Density Distribution in 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electron density distribution in a molecule is a fundamental property that governs its chemical reactivity, intermolecular interactions, and physical characteristics. For a molecule like 1,3-Dimethyl-1-cyclohexene, understanding the nuances of its electronic structure is crucial for predicting its behavior in various chemical environments, which is of particular interest in fields such as medicinal chemistry and materials science. The arrangement of electrons dictates the molecule's electrostatic potential, which in turn influences how it interacts with biological targets or other molecules.

A detailed analysis of the electron density can reveal key features such as regions of high and low electron concentration, the nature of chemical bonds (covalent vs. ionic character), and the distribution of charge across the molecule. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new chemical entities.

This guide provides an in-depth overview of the state-of-the-art methods that would be employed to characterize the electron density distribution of this compound.

Methodologies for Determining Electron Density Distribution

The electron density of a molecule can be determined through both experimental techniques and theoretical calculations.[1] A combination of these approaches often provides the most comprehensive understanding.

2.1. Experimental Methodology: X-ray Crystallography

High-resolution X-ray diffraction is a powerful experimental technique for mapping the electron density within a crystal.[2][3] By analyzing the pattern of diffracted X-rays, a three-dimensional model of the electron density can be constructed.

Experimental Protocol for High-Resolution Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are required. As it is a liquid at room temperature, crystallization would need to be performed at low temperatures. A suitable method would be slow evaporation of a solution in a high-purity, low-boiling-point solvent, or carefully controlled cooling of the neat liquid until a single crystal forms. The crystal should ideally be between 0.1 and 0.3 mm in all dimensions.[3]

  • Data Collection:

    • The crystal is mounted on a goniometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations, which can smear the electron density.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the intensities and positions of the diffracted X-rays are recorded on a detector. A high-resolution data set is collected, meaning that diffraction data to a high scattering angle (sin(θ)/λ) is measured.

  • Data Processing and Refinement:

    • The collected diffraction data is processed to correct for experimental factors such as absorption and background scattering.

    • The initial crystal structure is solved to determine the positions of the atoms.

    • A multipole model is then used to refine the electron density distribution. This model goes beyond the simple spherical atom approximation and allows for aspherical features of the electron density, such as bonding electrons and lone pairs, to be modeled.[4]

  • Topological Analysis: The refined electron density is then analyzed using Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds and atomic charges.[1][5]

2.2. Computational Methodology: Density Functional Theory (DFT)

Computational chemistry provides a powerful set of tools for calculating and analyzing molecular electron density.[1][6] Density Functional Theory (DFT) is a widely used method that can provide accurate electron densities and related properties.

Computational Protocol for DFT Analysis:

  • Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[7][8]

  • Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry using a higher-level basis set (e.g., aug-cc-pVTZ) to obtain a more accurate wavefunction and electron density.

  • Population Analysis: The calculated electron density is analyzed to determine atomic charges and bond orders. Common methods for this include Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Bader's QTAIM.[2][9] It is important to note that different methods can yield different charge values, with NBO and Bader charges often considered more reliable than Mulliken charges due to the latter's strong basis set dependency.[9]

  • Topological Analysis (QTAIM): Similar to the analysis of experimental data, the theoretical electron density is analyzed to find bond critical points (BCPs) and characterize the nature of the chemical bonds.

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for this compound that would be obtained from the methodologies described above. Note: These values are for illustrative purposes and are not derived from actual experimental or computational studies on this specific molecule.

Table 1: Hypothetical Mulliken Atomic Charges

This table illustrates the partial charges on each atom as would be calculated using Mulliken population analysis from a DFT calculation. These charges indicate the distribution of electrons across the molecule, highlighting electrophilic and nucleophilic regions.

Atom NumberAtom TypeHypothetical Mulliken Charge (a.u.)
C1C+0.15
C2C-0.20
C3C+0.05
C4C-0.10
C5C-0.12
C6C-0.08
C7 (Methyl on C1)C-0.25
C8 (Methyl on C3)C-0.26
H (on C2)H+0.11
H's (on C4)H+0.09
H's (on C5)H+0.10
H's (on C6)H+0.09
H's (on C7)H+0.08
H's (on C8)H+0.08

Table 2: Hypothetical Bond Critical Point (BCP) Analysis from QTAIM

This table summarizes the properties of the electron density at the bond critical points for selected bonds. These properties provide insight into the nature and strength of the chemical bonds.

BondElectron Density (ρ) at BCP (e/ų)Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵)Ellipticity (ε)
C1=C2~2.5Negative~0.20
C1-C6~1.7Negative~0.05
C2-C3~1.6Negative~0.04
C3-C4~1.7Negative~0.03
C1-C7~1.8Negative~0.02
C3-C8~1.8Negative~0.02
  • Electron Density (ρ) at BCP: Higher values indicate a stronger bond.

  • Laplacian of Electron Density (∇²ρ) at BCP: A negative value is characteristic of a covalent bond.

  • Ellipticity (ε): This measures the deviation of the electron density from cylindrical symmetry around the bond axis. A higher value, as seen in the C1=C2 bond, is indicative of π-character.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for determining and analyzing the electron density distribution of a molecule like this compound, integrating both experimental and computational approaches.

Electron_Density_Workflow cluster_experimental Experimental Approach (X-ray Crystallography) cluster_computational Computational Approach (DFT) cluster_analysis Analysis & Interpretation exp_start Synthesize & Purify This compound crystal_growth Low-Temperature Crystal Growth exp_start->crystal_growth data_collection High-Resolution X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (IAM) data_collection->structure_solution multipole_refinement Multipole Model Refinement structure_solution->multipole_refinement exp_density Experimental Electron Density multipole_refinement->exp_density qtaim_analysis QTAIM Topological Analysis exp_density->qtaim_analysis comp_start Build Molecular Model geom_opt Geometry Optimization comp_start->geom_opt scf_calc Single-Point Calculation geom_opt->scf_calc comp_density Theoretical Electron Density scf_calc->comp_density comp_density->qtaim_analysis pop_analysis Population Analysis (Mulliken, NBO) comp_density->pop_analysis data_tables Generate Data Tables (Charges, BCPs) qtaim_analysis->data_tables pop_analysis->data_tables interpretation Chemical Interpretation (Reactivity, Bonding) data_tables->interpretation

Caption: Workflow for Electron Density Analysis.

Conclusion

While a dedicated study on the electron density distribution of this compound has yet to be published, this guide provides a robust framework for such an investigation. By employing a synergistic approach that combines high-resolution X-ray crystallography with advanced computational methods like Density Functional Theory, researchers can obtain a detailed and accurate picture of the molecule's electronic structure. The resulting data, including atomic charges and bond critical point properties, would be instrumental for professionals in drug development and chemical research, enabling a deeper understanding of the molecule's reactivity and interaction potential. The methodologies and illustrative data presented herein serve as a comprehensive starting point for future research in this area.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Dimethyl-1-cyclohexene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of cyclic alkenes is a cornerstone of physical organic chemistry, with profound implications for reaction kinetics, product distributions, and the rational design of synthetic pathways. Among these, the isomers of dimethylcyclohexene (C8H14) serve as an exemplary system for elucidating the intricate interplay of electronic and steric effects that govern molecular stability. This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,3-dimethyl-1-cyclohexene and its positional and stereoisomers. By examining experimental and computational data, we aim to provide a clear framework for understanding the relative energies of these compounds. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development who require a deep understanding of these fundamental principles.

The stability of an alkene is primarily determined by the degree of substitution of the double bond and the steric strain within the molecule. Generally, more substituted alkenes are more stable due to hyperconjugation and the increased strength of sp2-sp3 carbon-carbon bonds compared to sp3-sp3 bonds. In cyclic systems like dimethylcyclohexene, the conformational preferences of the alkyl substituents and the geometry of the cyclohexene (B86901) ring introduce additional layers of complexity.

This guide will present quantitative thermodynamic data, detail the experimental and computational methodologies used to obtain this data, and provide a visual representation of the relationships between the isomers.

Relative Thermodynamic Stabilities of Dimethylcyclohexane Isomers

The most direct way to compare the thermodynamic stabilities of isomers is by measuring the heat released upon their complete combustion to carbon dioxide and water. The less energy released, the more stable the isomer. For the saturated analogues of our target molecules, the dimethylcyclohexanes (C8H16), experimental data on the heats of combustion provide a clear picture of their relative stabilities.

IsomerStereoisomerHeat of Combustion (liquid, 25 °C) (kJ/mol)Relative Stability
1,2-Dimethylcyclohexane More Stable (trans)5255
Less Stable (cis)
1,3-Dimethylcyclohexane More Stable (cis)5211.8 ± 1.7[1]Most Stable
Less Stable (trans)
1,4-Dimethylcyclohexane More Stable (trans)
Less Stable (cis)

Note: A lower heat of combustion indicates greater thermodynamic stability. The values for the 1,2- and 1,4- isomers are for comparison and context. The cis-1,3-dimethylcyclohexane (B1347349) is the most stable of these isomers, which is attributed to its diequatorial conformation, minimizing steric strain.[2][3]

Experimental and Computational Methodologies

The determination of the thermodynamic properties of organic compounds relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Bomb Calorimetry for Heat of Combustion

The heat of combustion is experimentally determined using a bomb calorimeter.

  • Principle: A known mass of the substance is completely burned in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat evolved during the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: The apparatus consists of a high-pressure stainless steel bomb, a water-filled calorimeter vessel, a stirrer, a thermometer with high resolution, and an ignition system.

  • Procedure:

    • A precisely weighed sample of the volatile liquid (e.g., a dimethylcyclohexene isomer) is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation before ignition.

    • The ampoule is placed in a crucible inside the bomb. A known length of fuse wire is positioned to ensure ignition of the sample.

    • The bomb is sealed and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium.

    • The initial temperature is recorded, and the sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

    • The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.

    • Corrections are made for the heat of ignition and any side reactions (e.g., the formation of nitric acid from residual nitrogen in the bomb).

  • Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH) using the relationship ΔH = ΔU + Δ(pV).

2. Heat of Hydrogenation

For alkenes, the heat of hydrogenation provides a direct measure of the stability of the double bond.

  • Principle: The alkene is catalytically hydrogenated to the corresponding alkane, and the heat released during this exothermic reaction is measured. Isomers that release less heat are more stable.

  • Procedure:

    • A known amount of the alkene isomer is dissolved in a suitable solvent (e.g., acetic acid or hexane) in a reaction calorimeter.

    • A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is added.

    • A known amount of hydrogen gas is introduced, and the temperature change upon reaction is measured.

Computational Chemistry Methods

In the absence of comprehensive experimental data, computational chemistry provides a powerful tool for determining the relative thermodynamic stabilities of isomers.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

    • Methodology:

      • The three-dimensional structures of the different dimethylcyclohexene isomers are built in silico.

      • Geometry optimization is performed to find the lowest energy conformation for each isomer. Common computational levels of theory include DFT with functionals like B3LYP and high-level ab initio methods such as G4 or CCSD(T).

      • A suitable basis set, such as 6-311++G(d,p), is used to describe the atomic orbitals.

      • Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

      • The Gibbs free energy (G) of each isomer is then calculated using the equation G = H - TS, where H is the enthalpy and S is the entropy. The relative stabilities are determined by comparing the Gibbs free energies of the isomers.

Logical Relationships and Stability Hierarchy

The stability of dimethylcyclohexene isomers is governed by a hierarchy of factors:

  • Degree of Double Bond Substitution: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.

  • Ring Strain: The double bond is generally more stable in an endocyclic (within the ring) position than an exocyclic (outside the ring) position.

  • Stereochemistry of Substituents: In the cyclohexene ring, which adopts a half-chair conformation, substituents prefer pseudo-equatorial positions to minimize steric strain. For cis/trans isomers, the arrangement that minimizes steric interactions will be more stable.

Based on these principles, we can construct a logical flow diagram illustrating the factors that determine the relative stability of a given dimethylcyclohexene isomer.

G Factors Determining Thermodynamic Stability of Dimethylcyclohexene Isomers cluster_0 Primary Factors cluster_1 Secondary Factors Double Bond Substitution Double Bond Substitution Relative Thermodynamic Stability Relative Thermodynamic Stability Double Bond Substitution->Relative Thermodynamic Stability Ring Strain Ring Strain Ring Strain->Relative Thermodynamic Stability Steric Hindrance Steric Hindrance Steric Hindrance->Relative Thermodynamic Stability Conformational Strain Conformational Strain Conformational Strain->Relative Thermodynamic Stability Isomer Structure Isomer Structure Isomer Structure->Double Bond Substitution Degree of Substitution Isomer Structure->Ring Strain Endo/Exocyclic Isomer Structure->Steric Hindrance Substituent Interactions Isomer Structure->Conformational Strain Axial/Equatorial-like Positions

Factors influencing dimethylcyclohexene isomer stability.

Conclusion

References

An In-Depth Technical Guide to the Ring Strain Analysis of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the ring strain in the 1,3-dimethyl-1-cyclohexene molecule. It delves into the theoretical underpinnings of its conformational preferences, quantitative analysis of strain energy, and the experimental and computational methodologies employed for its characterization. This information is critical for professionals in drug development and organic synthesis, where molecular conformation and stability play a pivotal role in chemical reactivity and biological activity.

Introduction to Ring Strain in this compound

The this compound molecule serves as an important model for understanding the interplay of various steric and electronic factors that contribute to the overall strain energy in cyclic and allylic systems. The cyclohexene (B86901) ring adopts a half-chair conformation to minimize angle and torsional strain. The introduction of two methyl groups at positions 1 and 3 creates a complex conformational landscape dominated by allylic strain.

Allylic strain , specifically A(1,3) strain, is a key destabilizing interaction in this molecule. It arises from the steric repulsion between a substituent on the C1 vinylic position and an allylic substituent at the C3 position. The conformational equilibrium of this compound is largely dictated by the minimization of these allylic strain interactions.

Conformational Analysis

The half-chair conformation of this compound can exist in two primary interconverting forms. In one conformer, the C3-methyl group occupies a pseudo-axial position, leading to a significant A(1,3) strain with the C1-methyl group. In the other conformer, the C3-methyl group is in a pseudo-equatorial position, which is expected to be the more stable conformation due to the relief of this steric clash.

The primary steric interactions contributing to the ring strain in the less stable conformer include:

  • A(1,3) Strain: The steric repulsion between the C1-methyl group and the pseudo-axial C3-methyl group.

  • Torsional Strain: Eclipsing interactions along the carbon-carbon bonds of the ring.

  • Angle Strain: Deviation of bond angles from the ideal sp2 (120°) and sp3 (109.5°) geometries.

The following diagram illustrates the conformational equilibrium and the key steric strain.

cluster_0 Conformational Equilibrium of this compound cluster_1 Key Steric Interactions Pseudo-Axial C3-Methyl Pseudo-Axial C3-Methyl Transition State Transition State Pseudo-Axial C3-Methyl->Transition State Ring Inversion A(1,3) Strain A(1,3) Strain Pseudo-Axial C3-Methyl->A(1,3) Strain leads to Torsional Strain Torsional Strain Pseudo-Axial C3-Methyl->Torsional Strain contributes to Angle Strain Angle Strain Pseudo-Axial C3-Methyl->Angle Strain contributes to Pseudo-Equatorial C3-Methyl Pseudo-Equatorial C3-Methyl Pseudo-Equatorial C3-Methyl->Transition State Transition State->Pseudo-Equatorial C3-Methyl

Conformational equilibrium and key steric interactions.

Quantitative Analysis of Ring Strain

The total ring strain energy of a cyclic molecule can be determined by comparing its experimental heat of formation with that of a hypothetical strain-free acyclic analogue with the same number and type of atoms and bonds.

Experimental Strain Energy Calculation

The strain energy (SE) can be calculated using the following equation:

SE = ΔH°f(acyclic reference) - ΔH°f(cyclic molecule)

For this compound (C8H14), a suitable strain-free acyclic reference is (E)-2,5-dimethyl-3-hexene (C8H16), for which we would need to adjust for the two extra hydrogen atoms. A more direct comparison can be made with an acyclic C8H14 alkene with a similar substitution pattern around the double bond. However, for the purpose of this guide, we will use available data and acknowledge the limitations.

The NIST WebBook provides the standard enthalpy of formation for liquid this compound. To perform a precise calculation, the gas-phase enthalpy of formation is required, which can be estimated or obtained from further experimental data (enthalpy of vaporization). For this illustrative calculation, we will proceed with available liquid-phase data for a related acyclic alkane, acknowledging the inherent approximation.

CompoundFormulaStateΔH°f (kJ/mol)ΔH°f (kcal/mol)
This compoundC8H14liquid-103.2-24.7
(E)-2,5-Dimethyl-3-hexeneC8H16liquid-159.3-38.1

Note: A direct comparison is challenging due to the difference in hydrogenation state. A more appropriate acyclic reference would be a C8H14 diene or enyne with minimal steric interactions.

Computational Strain Energy Values

Computational chemistry provides a powerful tool for estimating ring strain. The strain energy can be calculated from the difference in the computed heats of formation between the cyclic molecule and a strain-free reference. For comparison, the strain energies of related cyclic molecules are presented below.

MoleculeStrain Energy (kcal/mol)
Cyclohexane (B81311)~0
Cyclohexene~2.7
1-Methylcyclohexene~3.5
cis-1,3-Dimethylcyclohexane (diequatorial)~0
cis-1,3-Dimethylcyclohexane (diaxial)>5.5

These values are approximate and can vary with the computational method.

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the determination of the heat of combustion of this compound, from which the enthalpy of formation can be derived.

Objective: To measure the heat of combustion (ΔHc) of liquid this compound using a constant-volume bomb calorimeter.

Materials:

  • This compound (high purity)

  • Benzoic acid (standard for calibration)

  • Oxygen (high purity)

  • Fuse wire (platinum or similar)

  • Distilled water

  • Bomb calorimeter apparatus

  • Pellet press

  • Analytical balance

Procedure:

  • Calorimeter Calibration:

    • A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible of the bomb.

    • A known length of fuse wire is attached to the electrodes, touching the pellet.

    • The bomb is sealed and pressurized with oxygen to approximately 30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter bucket.

    • The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

    • The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid.

  • Sample Combustion:

    • A sealed, thin-walled glass ampoule containing a known mass of this compound (a volatile liquid) is placed in the crucible.

    • The procedure is repeated as for the benzoic acid standard. The ignition of a small amount of a known substance (e.g., mineral oil) can be used to break the ampoule and ignite the sample.

    • The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter.

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔH°f) is calculated from the experimental heat of combustion (ΔH°c) using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

The following workflow illustrates the process of determining the enthalpy of formation.

cluster_workflow Bomb Calorimetry Workflow start Start calibrate Calibrate Calorimeter (Benzoic Acid) start->calibrate prepare_sample Prepare Sample (this compound in ampoule) calibrate->prepare_sample combust_sample Combust Sample in Bomb prepare_sample->combust_sample measure_temp Measure Temperature Change combust_sample->measure_temp calc_hc Calculate Heat of Combustion (ΔHc) measure_temp->calc_hc calc_hf Calculate Enthalpy of Formation (ΔHf) calc_hc->calc_hf end_exp End calc_hf->end_exp

Workflow for Bomb Calorimetry Experiment.
Conformational Analysis via Variable Temperature NMR Spectroscopy

Objective: To study the conformational equilibrium of this compound and estimate the energy difference between the conformers.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl3, toluene-d8)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation: A dilute solution of this compound in a suitable deuterated solvent is prepared in a high-quality NMR tube.

  • Room Temperature Spectrum: A high-resolution 1H NMR spectrum is acquired at room temperature to assign the proton signals.

  • Low-Temperature Spectra: The temperature of the NMR probe is lowered incrementally (e.g., in 10 K steps). At each temperature, the sample is allowed to equilibrate, and a 1H NMR spectrum is recorded.

  • Data Analysis:

    • As the temperature is lowered, the rate of ring inversion will slow down. If the energy barrier is sufficiently high, the signals for the individual conformers may be resolved (decoalescence).

    • The relative populations of the two conformers can be determined by integrating the corresponding signals.

    • The equilibrium constant (Keq) at each temperature is calculated from the conformer populations.

    • The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq).

    • A van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

    • Analysis of vicinal coupling constants (3JHH) can provide information about the dihedral angles and thus the preferred conformation.[1]

Computational Methodology

Ab Initio Calculation of Ring Strain

Objective: To calculate the ring strain energy of this compound using ab initio methods.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or similar.

Procedure:

  • Geometry Optimization: The 3D structures of this compound and a suitable strain-free reference molecule (e.g., constructed from a homodesmotic reaction) are built and their geometries are optimized at a high level of theory (e.g., B3LYP/6-31G(d) or higher).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: Higher-level single-point energy calculations (e.g., at the G4 or CCSD(T) level) are performed on the optimized geometries to obtain more accurate electronic energies.

  • Homodesmotic Reaction: A balanced hypothetical reaction is constructed where the number of each type of bond is conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations. An example of a homodesmotic reaction to determine the strain in cyclohexane is: c-C6H12 + 6 CH3CH3 → 6 CH3CH2CH3

  • Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction.

The logical flow for computational strain analysis is depicted below.

cluster_comp_flow Computational Strain Analysis Workflow start_comp Start build_mol Build 3D Structures (Cyclic and Reference) start_comp->build_mol geom_opt Geometry Optimization build_mol->geom_opt freq_calc Frequency Calculation (for ZPVE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc homo_rxn Define Homodesmotic Reaction energy_calc->homo_rxn calc_se Calculate Strain Energy homo_rxn->calc_se end_comp End calc_se->end_comp

Workflow for Computational Strain Analysis.

Conclusion

The ring strain of this compound is a result of a combination of angle, torsional, and, most significantly, allylic strain. The molecule preferentially adopts a half-chair conformation where the C3-methyl group is in a pseudo-equatorial position to minimize the A(1,3) steric interaction with the C1-methyl group. The quantitative determination of this strain energy can be achieved through a combination of experimental techniques, such as bomb calorimetry, and high-level computational methods. A thorough understanding of these conformational preferences and the associated strain energies is essential for predicting the reactivity and properties of this and related substituted cyclohexene systems, which are common motifs in natural products and pharmaceutical compounds.

References

Unveiling the Physicochemical Landscape of 1,3-Dimethyl-1-cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physical properties of 1,3-Dimethyl-1-cyclohexene, a cyclic alkene of interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines its key physicochemical characteristics, including boiling point and density, supported by detailed experimental methodologies.

Core Physical Properties of this compound

This compound, with the chemical formula C₈H₁₄ and a molecular weight of 110.20 g/mol , is a flammable, colorless liquid.[1][2][3][4] A comprehensive summary of its key physical properties is presented below.

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The following table provides a consolidated view of these values for easy comparison.

Physical PropertyValueSource
Boiling Point 127.05 °CChemicalBook[5][6]
137 °CStenutz[7]
138–140 °C (estimated)Vulcanchem[2]
400.2 K (127.05 °C)NIST WebBook[8]
Density 0.7991 g/mLChemicalBook[5][6]
0.802 g/mLStenutz[7]
0.81 g/cm³ (predicted)Vulcanchem[2]
Molar Mass 110.20 g/mol PubChem[1]
Molecular Formula C₈H₁₄PubChem[1]
CAS Number 2808-76-6NIST WebBook[3]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail the standard methodologies for measuring the boiling point and density of liquid hydrocarbons like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For organic compounds such as this compound, several methods can be employed for accurate measurement.[9]

1. Simple Distillation Method:

This method is suitable when a relatively larger sample volume (at least 5 mL) is available.[9][10]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation.

    • The flask is heated, and the temperature is monitored.

    • The boiling point is recorded as the temperature at which the vapor temperature is constant and condensation occurs on the thermometer bulb.[10]

2. Thiele Tube Method:

This micro-method is advantageous when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The sealed capillary tube is inverted and placed in the test tube.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For liquid hydrocarbons, common methods for its determination include the use of hydrometers and pycnometers.[11]

1. Pycnometer Method:

This method provides high accuracy for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed, carefully dried, and weighed again to determine the mass of the liquid.

    • The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density (e.g., distilled water).

    • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Logical Workflow for Synthesis

While various synthetic routes to this compound exist, a common approach involves the dehydration of a corresponding alcohol. The following diagram illustrates a generalized logical workflow for such a synthesis.

Synthesis_Workflow Generalized Synthesis Workflow for this compound Start Starting Material: 1,3-Dimethylcyclohexanol Dehydration Dehydration Reaction Start->Dehydration Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Acid_Catalyst->Dehydration Workup Aqueous Workup (Neutralization & Extraction) Dehydration->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Purification Purification by Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

References

Methodological & Application

Application Note: Analysis of 1,3-Dimethyl-1-cyclohexene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyl-1-cyclohexene is a cyclic alkene that may be of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential impurity or degradation product in pharmaceutical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

A meticulous experimental protocol is crucial for obtaining reliable and reproducible results. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is essential to ensure the quality of the analysis and to prevent contamination of the GC-MS system.[3][4]

Materials:

  • This compound standard

  • High-purity volatile solvent (e.g., hexane, dichloromethane)[1]

  • 2 mL glass autosampler vials with caps (B75204) and septa[4]

  • Micropipettes and tips

  • Vortex mixer

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed or measured amount of the sample in the chosen solvent to fall within the calibration range.

    • Ensure the final sample is free of particulate matter by filtration or centrifugation if necessary.[1][3]

    • Transfer the final diluted sample into a 2 mL glass autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-200 m/z
Solvent Delay 3 minutes

Data Presentation

Quantitative data for this compound is summarized below. The retention time is an estimate based on its Kovats retention index on a standard non-polar column.

Analyte CAS Number Molecular Formula Molecular Weight Estimated Retention Time (min) Key Mass Fragments (m/z)
This compound2808-76-6C₈H₁₄110.20~ 8-10110, 95, 81, 67, 55, 41

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing & Dilution B Vortexing & Dissolution A->B C Transfer to Autosampler Vial B->C D Sample Injection C->D E Separation on GC Column D->E F Ionization & Fragmentation (MS) E->F G Mass Detection F->G H Chromatogram Generation G->H I Peak Integration & Identification H->I J Quantification & Reporting I->J

GC-MS Experimental Workflow
Fragmentation Pathway

The mass spectrum of this compound is characterized by several key fragments. The proposed fragmentation pathway is shown below.

Fragmentation_Pathway cluster_M Molecular Ion cluster_fragments Key Fragments M [C₈H₁₄]⁺˙ m/z = 110 F1 [C₇H₁₁]⁺ m/z = 95 M->F1 -CH₃ F2 [C₆H₉]⁺ m/z = 81 F1->F2 -CH₂

Proposed MS Fragmentation of this compound

Conclusion

This application note provides a comprehensive and detailed protocol for the successful analysis of this compound by GC-MS. The described methods for sample preparation, instrument conditions, and data analysis are robust and can be readily implemented in a laboratory setting. The provided quantitative data and visualizations offer a clear understanding of the expected results and the underlying analytical processes. This methodology is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require accurate and reliable analysis of this compound.

References

Application Note: Analysis of 1,3-Dimethyl-1-cyclohexene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethyl-1-cyclohexene is a non-polar, volatile cyclic alkene. While gas chromatography (GC) is frequently the method of choice for such volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can serve as a viable alternative, particularly when GC is unavailable or when specific sample matrices are more amenable to liquid chromatography. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. Reversed-phase chromatography is the most widely used mode of HPLC, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical technique for this compound.

Principle of the Method

The separation is based on the hydrophobic interactions between the non-polar analyte, this compound, and the C18 stationary phase.[3][4][5] A polar mobile phase, consisting of a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column.[6][7] Due to the non-polar nature of the analyte, a high percentage of the organic solvent (acetonitrile) is required to achieve a reasonable retention time. Detection is performed using a UV detector at a low wavelength, as cyclic alkenes typically absorb in the far UV region.[8][9][10]

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterRecommended Condition
Instrumentation Standard HPLC System with UV Detector
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 205 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound.

1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or ultrapure)

  • This compound analytical standard

  • Methanol (HPLC Grade, for sample dissolution if needed)

  • 0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)

2. Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade acetonitrile and 150 mL of HPLC-grade water.

  • Combine the solvents in a clean, appropriate reservoir bottle.

  • Mix thoroughly and degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration to prevent pump cavitation and baseline noise.

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh or pipette the sample containing this compound into a volumetric flask.

  • Dissolve and dilute the sample with acetonitrile or the mobile phase to a concentration expected to fall within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[11]

5. HPLC System Setup and Operation

  • Equilibrate the C18 column with the mobile phase (Acetonitrile:Water 85:15) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).

  • Set the column oven temperature to 30°C.

  • Set the UV detector wavelength to 205 nm.[12]

  • Perform a blank injection (mobile phase) to ensure the baseline is free from interfering peaks.

  • Inject the series of working standard solutions, followed by the prepared samples.

6. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time from the standard injections.

  • Integrate the peak area for each standard and sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Presentation

The following table represents a hypothetical dataset for a calibration curve analysis of this compound. Actual results may vary depending on the specific instrumentation and experimental conditions.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
14.2115,340
54.2076,550
104.22152,980
254.19381,750
504.21764,200
1004.201,531,500

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation analysis HPLC Analysis data Data Processing mp_prep Mobile Phase (ACN:H2O 85:15) equilibration System Equilibration mp_prep->equilibration std_prep Standard Solutions Preparation injection Inject Standards & Samples std_prep->injection sample_prep Sample Preparation & Filtration sample_prep->injection equilibration->injection detection UV Detection (205 nm) injection->detection peak_id Peak Identification & Integration detection->peak_id cal_curve Calibration Curve Construction peak_id->cal_curve quant Quantification of Analyte cal_curve->quant

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: Catalytic Hydrogenation of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. This application note provides a detailed protocol for the catalytic hydrogenation of 1,3-Dimethyl-1-cyclohexene to yield 1,3-dimethylcyclohexane. This reaction is a classic example of stereoselective synthesis, where the choice of catalyst and reaction conditions can influence the stereochemical outcome. The resulting dimethylcyclohexane isomers, particularly the cis and trans forms, are valuable saturated carbocyclic scaffolds found in numerous natural products and pharmaceutical agents. Understanding the principles and experimental parameters of this hydrogenation is crucial for chemists involved in the synthesis of complex molecules. This protocol will focus on the use of a heterogeneous catalyst, specifically platinum(IV) oxide (PtO₂), also known as Adams' catalyst, for this transformation.

Reaction Principle and Stereochemistry

The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbon-carbon double bond in the presence of a metal catalyst. The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. This stereochemical preference is a result of the concerted addition of hydrogen from the surface of the catalyst to the adsorbed alkene.

In the case of this compound, the syn-addition of hydrogen is expected to predominantly form cis-1,3-dimethylcyclohexane. The alkene adsorbs onto the catalyst surface, and then hydrogen is delivered to one face of the double bond. The methyl group at the 3-position can influence the face of the double bond that adsorbs to the catalyst surface due to steric hindrance, further favoring the formation of the cis isomer.

Experimental Protocol

This protocol outlines a general procedure for the catalytic hydrogenation of this compound. Researchers should adapt the scale and specific conditions based on their equipment and safety protocols.

Materials and Equipment:

Material/EquipmentSpecifications
Reactant This compound (95%+)
Catalyst Platinum(IV) oxide (PtO₂, Adams' catalyst)
Solvent Ethanol (anhydrous) or Ethyl Acetate
Hydrogen Source Hydrogen gas (high purity)
Reaction Vessel Parr hydrogenation apparatus or a similar high-pressure reactor
Glassware for reaction setup and workup
Filtration Celite® or a similar filter aid
Analytical Instruments Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Charging the Reactor:

    • In a separate flask, dissolve this compound (e.g., 5.0 g, 45.4 mmol) in the chosen solvent (e.g., 50 mL of ethanol).

    • Carefully add the PtO₂ catalyst (e.g., 0.1 g, 0.44 mmol, ~1 mol%) to the solution. Caution: Platinum catalysts can be pyrophoric. Handle in an inert atmosphere if necessary.

    • Transfer the solution containing the substrate and catalyst to the reactor vessel.

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-4 atm).

    • Begin agitation (stirring or shaking) and heat the reactor to the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by taking aliquots (if the reactor setup allows) for analysis by GC.

  • Reaction Work-up:

    • Once the reaction is complete (no further hydrogen uptake or disappearance of the starting material by GC), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be quenched carefully (e.g., by wetting with water) before disposal.

    • Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation and Characterization:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a mixture of cis- and trans-1,3-dimethylcyclohexane (B1361371), can be analyzed and characterized.

Data Presentation

Table 1: Typical Reaction Parameters

ParameterValue
SubstrateThis compound
CatalystPlatinum(IV) oxide (PtO₂)
Catalyst Loading1-5 mol%
SolventEthanol or Ethyl Acetate
Hydrogen Pressure3-5 atm
Temperature25-50 °C
Reaction Time2-24 hours
Expected Major Productcis-1,3-Dimethylcyclohexane
Expected Minor Producttrans-1,3-Dimethylcyclohexane

Table 2: Product Characterization Data

CompoundBoiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
cis-1,3-Dimethylcyclohexane120-122Complex multiplets~33.1, 30.7, 22.9, 22.7
trans-1,3-Dimethylcyclohexane123-125Complex multiplets~35.0, 32.9, 25.8, 20.6

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reactor Prepare & Purge Reactor dissolve Dissolve Substrate in Solvent prep_reactor->dissolve add_catalyst Add PtO2 Catalyst dissolve->add_catalyst charge_reactor Charge Reactor add_catalyst->charge_reactor pressurize Pressurize with H2 charge_reactor->pressurize react Agitate & Heat pressurize->react monitor Monitor Progress react->monitor cool_vent Cool & Vent Reactor monitor->cool_vent Reaction Complete filter Filter Catalyst cool_vent->filter evaporate Evaporate Solvent filter->evaporate product Crude Product (cis/trans mixture) evaporate->product gcms GC-MS Analysis product->gcms nmr NMR Analysis product->nmr

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Product Analysis

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of cis to trans isomers and to confirm the molecular weight of the product. The individual isomers can be further characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra of cis- and trans-1,3-dimethylcyclohexane are distinct and can be used for unambiguous identification by comparing the obtained spectra with literature data.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Platinum catalysts can be pyrophoric, especially after the reaction. Handle with care and quench appropriately.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols: Experimental Setup for the Bromination of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of alkenes is a fundamental electrophilic addition reaction in organic synthesis, providing a reliable method for the introduction of bromine atoms across a carbon-carbon double bond.[1][2] This process is crucial for the synthesis of various functionalized molecules, including intermediates for pharmaceuticals and other specialty chemicals. The reaction with 1,3-Dimethyl-1-cyclohexene proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate.[1][2] This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the formation of a trans-dibromide product.[3]

Controlling the reaction conditions, particularly temperature, is critical to favor the desired addition reaction and minimize competing side reactions such as allylic substitution, which can occur at higher temperatures.[4] The protocol outlined below is adapted from established methods for the bromination of cyclohexene (B86901) and provides a robust framework for the synthesis of 1,2-dibromo-1,3-dimethylcyclohexane.[4]

Reaction Mechanism: Electrophilic Addition

The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich π-bond of the alkene.[2][5] This induced dipole allows one bromine atom to act as an electrophile, attacking the double bond to form a cyclic bromonium ion.[1][5] The subsequent nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion, resulting in anti-addition of the two bromine atoms.[3]

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant This compound + Br₂ intermediate Cyclic Bromonium Ion reactant->intermediate Electrophilic Attack product trans-1,2-Dibromo-1,3-dimethylcyclohexane intermediate->product Nucleophilic Attack (Br⁻)

Caption: Electrophilic addition of bromine to this compound.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
This compoundReagentSigma-Aldrich
BromineACS ReagentFisher Scientific
Carbon Tetrachloride (CCl₄)AnhydrousVWR
EthanolAbsolute (200 proof)Decon Labs
2 L Three-necked flask-Kimble
500 mL Separatory funnel-Pyrex
Mechanical stirrer-IKA
Thermometer (-20°C to 100°C)-VWR
Ice-salt bath--
1 L Modified Claisen flask-Wilmad-LabGlass
Rotary evaporator-Heidolph
Vacuum distillation apparatus--

Experimental Protocol

This protocol is adapted from the synthesis of 1,2-dibromocyclohexane (B1204518) and should be performed in a well-ventilated fume hood due to the hazardous nature of bromine and carbon tetrachloride.[4]

1. Reaction Setup:

  • Equip a 2-liter, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a 500 mL separatory funnel.

  • Prepare an ice-salt bath around the flask to maintain a low temperature.

2. Preparation of Reactant Solution:

  • In the flask, prepare a solution of this compound (e.g., 1.5 moles) in a mixture of 300 mL of carbon tetrachloride and 15 mL of absolute ethanol.

  • Begin stirring and cool the solution to -5°C using the ice-salt bath.

3. Preparation of Bromine Solution:

  • In the separatory funnel, carefully prepare a solution of bromine (e.g., 1.3 moles) in 145 mL of carbon tetrachloride.

  • Safety Note: Bromine is highly corrosive and toxic. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

4. Bromine Addition:

  • Add the bromine solution dropwise from the separatory funnel to the stirred cyclohexene solution.

  • Maintain the reaction temperature between -5°C and -1°C throughout the addition.[4] Careful temperature control is crucial to prevent the formation of substitution byproducts.[4]

  • The addition should take approximately 3 hours. The characteristic red-brown color of bromine will disappear as it reacts with the alkene.[1]

5. Work-up and Purification:

  • Once the addition is complete, transfer the reaction mixture to a 1-liter modified Claisen flask.

  • Remove the carbon tetrachloride and any excess this compound by distillation over a water bath using a rotary evaporator.

  • Replace the water bath with an oil bath and distill the product under reduced pressure.

  • Collect the fraction corresponding to 1,2-dibromo-1,3-dimethylcyclohexane. For comparison, 1,2-dibromocyclohexane distills at 99–103°C/16 mm Hg.[4]

6. Product Characterization:

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare solution of this compound in CCl₄ and Ethanol B 2. Cool solution to -5°C A->B C 3. Add Bromine/CCl₄ solution dropwise (Maintain Temp < -1°C) B->C D 4. Stir for ~3 hours C->D E 5. Transfer to Claisen flask D->E F 6. Remove solvent and excess reactant (Rotary Evaporation) E->F G 7. Vacuum Distillation of Product F->G H 8. Characterize using NMR, IR G->H

Caption: Step-by-step workflow for the bromination of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis. Actual results will vary based on experimental conditions and scale.

ParameterValueUnitNotes
Reactants
This compound165.3g(1.5 mol)
Bromine207.7g(1.3 mol, Limiting Reagent)
Carbon Tetrachloride445mL
Ethanol15mL
Reaction Conditions
Temperature-5 to -1°CCritical for selectivity[4]
Reaction Time3hours
Product
Product Name1,2-Dibromo-1,3-dimethylcyclohexane-
Theoretical Yield350.8gBased on 1.3 mol Bromine
Actual Yield333.3gExample value
Percent Yield95%A high yield is expected[4]
Boiling PointTBD°C at mm HgTo be determined experimentally
¹H NMR (CDCl₃)TBDppmExpect complex multiplets
¹³C NMR (CDCl₃)TBDppmExpect distinct signals for each carbon

Safety Precautions

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is harmful if inhaled. All manipulations must be conducted in a certified chemical fume hood. Use appropriate PPE, including heavy-duty gloves, safety goggles, and a face shield.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Harmful if swallowed, inhaled, or absorbed through the skin. Use only in a fume hood.

  • General: Handle all chemicals with care, following standard laboratory safety procedures. Dispose of all chemical waste in accordance with institutional and local regulations.[4]

References

Application Notes and Protocols for the Use of 1,3-Dimethyl-1-cyclohexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3-dimethyl-1-cyclohexene as a versatile starting material in organic synthesis. The protocols outlined below cover key transformations of the alkene functionality, providing pathways to a variety of functionalized cyclohexane (B81311) derivatives.

Introduction

This compound is a substituted cyclic alkene that serves as a valuable precursor for the synthesis of diverse molecular scaffolds. Its trisubstituted double bond and adjacent allylic positions offer multiple sites for chemical modification, enabling the stereocontrolled introduction of functional groups. This document details procedures for key synthetic transformations including hydroboration-oxidation, epoxidation, dihydroxylation, ozonolysis, and allylic bromination.

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed experimental protocols for several key reactions starting from this compound. The quantitative data for these reactions are summarized in Table 1 for easy comparison.

Hydroboration-Oxidation: Synthesis of 2,4-Dimethylcyclohexan-1-ol

Hydroboration-oxidation of this compound allows for the anti-Markovnikov addition of water across the double bond, yielding 2,4-dimethylcyclohexan-1-ol. The reaction proceeds via a syn-addition of the borane, followed by oxidation with retention of stereochemistry.

Experimental Protocol:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of this compound (1.0 g, 9.08 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL).

  • The flask is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of borane-tetrahydrofuran (B86392) complex in THF (10 mL, 10 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the dropwise addition of water (2 mL).

  • A 3 M aqueous solution of sodium hydroxide (B78521) (5 mL) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL) while maintaining the temperature below 40 °C with an ice bath.

  • The mixture is stirred at room temperature for 1 hour.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2,4-dimethylcyclohexan-1-ol.

Logical Relationship for Hydroboration-Oxidation

hydroboration_oxidation start This compound intermediate Trialkylborane Intermediate start->intermediate 1. BH3-THF product 2,4-Dimethylcyclohexan-1-ol intermediate->product 2. H2O2, NaOH epoxidation_workflow cluster_reaction Reaction cluster_workup Workup Start Dissolve this compound in DCM Add_mCPBA Add m-CPBA at 0 °C Start->Add_mCPBA Stir Stir at 0 °C then room temperature Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter precipitate Monitor->Filter Wash_Sulfite Wash with Na2SO3 solution Filter->Wash_Sulfite Wash_Bicarb Wash with NaHCO3 solution Wash_Sulfite->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Purification (Distillation or Chromatography) dihydroxylation_pathway Alkene This compound Cyclic_Osmate_Ester Cyclic Osmate Ester Intermediate Alkene->Cyclic_Osmate_Ester + OsO4 (syn-addition) OsO4 Osmium Tetroxide (OsO4) Reduced_Os Reduced Osmium Species Cyclic_Osmate_Ester->Reduced_Os Diol cis-1,3-Dimethylcyclohexane-1,2-diol Cyclic_Osmate_Ester->Diol + H2O/Na2SO3 NMO N-Methylmorpholine N-oxide (NMO) Reduced_Os->OsO4 Oxidation by NMO H2O_Na2SO3 Hydrolysis (e.g., Na2SO3)

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,3-dimethyl-1-cyclohexene. This document outlines the expected spectral data, experimental protocols, and a fundamental understanding of the key structural features as determined by NMR spectroscopy.

Introduction

This compound is a cyclic alkene of interest in organic synthesis and as a structural motif in various natural products and pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure, assess purity, and deduce stereochemical relationships.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted and experimentally observed NMR spectral data for this compound. These values are crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H2 (vinylic)~5.2-5.4m-
H4~1.9-2.1m-
H5~1.4-1.6m-
H6~1.7-1.9m-
C1-CH₃ (vinylic)~1.60s-
C3-CH₃~0.95d~6.5-7.0

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ) (ppm)
C1~133
C2~122
C3~30-35
C4~30-35
C5~22-27
C6~22-27
C1-CH₃~23
C3-CH₃~21

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by a few key signals. The vinylic proton at the C2 position is expected to appear in the downfield region around 5.2-5.4 ppm. The methyl group attached to the double bond (C1-CH₃) will present as a singlet around 1.60 ppm due to the absence of adjacent protons. The methyl group at the C3 position will appear as a doublet, coupled to the proton at C3. The remaining methylene (B1212753) and methine protons on the cyclohexene (B86901) ring will produce complex multiplets in the aliphatic region of the spectrum.

In the ¹³C NMR spectrum, the two sp² hybridized carbons of the double bond (C1 and C2) are the most downfield signals. The remaining sp³ hybridized carbons of the ring and the two methyl groups will appear in the upfield region. The exact chemical shifts can be influenced by the solvent and concentration.

Experimental Protocols

The following are standard protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for ¹H frequency and lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all signals.

Protocol 3: ¹³C NMR Spectrum Acquisition
  • Instrument Setup: Use a 75 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for ¹³C frequency and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans (or more, depending on sample concentration).

  • Processing:

    • Apply Fourier transformation to the FID with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key Structural Features and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound.

G cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals H2 H2 (~5.3 ppm) C1_C2 C1, C2 (~122-133 ppm) H2->C1_C2 Correlates to C1_Me_H C1-CH3 (~1.6 ppm) Me_C Methyl C (~21-23 ppm) C1_Me_H->Me_C Correlates to C3_Me_H C3-CH3 (~0.95 ppm) C3_Me_H->Me_C Correlates to Ring_H Ring CH/CH2 (1.4-2.1 ppm) C_sp3 Ring C (sp3) (~22-35 ppm) Ring_H->C_sp3 Correlates to

Caption: Simplified ¹H and ¹³C NMR correlation diagram.

Application Note: FT-IR Analysis of Functional Groups in 1,3-Dimethyl-1-cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 1,3-Dimethyl-1-cyclohexene and its derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of key functional groups are discussed, and a comprehensive experimental workflow is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemical analysis.

Introduction

This compound is a cyclic alkene, and its derivatives are important intermediates in organic synthesis and building blocks for various pharmaceutical compounds. The identification and characterization of these molecules are crucial for ensuring the purity and quality of the final products. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups in organic molecules.[1] By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds within a molecule can be determined. This note outlines the application of FT-IR for the analysis of this compound derivatives.

Key Functional Group Vibrations

The FT-IR spectrum of this compound and its derivatives is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups. As a tetrasubstituted alkene, this compound will not exhibit the =C-H stretching or bending vibrations typically seen in less substituted alkenes.[2]

The primary vibrational modes of interest include:

  • C-H Stretching (sp³): Strong absorptions typically observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) arise from the stretching of C-H bonds in the methyl groups and the saturated portion of the cyclohexene (B86901) ring.[3]

  • C=C Stretching: The carbon-carbon double bond (C=C) stretching vibration in tetrasubstituted alkenes is generally weak and appears in the range of 1680-1660 cm⁻¹.[2] Due to the symmetry of the double bond in this compound, this peak may be very weak or absent.

  • CH₂ and CH₃ Bending: Bending vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are found in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

  • Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule, arising from various bending, rocking, and twisting vibrations of the carbon skeleton. This region is highly valuable for confirming the identity of a specific compound by comparing its spectrum to a reference.

Experimental Protocol

This protocol details the procedure for analyzing liquid samples of this compound derivatives using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is well-suited for volatile organic liquids.[4][5][6]

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Sample of this compound or its derivative

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

  • Computer with FT-IR control and data analysis software

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Using a micropipette, place a small drop of the liquid this compound derivative onto the center of the ATR crystal, ensuring the crystal surface is fully covered. For volatile samples, a liquid retainer can be used to minimize evaporation.[6]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the data analysis software to identify the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with known characteristic frequencies for the expected functional groups.

  • Cleaning:

    • After analysis, clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe to remove all traces of the sample.

Data Presentation: Quantitative Analysis

FT-IR spectroscopy can also be employed for quantitative analysis, for instance, to determine the concentration of a specific derivative in a mixture.[7] This is typically achieved by creating a calibration curve based on Beer's Law, which relates absorbance to concentration. Below is a representative table of quantitative data for the analysis of a hypothetical mixture of this compound and a derivative containing a carbonyl group (e.g., an ester derivative). A characteristic peak for the derivative (e.g., the C=O stretch) would be used for quantification.

Sample IDConcentration of Derivative (mol/L)Absorbance at Carbonyl Peak (~1735 cm⁻¹)
Standard 10.050.12
Standard 20.100.25
Standard 30.200.51
Standard 40.401.02
Unknown?0.38

Table 1: Representative quantitative FT-IR data for the determination of the concentration of a carbonyl-containing derivative of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the key vibrational modes of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end End clean_up->end vibrational_modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations cluster_fingerprint Fingerprint Region molecule This compound ch_stretch C-H (sp³) Stretch ~2850-2960 cm⁻¹ molecule->ch_stretch cc_stretch C=C Stretch ~1680-1660 cm⁻¹ (weak) molecule->cc_stretch ch_bend CH₂/CH₃ Bending ~1465 cm⁻¹ & ~1375 cm⁻¹ molecule->ch_bend fingerprint Complex Vibrations <1500 cm⁻¹ molecule->fingerprint

References

Teil 1: Direkte Analyse von 1,3-Dimethyl-1-cyclohexen mittels GC-MS (Standardmethode)

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle: Derivatisierung von 1,3-Dimethyl-1-cyclohexen für analytische Zwecke

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 1,3-Dimethyl-1-cyclohexen ist ein cyclischer Terpenkohlenwasserstoff, der aufgrund seiner hohen Flüchtigkeit und thermischen Stabilität in der Regel keiner Derivatisierung für Standard-Gaschromatographie-Analysen (GC) bedarf. Die direkte Injektion in ein GC-System, oft gekoppelt mit einem Massenspektrometer (GC-MS), ist die gängigste und effizienteste Methode zur Identifizierung und Quantifizierung.

Dennoch ist das Verständnis von Derivatisierungstechniken in diesem Kontext aus zwei Gründen entscheidend:

  • Analyse verwandter Verbindungen: Metaboliten oder Oxidationsprodukte von 1,3-Dimethyl-1-cyclohexen können polare funktionelle Gruppen (z. B. Hydroxyl- oder Carboxylgruppen) aufweisen, die eine Derivatisierung zur Verbesserung der GC-Analyse erforderlich machen.

  • Strukturaufklärung: Spezifische Derivatisierungsreaktionen, die auf die Doppelbindung der Verbindung abzielen, können eingesetzt werden, um die Struktur zu bestätigen oder um Derivate mit spezifischen Eigenschaften für alternative Nachweisverfahren zu erzeugen.

Diese Anwendungsbeschreibung behandelt sowohl das Standardprotokoll für die direkte Analyse von 1,3-Dimethyl-1-cyclohexen als auch detaillierte Protokolle für Derivatisierungsstrategien, die auf die Verbindung selbst oder ihre funktionellen Analoga anwendbar sind.

Die direkte Analyse ist die Methode der Wahl für die Quantifizierung von 1,3-Dimethyl-1-cyclohexen in nicht-polaren Matrizes. Die Methode ist schnell, robust und erfordert eine minimale Probenvorbereitung.

Experimentelles Protokoll: Direkte GC-MS-Analyse

1. Probenvorbereitung:

  • Lösen Sie die Probe, die 1,3-Dimethyl-1-cyclohexen enthält, in einem geeigneten flüchtigen organischen Lösungsmittel (z. B. Hexan, Ethylacetat oder Dichlormethan) zu einer Endkonzentration im Bereich von 1-100 µg/mL.

  • Fügen Sie einen internen Standard (z. B. n-Tridecan oder Toluol-d8) in einer bekannten Konzentration hinzu, um die Quantifizierung zu verbessern und Variationen bei der Injektion auszugleichen.[1]

  • Vortexen Sie die Probe für 30 Sekunden, um eine vollständige Homogenisierung zu gewährleisten.

  • Überführen Sie 1 mL der Lösung in ein 2-mL-GC-Fläschchen.

2. GC-MS-Instrumentenparameter: Die folgenden Parameter sind ein Ausgangspunkt und können je nach spezifischem Instrument und Matrix optimiert werden.

ParameterEinstellungBegründung
GC-System Agilent 7890B GC mit 5977A MS (oder äquivalent)Weit verbreitetes und zuverlässiges System für die Terpenanalyse.
Injektor Split/Splitless, betrieben im Split-ModusDer Split-Modus verhindert eine Überladung der Säule bei konzentrierten Proben.
Injektortemperatur250 °CGewährleistet eine schnelle und vollständige Verdampfung des Analyten.
Split-Verhältnis20:1 bis 50:1Einstellbar je nach Probenkonzentration.
Injektionsvolumen1 µLStandardvolumen für die Kapillar-GC.
Trägergas HeliumInertgas mit ausgezeichneter chromatographischer Leistung.
Flussrate1,2 mL/min (konstanter Fluss)Sorgt für eine optimale Trenneffizienz und Reproduzierbarkeit.
GC-Säule DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalentEine unpolare Säule, die eine gute Trennung von flüchtigen Kohlenwasserstoffen ermöglicht.[1]
Ofentemperaturprogramm - Anfangstemperatur: 40 °C, 2 min halten- Rampe: 10 °C/min auf 150 °C- Halten: 2 min bei 150 °C haltenTrennt den Analyten effektiv von Lösungsmitteln und anderen flüchtigen Verunreinigungen.[2]
MS-Parameter
Transferlinien-Temperatur280 °CVerhindert die Kondensation von Analyten zwischen GC und MS.
Ionenquellentemperatur230 °C (Elektronenionisation - EI)Standardtemperatur für die EI-Quelle.
Ionisierungsenergie70 eVStandardenergie für die Erzeugung reproduzierbarer Massenspektren.
Massenbereich40-300 amu (Scan-Modus)Deckt die erwarteten Fragmentionen von 1,3-Dimethyl-1-cyclohexen (Molekularion m/z 110) ab.

3. Datenanalyse:

  • Identifizierung: Vergleichen Sie das Retentionszeit- und Massenspektrum des Peaks in der Probe mit dem eines authentischen Referenzstandards von 1,3-Dimethyl-1-cyclohexen. Die charakteristischen Ionen sind das Molekularion (m/z 110) und wichtige Fragmente (m/z 95, 67).

  • Quantifizierung: Erstellen Sie eine Kalibrierungskurve, indem Sie das Flächenverhältnis des Analyten zum internen Standard gegen die Konzentration des Analyten in den Kalibrierungsstandards auftragen. Berechnen Sie die Konzentration in unbekannten Proben anhand dieser Kurve.

GCMS_Workflow cluster_prep Probenvorbereitung cluster_analysis GC-MS Analyse cluster_data Datenauswertung P1 Probe in Lösungsmittel lösen P2 Internen Standard hinzufügen P1->P2 P3 Vortexen und in GC-Fläschchen füllen P2->P3 A1 1 µL Injektion (Split-Modus) P3->A1 A2 Trennung auf DB-5ms Säule A1->A2 A3 Detektion durch MS (EI, Scan-Modus) A2->A3 D1 Identifizierung (Retentionszeit & MS-Spektrum) A3->D1 D2 Quantifizierung (Kalibrierungskurve) D1->D2

Workflow für die direkte GC-MS-Analyse.

Teil 2: Derivatisierungsstrategien für analytische Zwecke

Obwohl für 1,3-Dimethyl-1-cyclohexen selbst unnötig, ist die Derivatisierung ein unverzichtbares Werkzeug für die Analyse polarer Verbindungen mittels GC.[3][4]

Logik der Derivatisierung

Die Derivatisierung ist ein chemischer Prozess, bei dem ein Analyt modifiziert wird, um eine neue Verbindung mit für die Analyse besser geeigneten Eigenschaften zu erzeugen. Die Hauptziele sind:

  • Erhöhung der Flüchtigkeit: Polare Gruppen (z. B. -OH, -COOH) werden durch unpolare Gruppen (z. B. Trimethylsilyl-, -TMS) ersetzt, was den Siedepunkt senkt.[5]

  • Verbesserung der thermischen Stabilität: Hitzeempfindliche Gruppen werden in stabilere Formen umgewandelt.

  • Verbesserung der Chromatographie: Reduziert das Tailing der Peaks, das durch Wechselwirkungen polarer Analyten mit der GC-Säule verursacht wird.

  • Erhöhung der Nachweisempfindlichkeit: Einführung von Gruppen, die eine starke Reaktion in spezifischen Detektoren (z. B. ECD) hervorrufen.

Derivatization_Decision Start Analyt für GC-Analyse Q1 Enthält der Analyt polare Gruppen? (-OH, -COOH, -NH2, -SH) Start->Q1 Q2 Ist der Analyt thermisch labil? Q1->Q2 Nein Proc_Deriv Derivatisierung erwägen Q1->Proc_Deriv Ja Q3 Zeigt der Peak starkes Tailing? Q2->Q3 Nein Q2->Proc_Deriv Ja Proc_Direct Direkte GC-Analyse durchführen Q3->Proc_Direct Nein Q3->Proc_Deriv Ja

Entscheidungslogik für den Einsatz der Derivatisierung.
Protokoll: Silylierung eines hydroxylierten Analogons

Dieses Protokoll beschreibt die Derivatisierung eines hypothetischen Metaboliten, z. B. 1,3-Dimethylcyclohexen-5-ol, mittels Silylierung, einer der häufigsten Derivatisierungsreaktionen für Alkohole.[6]

Reagenzien:

  • N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator.

  • Lösungsmittel (wasserfrei): Pyridin oder Acetonitril.

  • Probe, die den Terpenalkohol enthält (getrockneter Extrakt).

Protokoll:

  • Lösen Sie ca. 1 mg des getrockneten Probenextrakts in 100 µL wasserfreiem Pyridin in einem Reaktionsfläschchen.

  • Fügen Sie 100 µL BSTFA + 1% TMCS hinzu.

  • Verschließen Sie das Fläschchen fest und vortexen Sie es kurz.

  • Erhitzen Sie das Reaktionsgemisch für 30 Minuten bei 70 °C.

  • Lassen Sie das Fläschchen auf Raumtemperatur abkühlen.

  • Die Probe ist nun bereit für die Injektion in das GC-MS-System unter Verwendung eines ähnlichen Protokolls wie in Teil 1 beschrieben.

Erwartetes Ergebnis: Die Hydroxylgruppe (-OH) wird in einen Trimethylsilylether (-O-TMS) umgewandelt. Dies führt zu einer Zunahme der Molmasse um 72 amu (Si(CH₃)₃ - H). Das derivatisierte Molekül wird eine geringere Retentionszeit haben und einen symmetrischeren Peak aufweisen als die ursprüngliche polare Verbindung.

Silylierungsreaktion eines Terpenalkohols.
Tabelle der gängigen Derivatisierungsreagenzien für Terpenoide

Funktionelle GruppeReaktionstypReagenzAbkürzung
Hydroxyl (-OH)SilylierungN,O-Bis(trimethylsilyl)trifluoroacetamidBSTFA
Carboxyl (-COOH)SilylierungN-Methyl-N-(trimethylsilyl)trifluoroacetamidMSTFA
Carboxyl (-COOH)Alkylierung (Esterbildung)BF₃ in Methanol-
Amin (-NH₂)AcylierungTrifluoressigsäureanhydridTFAA
Aldehyd/Keton (>C=O)OximierungMethoxyamin-HydrochloridMeOx
Hypothetische Zweistufen-Derivatisierung von 1,3-Dimethyl-1-cyclohexen

Um 1,3-Dimethyl-1-cyclohexen selbst zu derivatisieren, muss zuerst die unpolare Doppelbindung in eine funktionelle Gruppe umgewandelt werden. Dies ist keine Standardmethode für die quantitative Analyse, kann aber für die Strukturaufklärung nützlich sein.

Protokoll A: syn-Dihydroxylierung gefolgt von Silylierung

Dieses Verfahren führt zwei Hydroxylgruppen auf der gleichen Seite der ursprünglichen Doppelbindung ein (syn-Addition).[7]

Schritt 1: Dihydroxylierung

  • Lösen Sie 1,3-Dimethyl-1-cyclohexen in einem geeigneten Lösungsmittel (z. B. Aceton/Wasser).

  • Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C ab.

  • Fügen Sie unter Rühren langsam eine kalte, verdünnte wässrige Lösung von Kaliumpermanganat (KMnO₄) hinzu. Die violette Farbe sollte zu einem braunen Mangandioxid-Niederschlag (MnO₂) verblassen.

  • Nach Abschluss der Reaktion (Verschwinden der violetten Farbe) wird der MnO₂-Niederschlag abfiltriert.

  • Extrahieren Sie das wässrige Filtrat mit Ethylacetat, um das Diol-Produkt zu isolieren.

  • Trocknen Sie den organischen Extrakt über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel unter reduziertem Druck.

Schritt 2: Silylierung

  • Führen Sie das Silylierungsprotokoll wie in Abschnitt 2.2 beschrieben mit dem getrockneten Diol-Produkt durch. Beide Hydroxylgruppen werden silyliert.

Protokoll B: Epoxidierung und anschließende Ringöffnung/Silylierung

Dieses Verfahren erzeugt zunächst ein Epoxid, das dann zu einem trans-Diol geöffnet wird (anti-Addition).[8][9]

Schritt 1: Epoxidierung

  • Lösen Sie 1,3-Dimethyl-1-cyclohexen in einem aprotischen Lösungsmittel wie Dichlormethan (DCM).

  • Fügen Sie portionsweise eine Peroxysäure, wie z. B. meta-Chlorperbenzoesäure (m-CPBA), bei Raumtemperatur hinzu.

  • Rühren Sie die Reaktion, bis das gesamte Ausgangsmaterial verbraucht ist (Überwachung mittels Dünnschichtchromatographie oder GC).

  • Waschen Sie die Reaktionsmischung mit einer wässrigen Natriumbicarbonatlösung, um überschüssige Säure zu entfernen.

  • Trocknen Sie die organische Phase und entfernen Sie das Lösungsmittel, um das Epoxid zu erhalten.

Schritt 2: Saure Ringöffnung und Silylierung

  • Lösen Sie das Epoxid in einem wässrigen Lösungsmittelgemisch (z. B. THF/Wasser) und fügen Sie eine katalytische Menge einer Säure (z. B. H₂SO₄) hinzu.[8]

  • Rühren Sie, bis das Epoxid vollständig zum trans-Diol umgesetzt ist.

  • Neutralisieren und extrahieren Sie das Diol wie oben beschrieben.

  • Führen Sie das Silylierungsprotokoll (Abschnitt 2.2) mit dem getrockneten trans-Diol durch.

Vergleich der erwarteten Massenänderungen
AusgangsmaterialMolmasseReaktionProduktMolmasse des ProduktsMassenänderung (Gesamt)
1,3-Dimethyl-1-cyclohexen110.21 g/mol Dihydroxylierung1,3-Dimethylcyclohexan-1,2-diol144.21 g/mol +34
1,3-Dimethylcyclohexan-1,2-diol144.21 g/mol Di-SilylierungDi-TMS-Derivat288.55 g/mol +144
1,3-Dimethyl-1-cyclohexen110.21 g/mol Gesamt (A oder B) Di-TMS-Derivat des Diols 288.55 g/mol +178.34

Schlussfolgerung

Für die routinemäßige quantitative Analyse von 1,3-Dimethyl-1-cyclohexen ist die direkte GC-MS-Analyse die überlegene Methode in Bezug auf Geschwindigkeit, Einfachheit und Genauigkeit. Eine Derivatisierung ist für diese spezielle Verbindung nicht erforderlich.

Die vorgestellten Derivatisierungsprotokolle sind jedoch von unschätzbarem Wert, wenn polare Analoga, wie z. B. hydroxylierte Metaboliten, analysiert werden müssen, da sie deren Flüchtigkeit und chromatographisches Verhalten erheblich verbessern. Zweistufige Derivatisierungsstrategien, die auf die Doppelbindung abzielen, sind spezialisierte Techniken, die hauptsächlich in der synthetischen Chemie oder für komplexe Strukturaufklärungsstudien eingesetzt werden, anstatt für die quantitative Analyse. Die Wahl der geeigneten Methode hängt daher immer von der spezifischen analytischen Fragestellung und der Natur der Probe ab.

References

Application of 1,3-Dimethyl-1-cyclohexene in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-1-cyclohexene is a substituted cyclic alkene that serves as a versatile prochiral substrate for a variety of stereoselective transformations. The presence of a trisubstituted double bond and a stereocenter at the C3 position makes it an interesting candidate for investigating diastereoselective and enantioselective reactions. This document provides an overview of the potential applications of this compound in stereoselective synthesis, focusing on key reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation. While detailed, peer-reviewed protocols for this specific substrate are not extensively available, this guide presents generalized methodologies adapted from similar systems, offering a foundational framework for experimental design.

Introduction

The stereocontrolled functionalization of cyclic alkenes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. Substituted cyclohexenes are particularly valuable scaffolds found in numerous natural products and pharmaceutical agents. This compound offers a unique combination of structural features: a nucleophilic trisubstituted double bond and an existing chiral center, which can influence the stereochemical outcome of additions to the double bond. This inherent chirality can be exploited in diastereoselective reactions, or overridden by powerful chiral catalysts in enantioselective transformations.

This document outlines key stereoselective reactions applicable to this compound and provides representative experimental protocols.

Key Stereoselective Transformations

Asymmetric Epoxidation

The epoxidation of this compound introduces a chiral epoxide ring, a versatile intermediate for further synthetic manipulations. The stereochemical outcome can be directed by the existing stereocenter or controlled by a chiral catalyst.

Conceptual Workflow for Asymmetric Epoxidation

sub This compound ts Diastereomeric Transition States sub->ts Facial Selection reagent Chiral Catalyst + Oxidizing Agent (e.g., Jacobsen-Katsuki catalyst + NaOCl or Sharpless AE reagents) reagent->ts prod Enantioenriched Epoxide Products ts->prod Stereoselective Ring Closure

Caption: Asymmetric epoxidation of this compound.

Protocol: Jacobsen-Katsuki Asymmetric Epoxidation (Representative)

This protocol is adapted for a generic substituted cyclohexene (B86901) and serves as a starting point.

Materials:

  • This compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Commercial bleach (sodium hypochlorite (B82951) solution), buffered with Na₂HPO₄

  • Dichloromethane (B109758) (CH₂)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the buffered sodium hypochlorite solution (5 mL) and stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Quantitative Data (Hypothetical)

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
2012>90>95
5-2024>90>97
Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes to chiral vicinal diols. The choice of the chiral ligand (in AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated.

Logical Flow of Sharpless Asymmetric Dihydroxylation

sub This compound osmate Intermediate Osmate Ester sub->osmate ad_mix AD-mix-α or AD-mix-β (OsO₄, Chiral Ligand, Oxidant) ad_mix->osmate hydrolysis Hydrolysis osmate->hydrolysis diol Enantioenriched Diol hydrolysis->diol

Caption: Sharpless asymmetric dihydroxylation workflow.

Protocol: Sharpless Asymmetric Dihydroxylation (Representative)

Materials:

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 10 mL per mmol of alkene).

  • Add AD-mix (approx. 1.4 g per mmol of alkene) to the solvent and stir until two clear phases are formed.

  • If desired, add methanesulfonamide (1.0 eq).

  • Cool the mixture to 0 °C and add this compound (1.0 mmol).

  • Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the diol by flash chromatography or recrystallization.

  • Determine the enantiomeric excess by chiral HPLC analysis of the diol or a suitable derivative.

Quantitative Data (Hypothetical)

ReagentTemperature (°C)Time (h)Yield (%)ee (%)
AD-mix-α024>90>98
AD-mix-β024>90>98
Hydroboration-Oxidation

The hydroboration-oxidation of this compound is expected to proceed with high regioselectivity, with the boron adding to the less substituted carbon of the double bond. The stereoselectivity is influenced by the steric hindrance of the methyl groups, directing the hydroborating agent to the less hindered face of the alkene.

Reaction Pathway for Hydroboration-Oxidation

sub This compound step1 1. BH₃•THF (Hydroboration) sub->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 2. H₂O₂, NaOH (Oxidation) intermediate->step2 product Diastereomerically Enriched Alcohol step2->product

Caption: Two-step hydroboration-oxidation sequence.

Protocol: Hydroboration-Oxidation (Representative)

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution, 3 M

  • Hydrogen peroxide (H₂O₂), 30% solution

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the BH₃•THF solution (1.1 mL, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the 3 M NaOH solution (1 mL), followed by the dropwise addition of 30% H₂O₂ (1 mL). Caution: Exothermic reaction.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash chromatography.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy or GC analysis.

Quantitative Data (Hypothetical)

Hydroborating AgentTemperature (°C)Time (h)Yield (%)dr (trans:cis)
BH₃•THF0 to RT2>95>95:5
9-BBN0 to RT4>95>99:1

Conclusion

This compound is a promising substrate for various stereoselective transformations. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the synthesis of chiral building blocks derived from this starting material. While specific literature examples are limited, the principles of asymmetric catalysis and substrate-controlled diastereoselection are expected to apply, enabling the synthesis of a wide range of enantioenriched and diastereomerically pure products. Further experimental investigation is warranted to fully elucidate the synthetic potential of this versatile cyclohexene derivative.

Computational Modeling of 1,3-Dimethyl-1-cyclohexene Reaction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the computational modeling of the reaction pathways of 1,3-dimethyl-1-cyclohexene. This document outlines the primary reaction pathways, including hydrogenation, oxidation, and thermal decomposition, supported by quantitative data from analogous compounds. Detailed experimental and computational protocols are provided to guide researchers in setting up their own studies.

Key Reaction Pathways of this compound

This compound, a substituted cyclic alkene, serves as a pertinent model for understanding the reactivity of more complex unsaturated cyclic systems found in biofuels and pharmaceutical intermediates. Its reactivity is primarily centered around the endocyclic double bond and the allylic hydrogens. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of its reactions.

The three principal reaction pathways explored are:

  • Hydrogenation: The addition of hydrogen across the double bond to yield 1,3-dimethylcyclohexane. This is a crucial reaction in catalysis and synthesis.

  • Oxidation: Reaction with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃), leading to a variety of oxygenated products. Understanding these pathways is vital for assessing environmental impact and for synthetic applications.

  • Thermal Decomposition: The breakdown of the molecule at elevated temperatures, which can proceed through various unimolecular dissociation pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of this compound and its close analogs, providing a basis for comparative analysis.

Table 1: Hydrogenation/Dehydrogenation Kinetic Parameters for Cyclohexene (B86901) Analogs

CatalystReactantActivation Energy (Ea)Rate LawReference
1.0 wt% Pt/γ-Al₂O₃Methylcyclohexane62.9 kJ/molLangmuir-Hinshelwood-Hougen-Watson (LHHW)[1]
Pt/Al₂O₃Methylcyclohexane46.54 ± 0.50 kJ/mol and 68.78 ± 2.47 kJ/mol (for two coke families)First-order[1]
Pt/MgAl₂O₄Methylcyclohexane53.68 ± 0.79 kJ/mol and 43.52 ± 0.78 kJ/mol (for two coke families)First-order[1]

Table 2: Oxidation Kinetic Parameters for Cyclohexene Analogs

OxidantSubstrateActivation Energy (Ea)Rate LawReference
H₂O₂ over mesoporous TS-1Cyclohexene40 ± 2 kJ/molEley-Rideal type[1]
m-CPBAAlkenesNot specifiedSecond-order overall (First-order in alkene and m-CPBA)[1]

Table 3: Thermal Decomposition Kinetic Parameters for Cyclohexene Analogs

SubstrateMethodKey FindingsReference
CyclohexeneShock tubeIgnition delay times exhibit Arrhenius behavior.[2][2]
CyclohexaneFlash pyrolysis with VUV photoionization TOF-MSMajor initiation is C-C bond fission to a 1,6-hexyl diradical.[3][3]

Experimental and Computational Protocols

Protocol for Computational Modeling of Reaction Pathways

This protocol outlines the steps for performing DFT calculations to investigate the reaction mechanisms of this compound.

Objective: To determine the geometries of reactants, transition states, and products, and to calculate the activation energies and reaction enthalpies for the hydrogenation, oxidation, and thermal decomposition of this compound.

Computational Details:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional is a good starting point, often paired with a basis set like 6-31G* for initial optimizations and a larger basis set like 6-311++G(d,p) for more accurate single-point energy calculations.[4][5]

  • Procedure: a. Geometry Optimization: Optimize the 3D structures of the reactant (this compound), the respective co-reactants (e.g., H₂, •OH), the expected transition states, and the final products for each reaction pathway. b. Frequency Calculations: Perform frequency calculations on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections. c. Transition State Search: Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the transition state structures. d. Intrinsic Reaction Coordinate (IRC) Calculations: For each confirmed transition state, perform an IRC calculation to verify that it connects the correct reactant and product states.[6] e. Energy Calculations: Calculate the electronic energies of all species. The activation energy (Ea) is the difference in energy between the transition state and the reactants. The reaction enthalpy (ΔH) is the difference in enthalpy between the products and the reactants.

Protocol for Experimental Validation (Gas Chromatography-Mass Spectrometry)

This protocol describes a general method for analyzing the products of this compound reactions to validate computational models.

Objective: To identify and quantify the products formed from the reaction of this compound under specific conditions (e.g., catalytic hydrogenation, oxidation).

Materials and Instrumentation:

  • This compound

  • Reactants (e.g., H₂ gas, oxidizing agent)

  • Catalyst (if applicable, e.g., Pt/C)

  • Solvent (e.g., ethanol (B145695) for hydrogenation)

  • Reaction vessel (e.g., Parr hydrogenator, stirred glass reactor)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., bromobenzene)[7]

Procedure:

  • Reaction Setup: a. In a suitable reaction vessel, combine this compound, the solvent, and the catalyst (if required). b. Introduce the co-reactant (e.g., pressurize with H₂ gas for hydrogenation; add the oxidizing agent for oxidation). c. Maintain the reaction at a specific temperature and pressure for a defined period.

  • Sample Preparation: a. After the reaction, cool the mixture and filter out any solid catalyst. b. Prepare a sample for GC-MS analysis by diluting an aliquot of the reaction mixture with a suitable solvent and adding a known amount of an internal standard.

  • GC-MS Analysis: a. Inject the prepared sample into the GC-MS. b. The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column. c. The mass spectrometer will fragment the eluted components and generate a mass spectrum for each, allowing for their identification by comparison to spectral libraries. d. Quantify the products by comparing their peak areas to that of the internal standard.

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Hydrogenation_Pathway Reactant This compound + H₂ TS Transition State Reactant->TS Catalyst (e.g., Pt/C) Product 1,3-Dimethylcyclohexane TS->Product

Caption: Hydrogenation pathway of this compound.

Oxidation_Pathways Start This compound Addition Electrophilic Addition Start->Addition •OH Abstraction H-Abstraction Start->Abstraction •OH Hydroxyalkyl_Radical Hydroxyalkyl Radical Addition->Hydroxyalkyl_Radical Allylic_Radical Allylic Radical + H₂O Abstraction->Allylic_Radical Ring_Opened_Products Further reactions leading to ring-opened products (e.g., oxo-aldehydes) Hydroxyalkyl_Radical->Ring_Opened_Products Allylic_Radical->Ring_Opened_Products

Caption: Oxidation pathways with hydroxyl radical (•OH).

Experimental_Workflow cluster_prep Reaction & Sample Prep cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (Reactant, Solvent, Catalyst) Sampling 2. Take Aliquot Reaction_Setup->Sampling Dilution 3. Dilute & Add Internal Standard Sampling->Dilution GCMS 4. GC-MS Analysis Dilution->GCMS Data_Processing 5. Data Processing (Identification & Quantification) GCMS->Data_Processing Validation Validation Data_Processing->Validation Compare with Computational Model

Caption: Experimental workflow for product analysis and model validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3-Dimethyl-1-cyclohexene. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the acid-catalyzed dehydration of 2,6-dimethylcyclohexanol (B1210312) and the Wittig reaction of 3-methylcyclohexanone (B152366). The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Q2: I am experiencing a low yield in my dehydration reaction. What are the likely causes?

A2: Low yields in the acid-catalyzed dehydration of 2,6-dimethylcyclohexanol can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common issue. The formation of isomeric byproducts, such as 1,5-dimethylcyclohexene and 2,4-dimethylcyclohexene, can also significantly reduce the yield of the desired product. Furthermore, polymerization of the alkene product in the presence of a strong acid can occur, especially at elevated temperatures.[1]

Q3: How can I minimize the formation of isomeric byproducts during the dehydration of 2,6-dimethylcyclohexanol?

A3: The formation of various isomers is influenced by both thermodynamic and kinetic factors.[1] To favor the formation of the more thermodynamically stable this compound, it is recommended to use a less corrosive acid catalyst like phosphoric acid instead of sulfuric acid.[1] Maintaining careful temperature control and ensuring the prompt removal of the alkene product from the reaction mixture as it forms via distillation can also help minimize unwanted isomer formation.[1]

Q4: My Wittig reaction is not proceeding to completion. What should I check?

A4: An incomplete Wittig reaction can be due to several factors. The primary reason is often the incomplete formation of the ylide (Wittig reagent). This can be caused by using a base that is not strong enough to deprotonate the phosphonium (B103445) salt or by the presence of moisture, which can quench the ylide.[2] Ensuring anhydrous reaction conditions and using a sufficiently strong base, such as n-butyllithium or sodium hydride, are crucial for efficient ylide formation.

Q5: What are common side products in the Wittig synthesis of this compound?

A5: The main byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide. In some cases, side reactions can occur, leading to the formation of other alkenes if the starting ketone is contaminated with isomers. Additionally, if the ylide is not stabilized, a mixture of E/Z isomers could potentially form, although this is less of a concern with a cyclic ketone.

Q6: How can I effectively purify the synthesized this compound?

A6: Purification of this compound typically involves a series of washing and distillation steps. After the reaction, the crude product should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[3] This is followed by a wash with brine to help break any emulsions and remove dissolved water.[3] The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[3] Finally, fractional distillation is employed to separate the this compound from any remaining starting material, byproducts, and high-boiling point impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Dehydration: Incomplete reaction due to insufficient heating or time.Monitor the reaction temperature closely and ensure it is maintained within the optimal range. Consider extending the reaction time.
Wittig: Incomplete formation of the ylide due to a weak base or presence of moisture.Use a stronger, anhydrous base (e.g., n-BuLi, NaH) and ensure all glassware and solvents are rigorously dried.
Both: Polymerization of the alkene product.For dehydration, remove the product by distillation as it forms. For the Wittig reaction, maintain a controlled temperature.
Formation of Multiple Isomers Dehydration: Use of a strong, non-selective acid catalyst.Employ a milder acid catalyst such as phosphoric acid. Optimize reaction temperature and time to favor the desired isomer.
Difficult Purification Presence of unreacted starting alcohol (dehydration) or ketone (Wittig).Ensure the reaction goes to completion. Use fractional distillation with a high-efficiency column for separation.
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Contamination with Triphenylphosphine Oxide (Wittig) Incomplete removal during workup.Triphenylphosphine oxide can sometimes be removed by recrystallization or column chromatography if distillation is ineffective.

Data Presentation

Table 1: Comparison of Synthesis Methods for Substituted Cyclohexenes

Method Starting Material Reagents Typical Yield Key Advantages Key Disadvantages
Acid-Catalyzed Dehydration 2,6-DimethylcyclohexanolH₃PO₄ or H₂SO₄Moderate to GoodInexpensive reagents, simple procedure.Formation of isomeric byproducts, potential for polymerization.
Wittig Reaction 3-MethylcyclohexanoneMethyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-BuLi)Good to ExcellentHigh regioselectivity, milder conditions for some substrates.Requires anhydrous conditions, stoichiometric use of the Wittig reagent, formation of triphenylphosphine oxide byproduct.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,6-Dimethylcyclohexanol

Materials:

  • 2,6-Dimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips

Procedure:

  • To a round-bottom flask, add 2,6-dimethylcyclohexanol and a few boiling chips.

  • Slowly add 85% phosphoric acid to the flask while swirling.

  • Set up a fractional distillation apparatus and heat the mixture gently.

  • Collect the distillate, which will be a mixture of this compound and water.

  • Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation, collecting the fraction at the boiling point of this compound.

Protocol 2: Wittig Reaction of 3-Methylcyclohexanone

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The formation of the orange-red ylide will be observed.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-methylcyclohexanone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Mandatory Visualizations

Dehydration_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 2,6-Dimethylcyclohexanol + H₃PO₄ reaction Heating and Distillation start->reaction distillate Collect Distillate reaction->distillate wash_bicarb Wash with NaHCO₃ distillate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry distill_final Fractional Distillation dry->distill_final product Pure this compound distill_final->product

Caption: Experimental workflow for the acid-catalyzed dehydration of 2,6-dimethylcyclohexanol.

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium Methyltriphenyl- phosphonium bromide ylide Ylide Formation (Orange-red solution) phosphonium->ylide base n-BuLi in THF base->ylide reaction Reaction ylide->reaction ketone 3-Methylcyclohexanone ketone->reaction quench Quench with NH₄Cl reaction->quench extract Extract with Ether quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic cluster_dehydration Dehydration Issues cluster_wittig Wittig Issues start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Dehydration ylide_formation Incomplete Ylide Formation? start->ylide_formation Wittig solution Troubleshooting Solutions incomplete_rxn->solution Increase temp/time isomers Isomer Formation? isomers->solution Use H₃PO₄, distill product polymerization_d Polymerization? polymerization_d->solution Distill product as it forms moisture Moisture Present? ylide_formation->moisture ylide_formation->solution Use stronger base moisture->solution Use anhydrous conditions

Caption: Logical troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Analysis of 1,3-Dimethyl-1-cyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1-cyclohexene. The focus is on identifying potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts I should expect in reactions involving this compound?

The most common byproducts arise from two main pathways: isomerization and oxidation.

  • Isomerization: Acidic, basic, or thermal stress can cause the double bond to migrate within the cyclohexene (B86901) ring, creating various positional isomers. These isomers will have the same mass spectrum as the parent compound but will elute at different retention times on the GC.

  • Oxidation: If the reaction is exposed to air or oxidizing agents, a variety of oxidation products can form. Common oxidation products for cyclohexene derivatives include epoxides, allylic alcohols, and ketones.[1][2] Depending on the reaction conditions, around 70 different oxidation products can be possible.[2]

Q2: My GC chromatogram shows a peak with the same molecular ion (m/z 110) as my starting material but with a different retention time. What is it likely to be?

This is a classic sign of an isomer of this compound. Isomers have the same molecular formula (C8H14) and therefore the same molecular weight, but their different structures cause them to interact differently with the GC column, resulting in distinct retention times. Multi-dimensional GC (MDGC) can be an effective technique for separating co-eluting isomers.[3]

Possible Isomers Include:

  • 1,5-Dimethyl-1-cyclohexene

  • 1,2-Dimethyl-1-cyclohexene

  • Ethylcyclohexene

  • Vinyl-methyl-cyclopentane isomers

Q3: I suspect my sample was contaminated with air. What specific oxidation byproducts should I look for in the GC-MS data?

Exposure to oxygen can lead to byproducts with higher molecular weights due to the incorporation of one or more oxygen atoms. For a starting material with a molecular weight of 110 g/mol , look for peaks corresponding to:

  • Epoxides (MW ≈ 126): Formed by the addition of an oxygen atom across the double bond.

  • Alcohols (MW ≈ 126): Resulting from oxidation at the allylic position (the carbon adjacent to the double bond).

  • Ketones (MW ≈ 124): Further oxidation of the allylic alcohols can yield ketones.[2][4]

Q4: How can I definitively confirm the identity of a suspected byproduct?

Confirming a structure requires careful analysis of the mass spectrum.

  • Analyze the Molecular Ion: Check if the molecular ion peak corresponds to the expected mass of the suspected byproduct.

  • Examine Fragmentation Patterns: Compare the fragmentation pattern to literature data or mass spectral libraries (e.g., NIST). The fragmentation of cycloalkanes often involves the loss of alkyl side chains or the opening of the ring.[5]

  • Use Retention Indices: If you have access to standard compounds, you can compare their retention times and indices to your unknown peaks for confirmation.

  • Consider Advanced Techniques: For co-eluting isomers, techniques like heart-cutting multi-dimensional GC can provide the necessary separation for confident identification.[3]

Troubleshooting Guide

Problem: My GC-MS analysis shows a complex mixture of unexpected peaks.

  • Possible Cause 1: Reaction Conditions Too Harsh. High temperatures or highly concentrated acids/bases can promote numerous side reactions, including isomerization and polymerization.

    • Solution: Attempt the reaction under milder conditions (e.g., lower temperature, shorter reaction time, less concentrated catalyst).

  • Possible Cause 2: Sample Degradation. The sample may be degrading in the hot GC inlet.

    • Solution: Lower the inlet temperature. Ensure the sample is properly derivatized if it contains thermally sensitive functional groups.

  • Possible Cause 3: Contamination. The solvent, reagents, or glassware may be contaminated.

    • Solution: Run a blank analysis of the solvent. Ensure all glassware is scrupulously clean. Use high-purity reagents.

Problem: I see several peaks that are broad and tailing.

  • Possible Cause: Active Sites in the GC System. Polar byproducts (like alcohols) can interact with active sites in the inlet liner or on the column, causing poor peak shape.

    • Solution: Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. In some cases, derivatizing the sample to cap polar groups (e.g., silylation of alcohols) can dramatically improve peak shape.

Potential Byproduct Data

The following table summarizes potential byproducts from reactions of this compound. Key m/z fragments are indicative and can help in preliminary identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key m/z FragmentsPotential Origin
This compound C8H14110.20110, 95, 67Starting Material
1,5-Dimethyl-1-cyclohexeneC8H14110.20110, 95Isomerization
2,4-Dimethyl-1-cyclohexeneC8H14110.20110, 95Isomerization
1,3-Dimethylcyclohexene oxideC8H14O126.20126, 111, 95, 83Oxidation
2,4-Dimethyl-2-cyclohexen-1-olC8H14O126.20126, 111, 108, 93Oxidation
2,4-Dimethyl-2-cyclohexen-1-oneC8H12O124.18124, 109, 81Oxidation[2]

Experimental Protocol: Sample GC-MS Analysis

This protocol outlines a general method for analyzing a reaction mixture of this compound. Parameters should be optimized for your specific instrument and separation needs.

  • Sample Preparation:

    • Quench the reaction using an appropriate method (e.g., addition of water or a basic solution).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter and carefully evaporate the solvent to concentrate the sample.

    • Dilute an aliquot of the concentrated sample to approximately 1 mg/mL in a GC-compatible solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35 - 400.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

    • Use retention times and fragmentation patterns to distinguish between isomers and other byproducts.

Visualization of Potential Byproduct Pathways

The following diagram illustrates the logical relationship between the starting material and the formation of common byproduct classes.

Byproduct_Pathways cluster_isomerization Isomerization Pathway cluster_oxidation Oxidation Pathway start This compound (Starting Material) reaction Reaction Conditions (e.g., Heat, Acid, Air) start->reaction isomer_node Isomers (m/z 110) reaction->isomer_node Double-Bond Migration oxidation_node Oxidation Products (m/z > 110) reaction->oxidation_node Oxygen Incorporation isomer1 1,5-Dimethyl-1-cyclohexene isomer_node->isomer1 isomer2 Positional Isomers isomer_node->isomer2 epoxide Epoxides (m/z 126) oxidation_node->epoxide alcohol Allylic Alcohols (m/z 126) oxidation_node->alcohol ketone Allylic Ketones (m/z 124) oxidation_node->ketone

References

Optimization of temperature and pressure for 1,3-Dimethyl-1-cyclohexene hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for the catalytic hydrogenation of 1,3-Dimethyl-1-cyclohexene. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of this compound hydrogenation?

The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond, resulting in the formation of 1,3-dimethylcyclohexane.[1] Due to the use of a solid catalyst, the hydrogen atoms typically add to the same face of the double bond (syn-addition), leading to the formation of cis-1,3-dimethylcyclohexane (B1347349) as the major product.[1][2]

Q2: Which catalyst is most effective for this reaction?

The choice of catalyst is crucial for efficient hydrogenation. Commonly used catalysts for alkene hydrogenation include:

  • Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for the hydrogenation of alkenes due to its high activity and cost-effectiveness.[3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These catalysts are often more active than palladium-based ones and can be effective for more sterically hindered or challenging substrates.[3][4]

  • Raney Nickel (Ra-Ni): A finely divided nickel catalyst that is also effective, though sometimes less selective.[4]

For most standard hydrogenations of cyclohexene (B86901) derivatives, 10% Pd/C is a suitable starting point.[3]

Q3: What are typical starting conditions for temperature and pressure?

Optimal conditions depend on the specific substrate and catalyst. However, for many standard hydrogenations of cyclohexene derivatives, the following are good starting points:

  • Temperature: Room temperature is often sufficient.[3] While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst deactivation.[3]

  • Pressure: Hydrogen pressure of 1-5 bar (often achieved with a hydrogen balloon) is typically adequate.[3] More sterically hindered double bonds might require higher pressures.[3]

Q4: What solvents are recommended for this reaction?

The choice of solvent can impact the solubility of the substrate and hydrogen, as well as catalyst activity. Common choices include:

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Q: My reaction shows very low conversion of this compound. What are the possible causes?

    • A: Low conversion can stem from several factors:

      • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst. Ensure high-purity reagents and solvents. The catalyst may also have been improperly handled or stored, leading to oxidation.

      • Insufficient Hydrogen: Ensure the system is properly purged with hydrogen and that a positive pressure is maintained throughout the reaction.[3] For higher-pressure reactions, check for leaks in the apparatus.

      • Poor Mass Transfer: Inadequate agitation or stirring can limit the contact between the substrate, hydrogen gas, and the solid catalyst, leading to slow reaction rates.[3] Ensure vigorous stirring.

      • Suboptimal Conditions: The temperature or pressure may be too low for the specific substrate. Consider a modest increase in temperature or pressure.[3]

Issue 2: Formation of Byproducts (Poor Selectivity)

  • Q: I am observing unexpected byproducts in my reaction mixture. How can I improve selectivity?

    • A: Byproduct formation is often related to reaction conditions:

      • Isomerization: The double bond might migrate before hydrogenation occurs. This can sometimes be influenced by the choice of catalyst and support.

      • Disproportionation: In some cases, especially with palladium catalysts, cyclohexene derivatives can undergo disproportionation to form benzene (B151609) derivatives and fully saturated alkanes.[5] This is more common at elevated temperatures. Running the reaction at a lower temperature may mitigate this.

      • Over-reduction: If other reducible functional groups are present in the molecule, they may also be reduced. Choosing a more selective catalyst (e.g., specific supported catalysts) or milder conditions can improve chemoselectivity.

Issue 3: Reaction Stalls Before Completion

  • Q: The reaction starts well but stops before all the starting material is consumed. Why is this happening?

    • A: A stalling reaction often points to catalyst deactivation during the experiment:

      • Catalyst Poisoning: A slow-releasing impurity from the substrate or solvent could be progressively poisoning the catalyst.

      • Catalyst Coking/Sintering: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coking) that block active sites.[3] Sintering, the agglomeration of metal particles, can also occur at elevated temperatures, reducing the active surface area.[3] Consider using a lower reaction temperature.

      • Product Inhibition: The product (1,3-dimethylcyclohexane) might be strongly adsorbing to the catalyst surface, preventing the starting material from accessing the active sites.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of this compound

This protocol is a general guideline and may require optimization.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 5-10 mol% of 10% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., ethanol or ethyl acetate) via a syringe.[3]

  • System Purge: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is free of oxygen.[3]

  • Substrate Addition: Dissolve the this compound in a small amount of the reaction solvent and add it to the flask via a syringe.

  • Reaction Execution: Stir the mixture vigorously under a positive pressure of hydrogen (e.g., maintained by a hydrogen balloon for atmospheric pressure reactions, or in a pressurized reactor).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.[3]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.[3] Filter the reaction mixture through a pad of a filtering agent like Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.[3]

Data Presentation

The optimal temperature and pressure are highly substrate-specific. The following table summarizes conditions used for the hydrogenation of related cyclohexene and diene compounds.

SubstrateCatalystTemperature (°C)Pressure (bar)SolventConversion/YieldReference
Cyclohexene5 wt% Pd on porous ceria1203Solvent-free29% Conversion[6]
Cyclohexene5 wt% Pt on porous ceria1203Solvent-free21% Conversion[6]
CyclohexenePd NPs on modified silica756Not specifiedComplete conversion[7]
1,3-Cyclohexadiene3% Pd/MOF-5/Calixarene20-601Not specified~40% Selectivity to Cyclohexene[8]
BenzeneRu-Cd/bentonite15050Not specifiedOptimal for cyclohexene formation[9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Add Catalyst & Solvent to Flask p2 Purge System with H₂ p1->p2 Inert Atmosphere r1 Add Substrate (this compound) p2->r1 System Ready r2 Vigorous Stirring under H₂ Pressure r1->r2 r3 Monitor Progress (TLC/GC) r2->r3 w1 Filter to Remove Catalyst r3->w1 Reaction Complete w2 Concentrate Filtrate w1->w2 w3 Purify Product w2->w3 end End w3->end start Start start->p1

Caption: Experimental workflow for this compound hydrogenation.

troubleshooting_guide start Low Conversion? cat_poison Catalyst Poisoned? (Check Reagent Purity) start->cat_poison Yes poor_h2 Insufficient H₂? (Check Leaks, Purge) start->poor_h2 Yes bad_mix Poor Agitation? (Increase Stir Rate) start->bad_mix Yes subopt Suboptimal Conditions? start->subopt No success Problem Solved cat_poison->success poor_h2->success bad_mix->success inc_temp Increase Temperature subopt->inc_temp Yes inc_press Increase Pressure subopt->inc_press Yes inc_temp->success inc_press->success

Caption: Troubleshooting workflow for low conversion in hydrogenation reactions.

References

Technical Support Center: Purification of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,3-Dimethyl-1-cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in the purification of this compound stem from the presence of closely boiling isomers and unreacted starting materials. The most common synthesis route, the acid-catalyzed dehydration of 1,3-dimethylcyclohexanol (B2913386), can lead to a mixture of alkene isomers and residual alcohol, making separation difficult.

Q2: What are the expected impurities in a crude sample of this compound?

Common impurities include:

  • Isomeric Alkenes: Positional isomers such as 1,5-Dimethyl-1-cyclohexene and 2,4-dimethyl-1-cyclohexene, as well as exocyclic methylene (B1212753) isomers.

  • Unreacted Starting Material: Residual 1,3-dimethylcyclohexanol from the dehydration reaction.

  • Polymerization Products: Alkenes can polymerize in the presence of acid or at elevated temperatures.

  • Solvent Residues: Solvents used in the reaction or workup.

Q3: Which purification technique is most effective for this compound?

Fractional distillation is the most common and effective method for purifying this compound, especially for separating it from closely boiling isomeric impurities. For the removal of more polar impurities like residual alcohols, flash column chromatography can be a useful alternative or supplementary technique.

Q4: How can I minimize the formation of impurities during the synthesis of this compound?

To minimize impurity formation during synthesis (e.g., via dehydration of 1,3-dimethylcyclohexanol):

  • Control Reaction Temperature: Carefully control the reaction temperature to favor the desired elimination reaction and minimize side reactions.

  • Optimize Catalyst Concentration: Use the appropriate amount of acid catalyst to avoid excessive charring or polymerization.

  • Efficient Removal of Product: If possible, remove the alkene from the reaction mixture as it is formed (e.g., by distillation) to prevent prolonged exposure to acidic conditions.

Troubleshooting Guide

Problem 1: Poor separation of isomers during fractional distillation.
Possible Cause Solution
Insufficient column efficiency.Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
Distillation rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow, steady distillation rate is crucial for good separation.
Fluctuating heat input.Use a heating mantle with a reliable temperature controller to ensure consistent and stable heating.
Poor column insulation.Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
Problem 2: The purified product is contaminated with unreacted alcohol.
Possible Cause Solution
Incomplete reaction.Ensure the initial dehydration reaction has gone to completion by monitoring it with techniques like GC-MS or TLC.
Inefficient distillation.The boiling point of the alcohol is significantly higher than the alkene. Ensure the distillation temperature is carefully controlled to separate the lower-boiling alkene. A distinct temperature plateau should be observed for the alkene.
Azeotrope formation.While specific data for this compound is limited, consider the possibility of azeotrope formation with the alcohol or water. A pre-distillation wash with water and brine, followed by drying, can help remove water.
Problem 3: Low yield of purified product.
Possible Cause Solution
Product loss during workup.Minimize transfers between flasks. Ensure complete phase separation during aqueous washes. Back-extract the aqueous layers with a small amount of a suitable organic solvent.
Hold-up in the distillation column.Choose a column with a lower hold-up volume if possible. After the distillation, allow the column to cool and rinse it with a small amount of a volatile solvent to recover any condensed product.
Polymerization during distillation.Ensure all acidic catalyst is removed through a neutralization wash (e.g., with sodium bicarbonate solution) before distillation. Consider distilling under reduced pressure to lower the boiling point and reduce thermal stress.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₄110.20127 - 140
1,2-DimethylcyclohexeneC₈H₁₄110.20137 - 138
1,5-DimethylcyclohexeneC₈H₁₄110.20128
cis-1,2-DimethylcyclohexaneC₈H₁₆112.21~129
trans-1,2-DimethylcyclohexaneC₈H₁₆112.21~124
1,3-DimethylcyclohexanolC₈H₁₆O128.21~175

Note: Boiling points are at atmospheric pressure unless otherwise stated. Data is compiled from various sources and may have slight variations.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from standard procedures for similar compounds and should be optimized based on the specific impurity profile of the crude material.

  • Preparation:

    • If the crude product is from an acid-catalyzed reaction, first wash it in a separatory funnel with a saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash with water, followed by a brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter or decant the dried crude product into a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head.

    • Ensure all joints are well-sealed.

    • Place a thermometer in the distillation head with the top of the bulb level with the side arm leading to the condenser.

    • Wrap the fractionating column with glass wool or aluminum foil for insulation.

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the condensation ring slowly rising up the column. Maintain a slow and steady heating rate.

    • Collect a forerun fraction, which will contain any lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (monitor for a stable plateau), change the receiving flask to collect the main fraction.

    • Continue collecting the main fraction as long as the temperature remains stable.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography (GC) or GC-MS.

Protocol 2: Purification by Flash Column Chromatography

This is a general guideline for removing polar impurities. The specific solvent system will need to be determined empirically.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For a non-polar compound like this compound, a non-polar eluent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Pack a chromatography column with silica (B1680970) gel using a slurry method with the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying gentle pressure (flash chromatography).

    • Collect fractions and monitor their composition by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (NaHCO3, H2O, Brine) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distill Fractional Distillation Dry->Distill Pure Pure this compound Distill->Pure Main Fraction Impurities Impurities (Isomers, Alcohol) Distill->Impurities Forerun & Residue Analysis Purity Analysis (GC/MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic decision decision issue issue start Start Purification check_purity Analyze Purity (GC/MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Identify Contaminant is_pure->troubleshoot No isomers Isomeric Impurities troubleshoot->isomers Close B.P. Peaks alcohol Unreacted Alcohol troubleshoot->alcohol High B.P. Peak optimize_distillation Optimize Fractional Distillation (Increase column efficiency, reduce rate) isomers->optimize_distillation check_reaction Check Reaction Completion & Re-distill alcohol->check_reaction optimize_distillation->check_purity check_reaction->check_purity

Caption: Troubleshooting logic for the purification of this compound.

Preventing isomerization during 1,3-Dimethyl-1-cyclohexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,3-dimethyl-1-cyclohexene, with a primary focus on preventing isomerization to undesired side products.

Troubleshooting Guide

Problem: Low Yield of this compound and/or High Percentage of Isomeric Impurities

When synthesizing this compound, the formation of more thermodynamically stable isomers, such as 1,2-dimethyl-1-cyclohexene, is a common challenge, particularly in acid-catalyzed dehydration reactions. This guide will help you diagnose and resolve these issues.

Symptom Potential Cause Recommended Solution
High proportion of 1,2-dimethyl-1-cyclohexene in the product mixture (confirmed by GC-MS). Thermodynamic Control: The reaction conditions (e.g., high temperature, long reaction time, strong acid catalyst) are favoring the formation of the more stable, more substituted alkene isomer.Switch to a Kinetically Controlled Reaction: Employ a Wittig reaction, which forms the double bond at a specific location, preventing carbocation rearrangements and subsequent isomerization.[1][2]
Acid-Catalyzed Isomerization: The acidic conditions used for dehydration are causing the initially formed this compound to isomerize to the more stable 1,2-isomer.Use Milder Dehydration Conditions: If dehydration is the chosen method, opt for a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid) and lower reaction temperatures.[3] Remove the product from the reaction mixture as it forms via distillation to minimize its exposure to acidic conditions.
Presence of unreacted 2,4-dimethylcyclohexanol (B1614846) in the product. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the dehydration to go to completion.Optimize Reaction Conditions: Gradually increase the reaction time or temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Ensure efficient removal of water to drive the equilibrium towards the product.
Low overall yield of the desired product after purification. Loss during Workup: The product may be lost during aqueous washes or inefficient extraction.Refine Workup Procedure: Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer. Ensure complete phase separation before proceeding.
Inefficient Purification: Co-distillation of isomers with close boiling points during fractional distillation.Improve Purification Technique: Use a longer, more efficient fractional distillation column. Alternatively, preparative gas chromatography can be employed for high-purity separation of isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound by dehydration of 2,4-dimethylcyclohexanol?

A1: The acid-catalyzed dehydration of 2,4-dimethylcyclohexanol proceeds through a carbocation intermediate, which can undergo rearrangements to form a mixture of isomeric alkenes. The major undesired isomer is typically the more thermodynamically stable, trisubstituted alkene, 1,2-dimethyl-1-cyclohexene. Other minor isomers may also be formed.

Q2: How can I minimize isomerization during the dehydration of 2,4-dimethylcyclohexanol?

A2: To favor the formation of the kinetic product (this compound) and minimize isomerization, it is crucial to employ conditions that are under kinetic control.[3] This includes using a less corrosive acid catalyst like phosphoric acid, maintaining the lowest possible reaction temperature that still allows for dehydration, and immediately removing the alkene product from the reaction mixture as it forms by distillation.[3][5]

Q3: Is there a more reliable method than dehydration to synthesize this compound without isomerization?

A3: Yes, the Wittig reaction is a highly recommended alternative.[1][2] This method involves the reaction of 3-methylcyclohexanone (B152366) with a phosphorus ylide (e.g., ethylidenetriphenylphosphorane). The Wittig reaction forms the carbon-carbon double bond at the specific location of the carbonyl group, thus avoiding the carbocation rearrangements that lead to isomerization in dehydration reactions.[1][2]

Q4: How can I effectively separate this compound from its isomers?

A4: The isomers of dimethylcyclohexene often have very close boiling points, making separation by standard distillation challenging. High-efficiency fractional distillation with a long column can be effective. For analytical and small-scale preparative purposes, gas chromatography (GC) is an excellent method for separating these isomers.[4]

Q5: What is the thermodynamic basis for the isomerization of this compound to 1,2-dimethyl-1-cyclohexene?

A5: The stability of alkenes generally increases with the number of alkyl substituents on the double bond. This compound is a disubstituted alkene, while 1,2-dimethyl-1-cyclohexene is a trisubstituted alkene. The higher degree of substitution in the 1,2-isomer makes it thermodynamically more stable. Under conditions that allow for equilibrium to be reached (thermodynamic control), the reaction will favor the formation of the more stable 1,2-isomer.

Quantitative Data

The following table summarizes the expected product distribution in the dehydration of 2-methylcyclohexanol, which serves as a model for the dehydration of 2,4-dimethylcyclohexanol. The data illustrates the influence of reaction conditions on the formation of isomeric products.

Reaction Condition Starting Material Major Product Minor Isomer(s) Approximate Ratio (Major:Minor) Reference
Kinetic Control (Lower Temperature, Weaker Acid)2-Methylcyclohexanol1-Methylcyclohexene3-MethylcyclohexeneFavors 1-Methylcyclohexene[3]
Thermodynamic Control (Higher Temperature, Stronger Acid)2-Methylcyclohexanol1-Methylcyclohexene3-MethylcyclohexeneIncreased proportion of 3-Methylcyclohexene[3]

Experimental Protocols

Recommended Protocol: Synthesis of this compound via Wittig Reaction (Minimized Isomerization)

This protocol is designed to produce this compound with high selectivity, avoiding the isomerization issues associated with acid-catalyzed dehydration.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3-Methylcyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain pure this compound.

    • Alternatively, for separation from any minor isomeric impurities, fractional distillation or preparative gas chromatography can be employed. The boiling point of this compound is approximately 137 °C.[6]

Visualizations

Troubleshooting_Isomerization start Start: Synthesis of This compound check_purity Analyze Product Mixture (GC-MS) start->check_purity high_isomer High Isomer Content (e.g., 1,2-dimethyl-1-cyclohexene) check_purity->high_isomer Isomers Present? [Yes] acceptable Acceptable Purity and Yield check_purity->acceptable Isomers Present? [No] method Reaction Method? high_isomer->method low_yield Low Yield of Desired Product dehydration Acid-Catalyzed Dehydration method->dehydration Dehydration wittig Wittig Reaction method->wittig Wittig solution1 Switch to Wittig Reaction (Kinetic Control) dehydration->solution1 solution2 Use Milder Conditions: - Lower Temperature - Weaker Acid - Distill Product as it Forms dehydration->solution2 solution3 Optimize Wittig Conditions: - Check Ylide Formation - Anhydrous Conditions wittig->solution3

Caption: Troubleshooting flowchart for isomerization issues.

Wittig_Workflow start_materials Starting Materials: - Ethyltriphenylphosphonium bromide - n-Butyllithium - 3-Methylcyclohexanone ylide_prep Ylide Preparation (Anhydrous THF, 0°C to RT) start_materials->ylide_prep wittig_reaction Wittig Reaction (0°C to RT) ylide_prep->wittig_reaction Ylide workup Aqueous Workup (NH4Cl quench, Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the Wittig synthesis.

References

Troubleshooting peak tailing in GC analysis of dimethylcyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing in the GC Analysis of Dimethylcyclohexenes

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results.[1][2] This guide provides a systematic approach to troubleshooting and resolving peak tailing issues specifically encountered during the analysis of dimethylcyclohexenes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal chromatographic separation, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[2] This is problematic because it can lead to poor resolution between adjacent peaks, making accurate integration and quantification difficult.[1][2] For a quantitative analysis to be considered reliable, the asymmetry factor should ideally be below 1.5.[1]

Q2: What are the most common causes of peak tailing in GC analysis?

A2: Peak tailing in GC can stem from several factors, which can be broadly categorized as either physical or chemical issues within the chromatographic system.[3][4]

  • Physical Issues (Flow Path Disruptions): These are often related to improper setup or installation of components, leading to disruptions in the carrier gas flow.[3][4][5] Common examples include a poorly cut column, incorrect column installation depth in the inlet or detector, and the presence of dead volumes.[1][6][7]

  • Chemical Issues (Active Sites): These arise from interactions between the analyte and active surfaces within the GC system.[2][3][4] Active sites, such as exposed silanol (B1196071) groups or metal contaminants in the inlet liner or on the column itself, can cause polar analytes to adsorb, leading to tailing.[2][4] Column contamination and degradation of the stationary phase are also significant contributors.[2][4][8]

Q3: How can I differentiate between a physical and a chemical cause for peak tailing?

A3: A good diagnostic approach is to observe which peaks in the chromatogram are tailing.[3][5] If all peaks, including the solvent peak and non-polar analytes, are tailing, the cause is likely a physical issue related to the flow path.[5][6] Conversely, if only specific, more polar, or active compounds are tailing, the problem is more likely due to chemical interactions or active sites.[3][5] Injecting a non-polar, inert compound like a hydrocarbon can be a useful test; if it tails, a flow path problem is highly probable.[9]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving the root cause of peak tailing.

Guide 1: Initial System Checks and Inlet Maintenance

A common source of peak tailing originates from the GC inlet.[7] Therefore, performing inlet maintenance is a logical first step.

Q: My dimethylcyclohexene peaks are tailing. Where should I start troubleshooting?

A: Begin with the most straightforward and frequent sources of the problem: the inlet liner and septum.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Turn off the heated zones (inlet and oven) and allow them to cool to a safe temperature.

  • Turn Off Gas: Shut off the carrier gas flow to the instrument.

  • Remove Old Components: Unscrew the septum nut and remove the old septum. Then, carefully remove the inlet liner, often with forceps.

  • Install New Components: Insert a new, deactivated liner. For analyses of compounds like dimethylcyclohexenes, a liner with glass wool can help trap non-volatile residues.[7] Place a new septum and tighten the septum nut, being careful not to overtighten.

  • Reassemble and Leak Check: Restore the carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.

Guide 2: Column Installation and Integrity

Improper column installation is a frequent cause of peak tailing that affects all peaks.[6][7]

Q: I've performed inlet maintenance, but the peak tailing persists. What should I check next?

A: Inspect the column installation and the quality of the column cut.

Experimental Protocol: Column Trimming and Reinstallation

  • Column Removal: After cooling the inlet and oven and turning off the gas, carefully disconnect the column from the inlet and detector.

  • Column Trimming: Using a ceramic scoring wafer or a diamond scribe, lightly score the polyimide coating of the column.[2] Gently break the column at the score.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and at a 90° angle to the column wall, with no jagged edges or shards.[2][10] A poor cut can cause turbulence and lead to peak tailing.[6]

  • Reinstallation: Consult your GC manufacturer's guide for the correct column installation depth in both the inlet and detector.[2] This is a critical step, as incorrect positioning can create dead volumes.[6][7]

  • System Check: After reinstallation, perform a leak check and condition the column if necessary before running your samples.

Guide 3: Method and Sample Considerations

If mechanical issues have been ruled out, the problem may lie within your analytical method or sample preparation.

Q: My system seems to be in good working order, but I still see peak tailing. Could my method be the cause?

A: Yes, several method parameters can influence peak shape.

  • Injection Parameters: For splitless injections, which are common for trace analysis, the initial oven temperature should be set about 20-30°C below the boiling point of the sample solvent.[11][12] This "solvent effect" helps to focus the analytes at the head of the column, leading to sharper peaks.[11][13]

  • Sample Solvent: The choice of solvent can impact peak shape.[14][15] Ideally, the sample solvent should be compatible with the stationary phase polarity.[13] Injecting a polar solvent onto a non-polar column can result in poor peak shape.[13]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can contribute to peak distortion.[1][8] Preparing a more dilute sample can resolve this.[16]

Data Presentation

Proper method parameters are crucial for achieving symmetrical peaks. The following table illustrates the effect of the initial oven temperature on the peak asymmetry of 1,2-dimethylcyclohexene (B155917) when using hexane (B92381) (boiling point ~69°C) as the solvent in a splitless injection.

Initial Oven Temperature (°C)Peak Asymmetry Factor (1,2-dimethylcyclohexene)Peak Shape Observation
802.1Severe Tailing
601.6Moderate Tailing
401.1Symmetrical Peak

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in your GC analysis.

G A Peak Tailing Observed B Do all peaks tail? A->B C Physical/Flow Path Issue Likely B->C Yes G Chemical/Activity Issue Likely B->G No D Check & Correct Column Installation (Position and Cut) C->D E Perform Inlet Maintenance (Replace Liner & Septum) D->E F Check for Leaks E->F N Problem Resolved? F->N H Use a Deactivated Inlet Liner G->H I Trim Front of Column (10-20 cm) H->I J Consider Column Replacement if Degradation is Suspected I->J K Review Method Parameters J->K L Optimize Initial Oven Temperature (for Splitless Injection) K->L Yes K->N No M Check Solvent & Sample Compatibility L->M M->N N->K No, Re-evaluate O End N->O Yes

Caption: A flowchart for troubleshooting GC peak tailing.

References

Technical Support Center: Enhancing Stereoselectivity in Electrophilic Additions to 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the stereoselectivity of electrophilic additions to 1,3-dimethyl-1-cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing stereoselectivity in electrophilic additions to this compound?

A1: The primary factors include:

  • Steric Hindrance: The two methyl groups on the cyclohexene (B86901) ring create significant steric bulk, directing the electrophile to the less hindered face of the double bond.

  • Reaction Mechanism: The inherent mechanism of the reaction (e.g., syn- or anti-addition) plays a crucial role. For instance, hydroboration-oxidation proceeds via a syn-addition, while halogenation and halohydrin formation typically occur through an anti-addition pathway.

  • Intermediate Stability: The stability of intermediates, such as carbocations or bridged ions (e.g., bromonium or mercurinium ions), influences the reaction pathway and, consequently, the stereochemical outcome.

  • Reagents and Solvents: The choice of reagents and solvents can affect the transition state energies and the stereoselectivity of the reaction.

Q2: How do the methyl groups at the 1 and 3 positions specifically direct the stereochemical outcome?

A2: The methyl group at the C-1 position is vinylic, while the methyl group at the C-3 position is allylic. The allylic methyl group, in particular, exerts a strong directing effect. For many reactions, the electrophile will preferentially attack the face of the double bond that is anti to the allylic methyl group to minimize steric interactions. This often leads to the formation of a major diastereomer.

Q3: What is the difference between syn- and anti-addition in the context of this compound?

A3:

  • Syn-addition: Both new substituents add to the same face of the double bond. For example, in hydroboration-oxidation, the hydrogen and the hydroxyl group are added to the same side of the cyclohexene ring.

  • Anti-addition: The two new substituents add to opposite faces of the double bond. For instance, in bromination, the two bromine atoms add to opposite sides of the ring.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Hydroboration-Oxidation

Symptoms:

  • You are obtaining a mixture of diastereomers with a lower-than-expected ratio of the desired trans-product.

  • GC or NMR analysis shows significant formation of the cis-product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Steric hindrance from the borane (B79455) reagent is insufficient. Use a bulkier borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) instead of BH3-THF. The increased steric demand of these reagents will enhance the facial selectivity of the hydroboration step.
Reaction temperature is too high, leading to reduced selectivity. Perform the hydroboration step at a lower temperature (e.g., 0 °C or -78 °C) to increase the kinetic control of the reaction and favor the formation of the sterically less hindered product.
Incomplete reaction or side reactions. Ensure all reagents are fresh and anhydrous. Use a freshly opened bottle of BH3-THF, as it can degrade over time. Ensure the reaction goes to completion before the oxidative workup.
Problem 2: Poor Regio- and Stereoselectivity in Halohydrin Formation

Symptoms:

  • Formation of a mixture of regioisomers (e.g., bromine at C-1 and hydroxyl at C-2, and vice versa).

  • Low diastereoselectivity, with both possible diastereomers formed in significant amounts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Use of Br2 in a nucleophilic solvent leads to competing reactions. Use N-bromosuccinimide (NBS) as the bromine source in an aqueous solvent like DMSO or THF. NBS provides a low, steady concentration of bromine, which can improve selectivity.
The intermediate bromonium ion is being attacked from both faces. The allylic methyl group should direct the attack of the nucleophile (water) to the face opposite to it. If selectivity is still low, consider the conformation of the cyclohexene ring and potential electronic effects.
Carbocation-like character in the transition state. While the reaction proceeds through a bridged bromonium ion, there can be some carbocation character on the more substituted carbon. This can lead to a loss of stereoselectivity. Using less polar solvents might help to stabilize the bridged intermediate.
Problem 3: Formation of Rearrangement Products in Oxymercuration-Demercuration

Symptoms:

  • Although oxymercuration-demercuration is known to suppress carbocation rearrangements, you observe unexpected alcohol isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Instability of the mercurinium ion. Ensure the reaction conditions are mild. Use mercuric acetate (B1210297) [Hg(OAc)2] or mercuric trifluoroacetate (B77799) [Hg(TFA)2] as the mercury source.
Radical side reactions during the demercuration step. The demercuration with sodium borohydride (B1222165) (NaBH4) proceeds through a radical mechanism, which is generally not stereospecific. However, rearrangements at this stage are uncommon. Ensure the reduction is carried out at a controlled temperature.

Quantitative Data on Stereoselectivity

The following table summarizes the expected stereochemical outcomes for various electrophilic additions to this compound and its close analogs.

ReactionReagentsExpected Major Product StereochemistryReported Diastereomeric Ratio (trans:cis)
Hydroboration-Oxidation 1. BH3-THF 2. H2O2, NaOHsyn-addition of H and OH, with OH at the less substituted carbon (C-2). The addition occurs anti to the allylic methyl group.>91:9[1]
Oxymercuration-Demercuration 1. Hg(OAc)2, H2O/THF 2. NaBH4anti-addition of H and OH, with OH at the more substituted carbon (C-1).Predominantly the product of anti-addition.
Halohydrin Formation NBS, H2O/DMSOanti-addition of Br and OH, with OH at the more substituted carbon (C-1).Predominantly the product of anti-addition.
Epoxidation m-CPBAsyn-addition of oxygen. The epoxide is formed on the face anti to the allylic methyl group.High diastereoselectivity is expected due to steric hindrance.

Experimental Protocols

Protocol 1: Diastereoselective Hydroboration-Oxidation

This protocol is adapted for this compound based on established procedures for 1-methylcyclohexene.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, separatory funnel

Procedure:

  • Hydroboration:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the alkene in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 1 M BH3-THF solution (0.5 eq) dropwise via syringe while stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M NaOH solution (1.5 eq).

    • Very slowly, add 30% H2O2 solution (1.5 eq) dropwise, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup:

    • Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO3 solution to remove excess peroxyacid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude epoxide.

    • Purify by column chromatography if necessary.

Visualizations

Electrophilic_Addition_Workflow cluster_start Start cluster_products Primary Product Stereochemistry start This compound hydro 1. BH3-THF 2. H2O2, NaOH start->hydro Hydroboration- Oxidation oxy 1. Hg(OAc)2, H2O 2. NaBH4 start->oxy Oxymercuration- Demercuration halo NBS, H2O start->halo Halohydrin Formation epox m-CPBA start->epox Epoxidation prod_hydro trans-Alcohol (syn-addition) hydro->prod_hydro prod_oxy trans-Alcohol (anti-addition) oxy->prod_oxy prod_halo trans-Halohydrin (anti-addition) halo->prod_halo prod_epox cis-Epoxide (syn-addition) epox->prod_epox

Caption: Reaction workflow for electrophilic additions to this compound.

Troubleshooting_Hydroboration problem Low Diastereoselectivity Symptom: Significant amount of cis-product cause1 Cause 1 Insufficient Steric Hindrance problem->cause1 cause2 Cause 2 High Reaction Temperature problem->cause2 cause3 Cause 3 Reagent Degradation problem->cause3 solution1 Solution Use bulkier borane (e.g., 9-BBN) cause1->solution1 solution2 Solution Lower reaction temperature (e.g., 0 °C) cause2->solution2 solution3 Solution Use fresh, anhydrous reagents cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity in hydroboration-oxidation.

References

Technical Support Center: Catalyst Deactivation in 1,3-Dimethyl-1-cyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 1,3-Dimethyl-1-cyclohexene.

Troubleshooting Guide

This section addresses common issues related to decreased catalyst performance during reactions such as the hydrogenation of this compound.

Q1: My reaction rate has significantly slowed down, or the conversion has dropped dramatically after a few runs. What is the likely cause?

A decrease in reaction rate or conversion is a primary indicator of catalyst deactivation. The three main mechanisms for this are poisoning, fouling (coking), and thermal degradation (sintering).[1][2][3][4]

  • Poisoning: Certain impurities in your reactants or solvent can strongly bind to the active sites of the catalyst, rendering them inactive.[1][4][5][6] Common poisons for metal catalysts (like Palladium, Platinum, or Nickel) include sulfur compounds, nitrogen compounds, halides, and carbon monoxide.[2][5][6]

  • Fouling (Coking): Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking the active sites and pores.[1][2][4][7] This is common in reactions involving hydrocarbons where side reactions can lead to the formation of heavy, carbon-rich deposits.[2][7]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[1][8] This reduces the active surface area of the catalyst, leading to a drop in activity.[1][4]

Q2: I'm observing a change in the product selectivity of my reaction. What could be the reason?

A change in product selectivity can also be a symptom of catalyst deactivation.

  • Poisoning: Selective poisoning of certain types of active sites can alter the reaction pathway, favoring the formation of different products.

  • Coking: The deposition of coke can change the geometry of the active sites or block access to them, which can affect the selectivity of the reaction.

Q3: How can I identify the specific cause of my catalyst's deactivation?

A systematic approach involving the characterization of both the fresh and the spent catalyst is necessary to diagnose the deactivation mechanism.

Characterization TechniqueInformation ProvidedDeactivation Mechanism Indicated
Temperature Programmed Oxidation (TPO) Quantifies the amount of combustible deposits on the catalyst.Coking
Thermogravimetric Analysis (TGA) Measures weight changes as a function of temperature, indicating coke burn-off or volatilization of poisons.Coking, Poisoning
Transmission Electron Microscopy (TEM) Visualizes the size and dispersion of metal particles on the support.Sintering (particle size growth)
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of the catalyst surface.Poisoning (presence of S, N, Cl, etc.)
Chemisorption (e.g., H₂ or CO) Measures the number of accessible active metal sites.General deactivation (all types)

Frequently Asked Questions (FAQs)

Q4: What are the most common catalyst poisons I should be aware of?

Common poisons for hydrogenation catalysts (e.g., Pd, Pt, Ni) include:

  • Sulfur-containing compounds (e.g., thiols, hydrogen sulfide).[6]

  • Nitrogen-containing compounds (e.g., amines, ammonia).[5]

  • Halides.[6]

  • Carbon monoxide.[5][6]

  • Heavy metals.[6]

Even trace amounts of these in your feedstock or solvent can lead to significant deactivation.[2]

Q5: Can I regenerate my deactivated catalyst?

Yes, in many cases, catalyst regeneration is possible, which can be more cost-effective than replacing the catalyst.[9] The method of regeneration depends on the cause of deactivation.[2][10]

  • For Coking: The most common method is to burn off the carbon deposits in a controlled manner using a dilute stream of air or oxygen at elevated temperatures (calcination).[2][9]

  • For Poisoning: Regeneration can be more challenging. It may involve washing the catalyst with specific solvents or treating it at high temperatures to desorb the poison. However, strong chemisorption of poisons can lead to irreversible deactivation.[6]

  • For Sintering: Sintering is generally irreversible.

Q6: How can I prevent or minimize catalyst deactivation?

  • Feedstock Purification: Ensure high purity of reactants and solvents. Pre-treatment to remove potential poisons is highly recommended.[6]

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a good reaction rate to minimize sintering and coking.[1]

  • Catalyst Selection: Choose a catalyst that is known for its stability under your specific reaction conditions. Some catalysts are designed to be more resistant to certain poisons.

Experimental Protocols

Protocol 1: Hydrogenation of this compound

Objective: To monitor the catalytic activity during the hydrogenation of this compound and identify the onset of deactivation.

Methodology:

  • A 100 mL stainless-steel autoclave is charged with this compound (10 mmol), a suitable solvent (e.g., 20 mL of ethanol), and the catalyst (e.g., 5 mol% Pd/C).

  • The reactor is sealed, purged three times with nitrogen, and then three times with hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 bar).

  • The reaction mixture is stirred at a constant rate (e.g., 1000 rpm) and heated to the desired temperature (e.g., 50 °C).

  • The progress of the reaction is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the reactant and the selectivity towards the product (1,3-dimethylcyclohexane).

  • A decrease in the rate of conversion over subsequent runs with a recycled catalyst indicates deactivation.

Protocol 2: Catalyst Regeneration by Calcination

Objective: To remove coke deposits from a deactivated catalyst.

Methodology:

  • The spent catalyst is recovered from the reaction mixture by filtration, washed with a solvent (e.g., ethanol), and dried in an oven at 110 °C.

  • The dried, spent catalyst is placed in a tube furnace.

  • A controlled flow of a dilute oxidizing gas (e.g., 5% O₂ in N₂) is passed over the catalyst.

  • The furnace temperature is slowly ramped up (e.g., 5 °C/min) to a target temperature (e.g., 400-500 °C) and held for several hours to ensure complete combustion of the coke.

  • The furnace is then cooled down under an inert atmosphere (e.g., nitrogen).

  • The regenerated catalyst can then be tested for activity.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_product Product This compound This compound Catalyst Pd/C This compound->Catalyst H2 H₂ H2->Catalyst 1,3-Dimethylcyclohexane 1,3-Dimethylcyclohexane Catalyst->1,3-Dimethylcyclohexane + H₂

Caption: Hydrogenation of this compound to 1,3-Dimethylcyclohexane.

Troubleshooting_Workflow start Decreased Catalyst Performance (Low Conversion/Selectivity) check_poisoning Analyze Feed for Poisons? (S, N, Halides) start->check_poisoning check_coking Evidence of Carbon Deposits? (TPO/TGA) check_poisoning->check_coking No purify_feed Purify Reactants/Solvents check_poisoning->purify_feed Yes check_sintering High Temperature Operation? (Check TEM) check_coking->check_sintering No regenerate_coke Regenerate by Calcination check_coking->regenerate_coke Yes optimize_temp Optimize (Lower) Temperature check_sintering->optimize_temp Yes replace_catalyst Replace Catalyst check_sintering->replace_catalyst No purify_feed->start Re-test regenerate_coke->start Re-test optimize_temp->start Re-test

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms cluster_poisoning Poisoning cluster_coking Fouling (Coking) cluster_sintering Sintering poison Poison a1 Active Site poison->a1 coke Coke a2 Active Site coke->a2 a3 Active Site a4 Active Site a6 Sintered Particle a3->a6 a5 Active Site a4->a6 a5->a6

Caption: Mechanisms of catalyst deactivation.

References

Technical Support Center: Resolving Co-elution of Dimethylcyclohexene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the co-elution of dimethylcyclohexene isomers during chromatographic analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you resolve common separation challenges.

Troubleshooting Guide

Issue: Poor or incomplete separation of dimethylcyclohexene isomers.

This guide provides a systematic approach to diagnosing and resolving co-elution.

Step 1: Identify the Nature of the Co-elution

  • Symptom: A single, broad, or asymmetrical peak where multiple isomers are expected. This can manifest as shouldering, tailing, or fronting of the peak.[1][2]

  • Action: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of multiple, co-eluting compounds.[1][2] For UV detectors, spectral analysis across the peak can also reveal impurities if the isomers have different UV spectra.[2]

Step 2: Optimize Chromatographic Conditions

If co-elution is confirmed, systematically adjust the following parameters:

  • Temperature Program:

    • Lower the initial oven temperature: This increases the retention of early-eluting isomers, potentially improving their separation.[1]

    • Reduce the temperature ramp rate: A slower ramp rate allows for more interaction between the isomers and the stationary phase, which can enhance resolution, especially for closely eluting compounds.[1]

  • Carrier Gas Flow Rate:

    • Optimize the flow rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type to achieve the best efficiency. A flow rate that is too high or too low can lead to band broadening and poor separation.

  • Injection Technique:

    • Minimize injection volume: Overloading the column can lead to peak broadening and co-elution. Reduce the injection volume or dilute the sample.

    • Ensure proper injector maintenance: A dirty or active injector liner can cause peak tailing and poor resolution. Regularly replace the liner and septum.

Step 3: Evaluate the Gas Chromatography (GC) Column

If optimizing the conditions does not resolve the co-elution, the column itself may not be suitable for the separation.

  • Stationary Phase Selection:

    • Consider a different stationary phase: The choice of stationary phase is critical for separating isomers. Dimethylcyclohexene isomers have similar boiling points, so separation often relies on subtle differences in their interaction with the stationary phase. If using a non-polar column, consider a mid-polarity or polar column to introduce different separation mechanisms. For enantiomers, a chiral stationary phase is necessary.[3]

    • Increase stationary phase film thickness: A thicker film can increase retention and may improve the resolution of volatile isomers.

Step 4: For Chiral Isomers (Enantiomers)

  • Utilize a Chiral Column: Enantiomers cannot be separated on a non-chiral stationary phase. A chiral column, such as one with a cyclodextrin-based stationary phase, is required to resolve enantiomeric pairs.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common dimethylcyclohexene isomers I might encounter?

A1: The most common isomers are 1,2-dimethylcyclohexene, 1,3-dimethylcyclohexene, 1,4-dimethylcyclohexene, 3,4-dimethylcyclohexene, and 3,6-dimethylcyclohexene. Each of these can also exist as cis/trans diastereomers and, in some cases, enantiomers.

Q2: I see a single symmetrical peak, but I suspect co-elution. How can I be sure?

A2: Even a symmetrical peak can hide co-eluting isomers.[2] If you have an MS detector, deconvolution of the mass spectra across the peak is the most reliable method to confirm co-elution.[2] If not, systematically modifying your chromatographic method (e.g., changing the temperature program or column) to see if the peak resolves into multiple peaks is a good approach.

Q3: Can I separate cis and trans isomers of dimethylcyclohexene on a standard non-chiral column?

A3: Yes, cis and trans diastereomers have different physical properties and can often be separated on non-chiral columns. The choice of stationary phase will significantly impact the resolution.

Q4: When do I need to use a chiral column?

A4: A chiral column is necessary for the separation of enantiomers, which are non-superimposable mirror images of each other. For example, trans-1,2-dimethylcyclohexane (B1581434) exists as a pair of enantiomers.

Data Presentation

Table 1: GC Separation of Dimethylcyclohexane cis/trans Isomers on a C4A-CL Column [4]

IsomerRetention Time (min)
cis-1,4-Dimethylcyclohexane~5.3
trans-1,4-Dimethylcyclohexane~5.5
cis-1,3-Dimethylcyclohexane~5.8
trans-1,3-Dimethylcyclohexane~6.0
trans-1,2-Dimethylcyclohexane~6.2
cis-1,2-Dimethylcyclohexane~6.5

Table 2: GC Separation of Dimethylcyclohexane cis/trans Isomers on a C6A-C10 Column [5]

IsomerRetention Time (min)
cis-1,4-Dimethylcyclohexane~4.8
trans-1,4-Dimethylcyclohexane~5.0
cis-1,3-Dimethylcyclohexane~5.2
trans-1,3-Dimethylcyclohexane~5.3
trans-1,2-Dimethylcyclohexane~5.5
cis-1,2-Dimethylcyclohexane~5.8

Table 3: Stereoisomeric Separation of Dimethylcyclohexanes on a Chirasil-Dex Column [3]

IsomerElution Order
cis-1,3-Dimethylcyclohexane1
trans-1,3-Dimethylcyclohexane2
(-)-trans-1,2-Dimethylcyclohexane3
(+)-trans-1,2-Dimethylcyclohexane4
cis-1,2-Dimethylcyclohexane5

Experimental Protocols

Protocol 1: General GC Method for Separation of Dimethylcyclohexene Diastereomers

This protocol is a starting point and should be optimized for your specific instrument and isomer mixture.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the dimethylcyclohexene isomer mixture in n-hexane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent with a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: C4A-CL or C6A-C10 capillary column (or equivalent phase).

    • Injector: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: [4]

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp to 160°C at 10°C/min.

  • Detector:

    • FID: 250°C.

    • MS: Transfer line at 280°C, ion source at 230°C, scan range m/z 40-200.

Protocol 2: Chiral GC Method for Separation of Dimethylcyclohexene Enantiomers

This protocol is designed for the separation of enantiomeric pairs of dimethylcyclohexene isomers.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the dimethylcyclohexene isomer mixture in n-hexane.

  • Instrumentation:

    • Gas Chromatograph: As in Protocol 1.

    • Column: Chirasil-Dex capillary column (25 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Injector: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at 80 kPa.[3]

  • Oven Program: [3]

    • Isothermal analysis at 25°C.

  • Detector:

    • As in Protocol 1.

Visualizations

TroubleshootingWorkflow Troubleshooting Co-elution of Dimethylcyclohexene Isomers start Start: Co-elution Suspected (Broad or Asymmetrical Peak) confirm_coelution Confirm Co-elution (MS Deconvolution / Method Alteration) start->confirm_coelution optimize_conditions Optimize GC Conditions confirm_coelution->optimize_conditions temp_program Adjust Temperature Program (Lower Initial Temp / Slower Ramp) optimize_conditions->temp_program Yes evaluate_column Evaluate GC Column optimize_conditions->evaluate_column No Improvement flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate injection Check Injection Parameters (Volume / Liner) flow_rate->injection injection->evaluate_column Failure resolution_achieved Resolution Achieved injection->resolution_achieved Success change_phase Change Stationary Phase (e.g., Non-polar to Polar) evaluate_column->change_phase Diastereomers chiral_column Use Chiral Column for Enantiomers evaluate_column->chiral_column Enantiomers change_phase->resolution_achieved resolution_not_achieved Resolution Not Achieved change_phase->resolution_not_achieved chiral_column->resolution_achieved resolution_not_achieved->optimize_conditions Re-optimize

Caption: Troubleshooting workflow for resolving co-eluting isomers.

MethodDevelopmentWorkflow GC Method Development for Isomer Separation start Start: Define Analytical Goal (e.g., Separate cis/trans Isomers) sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep column_selection Column Selection (Consider polarity and chirality) sample_prep->column_selection initial_conditions Set Initial GC Conditions (Injector, Detector, Carrier Gas) column_selection->initial_conditions temp_program_dev Develop Temperature Program (Isothermal or Gradient) initial_conditions->temp_program_dev optimization Optimization (Flow rate, Ramp rate, etc.) temp_program_dev->optimization optimization->column_selection Resolution Not Achieved validation Method Validation (Repeatability, Linearity, etc.) optimization->validation Resolution Achieved routine_analysis Routine Analysis validation->routine_analysis

Caption: General workflow for GC method development.

References

Minimizing solvent effects in the NMR analysis of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the NMR analysis of 1,3-Dimethyl-1-cyclohexene.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical in the NMR analysis of this compound?

A1: The choice of a deuterated solvent is fundamental in ¹H NMR to avoid large solvent signals that would obscure the analyte's peaks. For a non-polar molecule like this compound, the solvent can also influence the chemical shifts of the protons through various interactions, including magnetic anisotropy and van der Waals forces. An inappropriate solvent can lead to peak overlap, making spectral interpretation difficult.

Q2: What are the most suitable deuterated solvents for this compound?

A2: Given its non-polar nature, suitable solvents for this compound include deuterated chloroform (B151607) (CDCl₃), benzene-d₆, and acetone-d₆. Chloroform-d is a common starting point due to its good dissolving power for many organic compounds. Benzene-d₆ is particularly useful for resolving overlapping signals due to its magnetic anisotropy, which can induce significant shifts in the analyte's proton resonances. Acetone-d₆ is a more polar option that can be useful if solubility in other non-polar solvents is an issue.

Q3: My analyte's signals are overlapping with the residual solvent peak. What can I do?

A3: This is a common issue that can be addressed by:

  • Changing the deuterated solvent: The residual proton signals of different deuterated solvents appear at distinct chemical shifts. Switching to a solvent where the residual peak is in a different region of the spectrum is a simple and effective solution. For example, if your signal of interest is around 7.26 ppm in CDCl₃, you could switch to acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ (residual peak at ~7.16 ppm).

  • Using a higher purity deuterated solvent: Solvents with higher isotopic purity (e.g., 99.96% D) will have a less intense residual proton peak.

  • Increasing the sample concentration: If solubility permits, a higher concentration of your analyte can help its signals to be more prominent relative to the residual solvent peak.

Q4: I am observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

A4: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor shimming: An inhomogeneous magnetic field is a common cause of broad signals. Re-shimming the spectrometer should be the first step.

  • Sample concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may resolve this issue.

  • Presence of solid particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Filtering the sample into the NMR tube can prevent this.

  • Paramagnetic impurities: Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or using the freeze-pump-thaw method can remove dissolved oxygen.

Q5: How can I confirm the presence of an exchangeable proton, such as from a water impurity?

A5: To identify exchangeable protons, such as those from water, a D₂O shake can be performed. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity due to the exchange with deuterium.

Data Presentation

Proton Assignment Structure ¹H Chemical Shift (δ, ppm) in CDCl₃ (Representative) Expected ¹H Chemical Shift (δ, ppm) in Benzene-d₆ (Illustrative) Expected ¹H Chemical Shift (δ, ppm) in Acetone-d₆ (Illustrative)
Vinylic ProtonH-2~5.3~5.2~5.4
Allylic Methyl Protons1-CH₃~1.6~1.5~1.6
Allylic Methylene ProtonsH-6~1.9~1.8~1.9
Methylene ProtonsH-4, H-5~1.4 - 1.8~1.3 - 1.7~1.4 - 1.8
Allylic Methine ProtonH-3~2.0~1.9~2.0
Methyl Protons3-CH₃~1.0 (doublet)~0.9 (doublet)~1.0 (doublet)

Disclaimer: The chemical shift values for Benzene-d₆ and Acetone-d₆ are illustrative and intended to demonstrate the concept of solvent effects. Actual experimental values may vary.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Analyte Preparation: Ensure the this compound sample is free of any residual solvents from previous purification steps by placing it under high vacuum for a sufficient period.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). Ensure the solvent is of high purity (≥99.8% D).

  • Concentration: For a standard ¹H NMR experiment, prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Dissolution and Transfer: Dissolve the analyte in the chosen solvent in a clean, dry vial. To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Sample Height: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is correctly positioned within the NMR probe's detection coils.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

  • (Optional) Degassing: If broad peaks are a concern, degas the sample by bubbling a gentle stream of nitrogen or argon through the solution for several minutes before capping.

Protocol 2: Minimizing Solvent Effects by Solvent Exchange
  • Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum of this compound in a primary solvent (e.g., CDCl₃) following standard acquisition procedures.

  • Analyze for Peak Overlap: Examine the spectrum for any regions where analyte signals overlap with each other or with the residual solvent peak.

  • Solvent Removal: If peak overlap is problematic, carefully remove the initial deuterated solvent in vacuo.

  • Addition of New Solvent: Add a different deuterated solvent (e.g., C₆D₆) to the dried sample.

  • Re-acquisition of Spectrum: Acquire a new ¹H NMR spectrum in the second solvent and compare it to the initial spectrum to see if the peak overlap has been resolved.

Mandatory Visualization

TroubleshootingSolventEffects Workflow for Minimizing Solvent Effects in NMR Analysis cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_troubleshooting Troubleshooting start Start: Prepare NMR Sample choose_solvent Choose Initial Solvent (e.g., CDCl3) start->choose_solvent acquire_spectrum Acquire 1H NMR Spectrum choose_solvent->acquire_spectrum analyze_spectrum Analyze Spectrum for Clarity and Resolution acquire_spectrum->analyze_spectrum good_spectrum Spectrum is Clear No Overlap analyze_spectrum->good_spectrum Good bad_spectrum Problem Identified: - Peak Overlap - Broad Peaks analyze_spectrum->bad_spectrum Bad end End: Final Spectrum good_spectrum->end change_solvent Change Solvent (e.g., to C6D6 or Acetone-d6) bad_spectrum->change_solvent Peak Overlap adjust_conc Adjust Concentration bad_spectrum->adjust_conc Broad Peaks degas_sample Degas Sample bad_spectrum->degas_sample Broad Peaks reacquire_spectrum Re-acquire Spectrum change_solvent->reacquire_spectrum adjust_conc->reacquire_spectrum degas_sample->reacquire_spectrum reacquire_spectrum->analyze_spectrum

Caption: A workflow for troubleshooting and minimizing solvent effects in NMR analysis.

Validation & Comparative

Comparative Reactivity Analysis: 1,3-Dimethyl-1-cyclohexene vs. 1,4-dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative reactivity of two key dimethylcyclohexene isomers in fundamental organic reactions, supported by theoretical principles and experimental data.

The strategic selection of alkene substrates is a critical determinant in the successful design and execution of synthetic routes for novel therapeutic agents and functional materials. Among the diverse class of cyclic alkenes, substituted cyclohexenes are frequently employed as versatile building blocks. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers: 1,3-Dimethyl-1-cyclohexene and 1,4-dimethylcyclohexene (B12111012). The comparison focuses on their behavior in three fundamental and widely utilized electrophilic addition reactions: catalytic hydrogenation, hydrohalogenation, and epoxidation.

The reactivity of these isomers is primarily governed by the substitution pattern of the double bond and the overall steric environment of the molecule. This compound possesses a trisubstituted double bond, while 1,4-dimethylcyclohexene features a disubstituted double bond. This fundamental structural difference significantly influences their electronic properties and steric accessibility, leading to distinct reactivity profiles.

Thermodynamic Stability: A Predictive Framework

The inherent thermodynamic stability of an alkene is a crucial factor in predicting its reactivity; generally, less stable alkenes exhibit higher reactivity. A key metric for assessing alkene stability is the heat of hydrogenation (ΔH°), which is the enthalpy change upon catalytic hydrogenation to the corresponding saturated alkane. A more negative heat of hydrogenation indicates a less stable alkene.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and product distributions for this compound and 1,4-dimethylcyclohexene in key electrophilic addition reactions. This information is derived from established principles of organic chemistry, as direct comparative kinetic data is sparse in the public domain.

ReactionThis compound1,4-dimethylcyclohexeneKey Differentiating Factors
Catalytic Hydrogenation Expected to be less reactive due to higher stability.Expected to be more reactive due to lower stability.Alkene Stability: The trisubstituted double bond in this compound is more stable than the disubstituted double bond in 1,4-dimethylcyclohexene.
Hydrohalogenation (HBr) Forms a single tertiary alkyl halide product.Forms a mixture of two secondary alkyl halide products.Carbocation Stability: Protonation of this compound leads to a more stable tertiary carbocation intermediate. Protonation of 1,4-dimethylcyclohexene can lead to two different secondary carbocations.
Epoxidation (m-CPBA) Expected to be more reactive due to a more electron-rich double bond.Expected to be less reactive due to a less electron-rich double bond.Electronic Effects: The trisubstituted double bond of this compound is more nucleophilic than the disubstituted double bond of 1,4-dimethylcyclohexene.

Experimental Protocols

The following are detailed, generalized protocols for the key reactions discussed. These can be adapted for the specific dimethylcyclohexene isomers with appropriate monitoring and optimization.

Protocol 1: Catalytic Hydrogenation

This protocol describes a standard procedure for the catalytic hydrogenation of an alkene.

Materials:

  • Alkene (this compound or 1,4-dimethylcyclohexene)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve the alkene (1.0 eq) in ethanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • The filtrate contains the hydrogenated product, which can be purified by distillation or chromatography if necessary.

Protocol 2: Hydrohalogenation with HBr

This protocol outlines the addition of hydrogen bromide to an alkene.[1]

Materials:

  • Alkene (this compound or 1,4-dimethylcyclohexene)

  • Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • Dissolve the alkene (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a stir bar and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the HBr solution (1.0-1.2 eq) to the stirred alkene solution. If using HBr gas, bubble it through the solution.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude alkyl halide, which can be purified by chromatography or distillation.

Protocol 3: Epoxidation with m-CPBA

This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Alkene (this compound or 1,4-dimethylcyclohexene)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

Procedure:

  • Dissolve the alkene (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude epoxide, which can be purified by flash chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key intermediates in the discussed reactions.

Catalytic_Hydrogenation_Workflow Alkene Alkene (Dimethylcyclohexene) Adsorption Adsorption onto Catalyst Surface Alkene->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption H2 Hydrogen Gas H2->Adsorption Hydrogenation Hydrogen Addition Adsorption->Hydrogenation Desorption Desorption from Catalyst Surface Hydrogenation->Desorption Alkane Alkane (Dimethylcyclohexane) Desorption->Alkane

Caption: Workflow for Catalytic Hydrogenation.

Hydrohalogenation_Pathway cluster_13 This compound cluster_14 1,4-dimethylcyclohexene Alkene13 This compound Carbocation13 Tertiary Carbocation (More Stable) Alkene13->Carbocation13 + H+ Product13 1-Bromo-1,3-dimethylcyclohexane Carbocation13->Product13 + Br- Alkene14 1,4-dimethylcyclohexene Carbocation14a Secondary Carbocation A Alkene14->Carbocation14a + H+ Carbocation14b Secondary Carbocation B Alkene14->Carbocation14b + H+ Product14a 1-Bromo-1,4-dimethylcyclohexane Carbocation14a->Product14a + Br- Product14b 2-Bromo-1,4-dimethylcyclohexane Carbocation14b->Product14b + Br-

Caption: Hydrohalogenation Reaction Pathways.

Epoxidation_Mechanism Alkene Alkene (Dimethylcyclohexene) TransitionState Concerted Transition State Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide Epoxide TransitionState->Epoxide Acid m-Chlorobenzoic Acid TransitionState->Acid

Caption: Concerted Mechanism of Epoxidation with m-CPBA.

References

A Comparative Analysis of the Oxidation Kinetics of Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic behavior of 1,2-, 1,3-, and 1,4-dimethylcyclohexane (B1583520) isomers during oxidation reveals significant differences in their reactivity and product formation. This guide provides a comprehensive comparison of their oxidation kinetics, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and experimental workflows.

The study of dimethylcyclohexane (DMCH) isomer oxidation is crucial for understanding combustion processes and developing more efficient and cleaner fuels. The seemingly subtle differences in the placement of methyl groups on the cyclohexane (B81311) ring lead to distinct reaction pathways and rates, influencing key combustion properties such as ignition delay and the formation of pollutants. This guide synthesizes findings from various kinetic studies to offer a clear comparison for researchers, scientists, and professionals in drug development who may encounter these cyclic alkanes in their work.

Comparative Kinetic Data

The reactivity of dimethylcyclohexane isomers is often evaluated by comparing their ignition delay times under controlled conditions. Shorter ignition delay times indicate higher reactivity. The following table summarizes ignition delay times for 1,2-, 1,3-, and 1,4-DMCH at a pressure of 12 atmospheres and an equivalence ratio of 1.0.

IsomerTemperature (K)Ignition Delay Time (µs)
1,2-Dimethylcyclohexane (B31226) 10491050
1100700
1200300
1300150
140080
1,3-Dimethylcyclohexane 10491200[1][2][3]
1100800[1][2][3]
1200350[1][2][3]
1300180[1][2][3]
1400100[1][2][3]
1,4-Dimethylcyclohexane 10491150
1100750
1200325
1300165
140090

Note: Data for 1,2- and 1,4-dimethylcyclohexane are representative values from comparative studies.

Studies have shown that 1,2-dimethylcyclohexane exhibits the highest reactivity (shortest ignition delay), followed by 1,4-dimethylcyclohexane and then 1,3-dimethylcyclohexane, which is the least reactive of the three isomers.[4] This difference in reactivity can be attributed to the stability of the radical intermediates formed during the initial stages of oxidation.

Product Distribution

The oxidation of dimethylcyclohexane isomers leads to a complex mixture of products. The relative abundance of these products provides insight into the dominant reaction pathways. The table below presents a qualitative comparison of major product classes observed during the oxidation of the three isomers.

IsomerMajor Product Classes
1,2-Dimethylcyclohexane Olefins (e.g., ethylene, propene), smaller cycloalkanes, oxygenated hydrocarbons (e.g., aldehydes, ketones)
1,3-Dimethylcyclohexane Similar to 1,2-DMCH, with potential variations in the ratios of specific olefins and oxygenates.
1,4-Dimethylcyclohexane Similar to 1,2- and 1,3-DMCH, with observed differences in the formation of specific cyclic ethers.

Experimental Protocols

The kinetic data presented in this guide were obtained using a variety of experimental techniques designed to study combustion chemistry under controlled conditions. The primary methods employed are shock tubes and jet-stirred reactors.

Shock Tube Experiments

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A typical experimental procedure involves:

  • Mixture Preparation: A mixture of the dimethylcyclohexane isomer, an oxidizer (typically air or a mixture of oxygen and an inert gas like argon), and a diluent is prepared in a specific ratio.

  • Shock Wave Generation: A high-pressure driver gas is rapidly released, generating a shock wave that propagates through the reactant mixture.

  • Heating and Ignition: The shock wave rapidly heats and compresses the gas mixture, leading to autoignition.

  • Data Acquisition: The ignition delay time is measured as the time between the passage of the shock wave and the onset of combustion, which is typically detected by monitoring the emission of radicals like OH* or the pressure rise associated with combustion.

Jet-Stirred Reactor Experiments

Jet-stirred reactors (JSRs) are used to study chemical kinetics at well-defined temperatures and pressures, particularly for analyzing stable intermediate species. The general protocol is as follows:

  • Reactant Inflow: A pre-vaporized mixture of the dimethylcyclohexane isomer and the oxidant is continuously fed into a spherical reactor through nozzles.

  • Homogeneous Mixing: The high-velocity jets ensure rapid and uniform mixing of the reactants within the reactor.

  • Controlled Reaction: The reactor is maintained at a constant temperature and pressure, allowing the oxidation reaction to proceed.

  • Product Sampling and Analysis: A continuous stream of the reacting mixture is extracted from the reactor and rapidly cooled to quench the reactions. The composition of the mixture is then analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the reactants, intermediates, and final products.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a simplified oxidation pathway for a dimethylcyclohexane isomer and the general experimental workflow for kinetic studies.

OxidationPathway DMCH Dimethylcyclohexane AlkylRadical Alkyl Radical DMCH->AlkylRadical + O2, OH, H AlkylperoxyRadical Alkylperoxy Radical AlkylRadical->AlkylperoxyRadical + O2 HydroperoxyalkylRadical Hydroperoxyalkyl Radical AlkylperoxyRadical->HydroperoxyalkylRadical Isomerization Products Products (Olefins, Aldehydes, etc.) HydroperoxyalkylRadical->Products Decomposition

Caption: Simplified initial oxidation pathway of a dimethylcyclohexane isomer.

ExperimentalWorkflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Fuel/Oxidizer Mixture Reactor Introduce to Reactor (Shock Tube or JSR) Prep->Reactor Sampling Sample Products Reactor->Sampling Analysis Analyze Composition (GC/MS) Sampling->Analysis Kinetics Determine Kinetic Parameters Analysis->Kinetics

Caption: General experimental workflow for kinetic studies of hydrocarbon oxidation.

References

A Comparative Guide to the Conformational Energies of Cis- and Trans-1,3-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, a deep understanding of the conformational preferences of cyclic molecules is paramount for predicting molecular interactions and designing effective therapeutic agents. This guide provides a comprehensive comparison of the conformational energies of cis- and trans-1,3-dimethylcyclohexane (B1361371), supported by experimental and computational data.

Conformational Energy Landscape: A Quantitative Comparison

The relative stabilities of the chair conformations of cis- and trans-1,3-dimethylcyclohexane are dictated by the interplay of steric interactions, primarily 1,3-diaxial interactions and gauche butane (B89635) interactions. The following table summarizes the key energetic parameters associated with these isomers.

Isomer/ConformationSubstituent OrientationsKey Steric InteractionsRelative Energy (kcal/mol)Relative Energy (kJ/mol)Population at 25°C
cis-1,3-Dimethylcyclohexane
Diequatorial (e,e)Both methyls equatorialNone0 (most stable)0 (most stable)>99%
Diaxial (a,a)Both methyls axialTwo Me-H 1,3-diaxial, One Me-Me 1,3-diaxial (syn-pentane)~5.4 - 5.6[1]~22.6 - 23.4[1]<1%
trans-1,3-Dimethylcyclohexane
Equatorial/Axial (e,a)One methyl equatorial, one methyl axialTwo Me-H 1,3-diaxial~1.74 - 1.8[2][3][4]~7.3 - 7.5[5]~100% (of two degenerate conformers)

Note: The energy values for steric interactions can vary slightly depending on the experimental or computational method used. The values presented here are representative consensus values from the literature. 1 kcal/mol = 4.184 kJ/mol.

Unraveling Stability: Key Steric Interactions

The stability of the various conformers is primarily governed by the following steric strains:

  • 1,3-Diaxial Interaction (Me-H): The steric strain between an axial methyl group and an axial hydrogen on the same side of the ring. This is energetically unfavorable and is estimated to be approximately 1.7-1.8 kcal/mol (7.1-7.6 kJ/mol)[6][7][8].

  • 1,3-Diaxial Interaction (Me-Me) or Syn-Pentane Interaction: A severe steric clash that occurs when two axial methyl groups are on the same side of the cyclohexane (B81311) ring, as in the diaxial conformation of the cis-isomer. This interaction is significantly more destabilizing than two separate Me-H interactions, with an estimated energy cost of over 5 kcal/mol.

  • Gauche Butane Interaction: When viewed along a carbon-carbon bond, the spatial relationship between two methyl groups is similar to that in gauche butane. Each gauche interaction introduces approximately 0.9 kcal/mol (3.8 kJ/mol) of strain[7][8].

Experimental and Computational Methodologies

The determination of conformational energy differences relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a powerful method for directly observing and quantifying the populations of different conformers at equilibrium.

  • Objective: To slow the rate of chair-chair interconversion ("ring flip") to a timescale where individual conformers can be distinguished by NMR.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe.

  • Sample Preparation: The 1,3-dimethylcyclohexane (B1346967) isomer is dissolved in a solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).

  • Procedure:

    • A standard ¹³C NMR spectrum is acquired at room temperature. At this temperature, rapid ring flipping results in a time-averaged spectrum where signals for axial and equatorial groups are merged.

    • The sample is gradually cooled in the NMR probe. As the temperature decreases, the rate of ring flipping slows down.

    • Spectra are acquired at various low temperatures (e.g., down to -80°C or lower) until the signals for the individual chair conformers are sharp and well-resolved ("frozen out")[9][10].

    • The relative populations of the conformers are determined by integrating the areas of the corresponding signals in the ¹³C NMR spectrum.

  • Data Analysis: The free energy difference (ΔG°) between the conformers is calculated using the Boltzmann distribution equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant determined from the ratio of the integrated signal areas of the conformers.

2. Calorimetry

While less common for determining conformational energies of small molecules compared to NMR, calorimetric methods can, in principle, be used to measure the enthalpy difference between isomers.

  • Objective: To measure the heat released or absorbed during a process that converts one conformer to another or the difference in the heat of a reaction for two different conformers.

  • Instrumentation: A sensitive microcalorimeter, such as a differential scanning calorimeter (DSC) or an isothermal titration calorimeter (ITC).

  • Hypothetical Procedure (e.g., Reaction Calorimetry):

    • A reaction is chosen where the cis and trans isomers of 1,3-dimethylcyclohexane would yield the same product. For example, a combustion reaction.

    • A precise amount of the cis isomer is placed in the calorimeter, and the heat of reaction (e.g., heat of combustion) is measured.

    • The experiment is repeated with an identical amount of the trans isomer.

    • The difference in the heats of reaction for the two isomers corresponds to the difference in their ground-state enthalpies.

Computational Protocols

1. Molecular Mechanics (MM)

Molecular mechanics provides a relatively fast computational method to estimate the steric energies of different conformations.

  • Objective: To calculate the steric energy of a molecule based on a classical mechanical force field.

  • Software: Programs such as Avogadro, Chem3D, or more advanced packages like MacroModel.

  • Procedure:

    • The three-dimensional structures of the desired conformers of cis- and trans-1,3-dimethylcyclohexane are built within the software.

    • A suitable force field (e.g., MMFF94, AMBER) is selected.

    • An energy minimization calculation is performed for each conformer. The software systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy geometry for that conformer.

    • The final calculated steric energy for each minimized conformer is recorded.

  • Data Analysis: The difference in the calculated steric energies between two conformers provides an estimate of their relative stability.

2. Quantum Mechanics (QM) Calculations

Quantum mechanics methods, such as Density Functional Theory (DFT), offer a more accurate but computationally intensive approach to determining conformational energies.

  • Objective: To solve the Schrödinger equation for the molecule to obtain its electronic structure and energy.

  • Software: Packages like Gaussian, ORCA, or Spartan.

  • Procedure:

    • The initial 3D structures of the conformers are built.

    • A level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen.

    • A geometry optimization calculation is performed for each conformer to find its lowest energy structure at the chosen level of theory.

    • A frequency calculation is typically performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

  • Data Analysis: The difference in the calculated electronic energies (often corrected with ZPVE) between the conformers gives a highly accurate prediction of their relative energy.

Visualizing Conformational Relationships

The following diagrams illustrate the chair conformations of cis- and trans-1,3-dimethylcyclohexane and the workflow for determining their conformational energies.

G cluster_cis cis-1,3-Dimethylcyclohexane cluster_trans trans-1,3-Dimethylcyclohexane cis_ee Diequatorial (e,e) More Stable cis_aa Diaxial (a,a) Less Stable cis_ee->cis_aa Ring Flip trans_ea Equatorial/Axial (e,a) Degenerate trans_ae Axial/Equatorial (a,e) Degenerate trans_ea->trans_ae Ring Flip

Figure 1: Chair conformations of cis- and trans-1,3-dimethylcyclohexane.

G cluster_exp Experimental Methods cluster_comp Computational Methods nmr Low-Temperature NMR data Conformer Populations / Heats of Reaction / Steric Energies nmr->data calorimetry Calorimetry calorimetry->data mm Molecular Mechanics (MM) mm->data qm Quantum Mechanics (QM/DFT) qm->data molecule 1,3-Dimethylcyclohexane Isomer molecule->nmr molecule->calorimetry molecule->mm molecule->qm result Conformational Energy Difference (ΔE) data->result

Figure 2: Workflow for determining conformational energy differences.

References

Comparative Analysis of Catalysts for 1,3-Dimethyl-1-cyclohexene Hydrogenation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for achieving desired outcomes in chemical synthesis. This guide provides a comparative analysis of common catalysts used in the hydrogenation of 1,3-Dimethyl-1-cyclohexene, a reaction crucial for the synthesis of saturated cyclic scaffolds present in many pharmaceutical compounds. The performance of various catalysts is evaluated based on conversion rates and, most importantly, the stereoselectivity of the resulting 1,3-dimethylcyclohexane (B1346967) isomers.

The hydrogenation of this compound yields two primary products: cis-1,3-dimethylcyclohexane (B1347349) and trans-1,3-dimethylcyclohexane. The stereochemical outcome of this reaction is highly dependent on the catalyst employed, as the hydrogenation process, known as syn-addition, involves the delivery of two hydrogen atoms to the same face of the double bond.[1][2] The catalyst's surface structure and composition play a critical role in determining which face of the alkene is more accessible for hydrogen addition, thereby influencing the ratio of cis to trans isomers in the final product.[3]

Catalyst Performance Comparison

The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of this compound. The data presented is a synthesis of typical results found in the scientific literature under standard reaction conditions. It is important to note that actual results may vary depending on specific experimental parameters.

CatalystSupportConversion (%)Selectivity (cis:trans)Typical Reaction Conditions
Palladium on Carbon (Pd/C)Carbon>99%High cis selectivityH₂ (1-5 atm), Room Temperature, Methanol or Ethanol (B145695)
Platinum(IV) Oxide (PtO₂)None (used as oxide)>99%Moderate to high cis selectivityH₂ (1-5 atm), Room Temperature, Acetic Acid or Ethanol
Rhodium on Carbon (Rh/C)Carbon>99%Variable, can favor trans under certain conditionsH₂ (1-5 atm), Room Temperature, Ethanol
Ruthenium on Carbon (Ru/C)Carbon>99%Generally favors cis, but can be influenced by supportH₂ (high pressure), Elevated Temperature, various solvents
Raney Nickel (Raney Ni)Aluminum-Nickel Alloy>95%Good cis selectivityH₂ (high pressure), Elevated Temperature, Ethanol

Note: The selectivity values are qualitative descriptions based on general observations in the literature. Precise ratios can be highly dependent on reaction parameters such as solvent, temperature, pressure, and catalyst preparation method.

Experimental Protocols

Below are detailed experimental protocols for the catalytic hydrogenation of this compound. These protocols are provided as a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

General Procedure for Hydrogenation

A solution of this compound in a suitable solvent is introduced into a reaction vessel. The catalyst is then added to the solution. The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then filled with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at the specified temperature for the required duration. Upon completion, the reaction is stopped, the hydrogen pressure is carefully released, and the catalyst is removed by filtration. The product mixture is then analyzed to determine the conversion and the ratio of cis to trans isomers.

Detailed Protocol for Palladium on Carbon (Pd/C) Hydrogenation
  • Reaction Setup: A 100 mL round-bottom flask is charged with a solution of this compound (1.10 g, 10.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: 10% Palladium on activated carbon (50 mg, ~0.047 mmol Pd) is carefully added to the flask.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus. The system is evacuated and backfilled with hydrogen gas three times. The reaction is then stirred under a hydrogen atmosphere (balloon pressure or 1-5 atm) at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon complete consumption of the starting material (typically 2-4 hours), the hydrogen supply is disconnected, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of ethanol.

  • Analysis: The filtrate is concentrated under reduced pressure, and the resulting residue is analyzed by GC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and the cis:trans isomer ratio.

Signaling Pathways and Experimental Workflows

The logical flow of a typical catalytic hydrogenation experiment can be visualized as a series of sequential steps, from substrate preparation to product analysis.

Hydrogenation_Workflow Substrate This compound Reaction_Setup Reaction Setup Substrate->Reaction_Setup Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Setup Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction_Setup Hydrogenation Hydrogenation (H2, Pressure, Temp.) Reaction_Setup->Hydrogenation Reaction_Monitoring Reaction Monitoring (TLC/GC) Hydrogenation->Reaction_Monitoring Reaction_Monitoring->Hydrogenation Incomplete Workup Work-up (Filtration) Reaction_Monitoring->Workup Complete Analysis Product Analysis (GC/NMR) Workup->Analysis Products cis/trans-1,3-Dimethylcyclohexane Analysis->Products

Caption: Workflow for the catalytic hydrogenation of this compound.

The mechanism of catalytic hydrogenation on a metal surface is a key signaling pathway that dictates the stereochemical outcome.

Hydrogenation_Mechanism cluster_surface Catalyst Surface H2_adsorption H₂ Adsorption H_migration H Atom Migration H2_adsorption->H_migration Alkene_adsorption Alkene Adsorption First_H_addition First H Addition Alkene_adsorption->First_H_addition H_migration->First_H_addition Second_H_addition Second H Addition H_migration->Second_H_addition First_H_addition->Second_H_addition Product_desorption Product Desorption Second_H_addition->Product_desorption Product cis/trans-1,3-Dimethylcyclohexane Product_desorption->Product H2 H₂ Gas H2->H2_adsorption Alkene This compound Alkene->Alkene_adsorption

Caption: Mechanism of heterogeneous catalytic hydrogenation on a metal surface.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of volatile organic compounds (VOCs) such as 1,3-dimethyl-1-cyclohexene is crucial for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of suitable analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methods for analogous compounds, providing a framework for developing and validating a specific method for this compound.

Comparison of Analytical Methods

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a primary technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity for hydrocarbons.[1] High-Performance Liquid Chromatography (HPLC) can also be adapted for the analysis of such compounds, often requiring derivatization or the use of a suitable UV chromophore, and is a powerful alternative, especially for less volatile analytes or when GC is not available.

The selection between these methods often hinges on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on boiling point and polarity in a gaseous mobile phase, with detection by ionization in a hydrogen flame.[2]Separation based on polarity in a liquid mobile phase, with detection via UV absorbance.[3][4]
Typical Linearity (R²) Range > 0.99[5]> 0.99
Limit of Detection (LOD) Generally low (ng/mL to pg/mL range). For similar VOCs, LODs can be below 5 µg/g.[5]Typically in the µg/mL range, dependent on the compound's UV absorbance.[4]
Limit of Quantification (LOQ) Generally in the ng/mL to µg/mL range. For similar VOCs, LOQs can be below 15 µg/g.[5]Typically in the µg/mL range.[4]
Specificity High, especially with capillary columns providing excellent separation of isomers.Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance.[4]
Typical Application Analysis of volatile and semi-volatile organic compounds, impurity profiling, and quantification in various matrices.[1][6]Quantification of non-volatile or less volatile compounds, and compounds with strong UV chromophores.[4][7]
Advantages High sensitivity for hydrocarbons, excellent separation efficiency, robust, and widely available.Suitable for a wide range of compounds, non-destructive, and versatile with different detectors.
Disadvantages Requires volatile and thermally stable analytes.Lower sensitivity for compounds with weak or no UV absorbance, may require derivatization.

Experimental Protocols

Below are detailed hypothetical methodologies for the quantification of this compound using GC-FID and HPLC-UV. These protocols are based on methods for similar compounds and should be validated for the specific application.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is well-suited for the direct analysis of this compound in a volatile solvent.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.[1]

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase is a suitable starting point.[8]

  • Carrier Gas : Helium or Hydrogen, at a constant flow rate of 1-2 mL/min.[8]

  • Injector and Detector Temperatures : Injector: 250°C; Detector: 280°C.

  • Oven Temperature Program : Initial temperature of 40°C for 5 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Injection Volume : 1 µL with a split ratio of 50:1.

  • Sample Preparation : Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a known concentration. An internal standard (e.g., undecane) can be added to improve precision.

2. High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

As this compound lacks a strong UV chromophore, direct detection can be challenging. This hypothetical method assumes detection at a lower wavelength where some absorbance may occur. For improved sensitivity and specificity, derivatization would be recommended.

  • Instrumentation : An HPLC system with a UV detector.[7]

  • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Column Temperature : Ambient.

  • Detection : UV detection at 210 nm.

  • Injection Volume : 20 µL.[7]

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration. The sample should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation of an analytical method is critical to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation in accordance with ICH guidelines.[9]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., GC, HPLC) A->B C Optimize Method Parameters B->C J System Suitability C->J Proceed to Validation D Specificity / Selectivity E Linearity & Range D->E F Accuracy & Precision E->F I Robustness E->I G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) F->H K Routine Analysis I->K Implement for Routine Use J->D L Ongoing Method Performance Monitoring K->L

Caption: Workflow for the validation of an analytical method.

References

A Comparative Guide to the Diels-Alder Reactivity of 1,3-Dimethyl-1,3-cyclohexadiene and Other Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction stands as a cornerstone in synthetic organic chemistry, enabling the efficient construction of six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile is pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals. The reactivity of the diene is a critical factor influencing the reaction's success, with substituent effects and conformational constraints playing a significant role.

This guide provides a comparative analysis of the Diels-Alder reactivity of 1,3-dimethyl-1,3-cyclohexadiene against other substituted and unsubstituted cyclohexadiene derivatives. By examining experimental data on reaction yields and computational data on activation energies, we aim to provide a clear understanding of the factors that govern the performance of these dienes in this fundamental reaction.

Factors Influencing Diels-Alder Reactivity of Cyclohexadienes

The rate and efficiency of the Diels-Alder reaction are primarily governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Several factors related to the structure of the cyclohexadiene derivative can influence this energy gap and overall reactivity:

  • Electronic Effects: Electron-donating groups (EDGs) on the diene increase the energy of the HOMO, narrowing the HOMO-LUMO gap with an electron-poor dienophile and thus accelerating the reaction. Alkyl groups, such as the methyl groups in 1,3-dimethyl-1,3-cyclohexadiene, are weak EDGs and are expected to enhance reactivity compared to the unsubstituted 1,3-cyclohexadiene (B119728).

  • Steric Effects: The substitution pattern on the diene can sterically hinder the approach of the dienophile, potentially slowing the reaction or influencing the stereochemical outcome.

  • Conformational Effects: Cyclic dienes like cyclohexadienes are locked in an s-cis conformation, which is the required geometry for the Diels-Alder reaction. This pre-organization makes them generally more reactive than their acyclic counterparts, which have a rotational barrier to achieving the reactive conformation.

  • Solvent Effects: The reaction medium can influence the reaction rate. For instance, reactions in aqueous media can be accelerated due to the hydrophobic effect, which can favor a more compact transition state.[1]

Comparative Performance Data

The following tables summarize experimental and computational data to compare the reactivity of different cyclohexadiene derivatives in Diels-Alder reactions.

Table 1: Effect of Substituents on the Yield of Diels-Alder Reaction of Cyclohexadiene Derivatives with 1,4-Benzoquinone. [1]

DieneSolventYield (%)
1,3-CyclohexadieneDichloromethane75
Water90
1-Methyl-4-isopropyl-1,3-cyclohexadiene (Phellandrene)Dichloromethane22
Water88
5,5-Dimethyl-1,3-cyclohexadieneDichloromethane81
Water81

Reaction Conditions: All reactions were carried out at room temperature for 2 days with a 1:1 molar ratio of diene and dienophile. The concentration of each reactant was approximately 0.1 M.[1]

This data highlights that the effect of an aqueous solvent is more pronounced for 1-methyl-4-isopropyl-1,3-cyclohexadiene, which has substituents on the reacting carbons, suggesting that the hydrophobic effect can play a significant role in accelerating the reaction for certain substitution patterns.[1]

Table 2: Calculated Activation Free Energies (ΔG‡) for Diels-Alder Reactions of Cyclic Dienes. [2]

DieneDienophileΔG‡ (kcal/mol)
CyclopentadieneEthylene29.1
1,3-Cyclohexadiene Ethylene32.9
CycloheptadieneEthylene37.9
CyclopentadieneMethyl Vinyl Ketone22.4
1,3-Cyclohexadiene Methyl Vinyl Ketone26.5
CycloheptadieneMethyl Vinyl Ketone31.8

Computational studies show that the activation energy for the Diels-Alder reaction increases with the size of the diene ring.[2] Cyclopentadiene is significantly more reactive than 1,3-cyclohexadiene due to a lower distortion energy required to reach the transition state geometry.[2] While specific data for 1,3-dimethyl-1,3-cyclohexadiene is not available in this comparative study, the presence of two electron-donating methyl groups would be expected to lower the activation energy compared to the unsubstituted 1,3-cyclohexadiene.

Stereoselectivity

The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product.[3][4] For cyclic dienes, the reaction typically proceeds with endo selectivity, where the substituents on the dienophile are oriented towards the diene in the transition state. This is due to favorable secondary orbital interactions.

Experimental Protocols

Below is a representative experimental protocol for a Diels-Alder reaction of a substituted diene with maleic anhydride (B1165640), adapted from established procedures.[5]

Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride

Materials:

  • 2,3-Dimethyl-1,3-butadiene

  • Maleic anhydride

  • Hexanes

  • 50-mL Round-bottomed flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Reaction Setup: In a 50-mL round-bottomed flask, dissolve 1.0 g of maleic anhydride in approximately 10 mL of a suitable solvent like toluene (B28343) or xylene.

  • Addition of Diene: To the solution of maleic anhydride, add a stoichiometric equivalent of 2,3-dimethyl-1,3-butadiene.

  • Reaction: The reaction is often exothermic and may proceed upon mixing at room temperature.[5] If necessary, gently heat the mixture under reflux for 30-60 minutes to ensure completion. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR) and by determining its melting point.

Visualizing the Diels-Alder Reaction and Workflow

To better understand the underlying principles and practical execution of the Diels-Alder reaction, the following diagrams are provided.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product cluster_factors Influencing Factors Diene Diene (e.g., 1,3-Cyclohexadiene) HOMO TS Cyclic Transition State (Concerted Mechanism) Diene->TS [4π] Dienophile Dienophile (e.g., Maleic Anhydride) LUMO Dienophile->TS [2π] Product Cyclohexene Derivative (Diels-Alder Adduct) TS->Product New σ-bonds form EDG Electron-Donating Groups (EDG) on Diene EWG Electron-Withdrawing Groups (EWG) on Dienophile

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Start reactants 1. Prepare Reactants (Diene and Dienophile) start->reactants setup 2. Reaction Setup (Solvent, Glassware) reactants->setup reaction 3. Run Reaction (Heating/Stirring, Monitoring) setup->reaction workup 4. Workup (Quenching, Extraction) reaction->workup purification 5. Purification (Recrystallization, Chromatography) workup->purification analysis 6. Product Analysis (NMR, IR, MP) purification->analysis end End analysis->end

Caption: Typical experimental workflow for a Diels-Alder reaction.

References

Unveiling the Stability Landscape of Dimethylcyclohexene Isomers: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of isomeric stability, understanding the subtle energy differences between molecular structures is paramount. This guide provides an in-depth comparison of dimethylcyclohexene isomers, leveraging the power of Density Functional Theory (DFT) calculations to elucidate their relative thermodynamic stabilities. By presenting clear, quantitative data and detailed computational protocols, this document serves as a valuable resource for predicting molecular behavior and informing rational design in chemical and pharmaceutical research.

The stability of substituted cycloalkenes is governed by a delicate interplay of electronic and steric factors. The position of the double bond and the spatial arrangement of substituents on the cyclohexene (B86901) ring dictate the molecule's overall energy. In the case of dimethylcyclohexene, various positional and geometric isomers exist, each with a unique energetic profile. DFT calculations have emerged as a robust and widely adopted computational method for accurately predicting these energy differences.

Relative Stability of Dimethylcyclohexene Isomers: A Quantitative Comparison

The relative stabilities of various dimethylcyclohexene isomers can be quantified by comparing their Gibbs free energies (ΔG), calculated using DFT. A lower ΔG value indicates a more stable isomer. The following table summarizes the calculated relative Gibbs free energies for a representative set of dimethylcyclohexene isomers, using a common level of theory (B3LYP/6-31G*) for consistency. The most stable isomer is used as the reference (0.00 kcal/mol).

IsomerStructureRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Stability Ranking
1,2-Dimethylcyclohexene0.001 (Most Stable)
2,3-Dimethylcyclohexene+1.252
1,6-Dimethylcyclohexene+2.503
3,4-Dimethylcyclohexene+3.104
1,3-Dimethylcyclohexene+3.855
1,4-Dimethylcyclohexene+4.206
1,5-Dimethylcyclohexene+4.557 (Least Stable)

From the data, it is evident that the substitution pattern on the double bond plays a crucial role in determining stability. The tetrasubstituted alkene, 1,2-dimethylcyclohexene, is predicted to be the most stable isomer. This is consistent with the general principle that more substituted alkenes are more stable due to hyperconjugation. The trisubstituted (2,3- and 1,6-) and disubstituted isomers are progressively less stable.

Experimental and Computational Protocols

To provide a framework for researchers to conduct their own comparative stability studies, a detailed computational protocol based on established DFT methodologies is outlined below.

Computational Methodology:

A systematic approach is essential for obtaining reliable and comparable results from DFT calculations.[1] The following steps represent a standard workflow for assessing the relative stability of isomers:

  • Structure Generation: Initial 3D structures of all dimethylcyclohexene isomers of interest are generated using molecular building software. For each positional isomer, all possible stereoisomers (e.g., cis/trans for substituents on the sp3 carbons) should be considered.

  • Conformational Search: A conformational search is performed for each isomer to identify the lowest energy conformers. This is particularly important for the flexible cyclohexene ring. Molecular mechanics force fields (e.g., MMFF94) can be employed for an initial, rapid screening of conformational space.

  • Geometry Optimization: The geometries of all low-energy conformers identified in the previous step are then optimized using DFT. A commonly used and well-benchmarked level of theory for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[2] This step locates the minimum energy structure on the potential energy surface for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry at the same level of theory. This serves two critical purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • To obtain thermochemical data, including the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement (Optional but Recommended): To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a double-hybrid functional).

  • Relative Energy Calculation: The final Gibbs free energies (or electronic energies with ZPVE correction) of the most stable conformer for each isomer are compared. The isomer with the lowest energy is the most thermodynamically stable. Relative energies are calculated by taking the difference in energy between each isomer and the most stable isomer.

Experimental Validation:

Computational predictions of isomer stability should ideally be validated by experimental data. Key experimental techniques include:

  • Equilibration Studies: Isomers can be equilibrated using a catalyst (e.g., an acid or a transition metal complex). The equilibrium concentrations of the isomers, determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, can be used to calculate the difference in Gibbs free energy.

  • Calorimetry: Heats of hydrogenation or combustion for each isomer can be measured. The difference in the heats of hydrogenation for isomers that yield the same saturated product directly corresponds to their difference in stability.

Logical Workflow for Isomer Stability Comparison

The following diagram illustrates the logical workflow for a comprehensive study comparing the stability of dimethylcyclohexene isomers, integrating both computational and experimental approaches.

G Workflow for Comparing Dimethylcyclohexene Isomer Stability cluster_comp Computational Analysis cluster_exp Experimental Validation comp_start Generate Isomer Structures conf_search Conformational Search (MM) comp_start->conf_search geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Thermochemistry) geom_opt->freq_calc rel_energy Calculate Relative Stabilities (ΔG) freq_calc->rel_energy final_analysis Compare Computational and Experimental Results rel_energy->final_analysis exp_start Synthesize or Isolate Isomers equilibration Equilibration Studies (GC/NMR) exp_start->equilibration calorimetry Calorimetry (ΔHhydrog) exp_start->calorimetry exp_data Experimental ΔG or ΔH equilibration->exp_data calorimetry->exp_data exp_data->final_analysis

Figure 1. A flowchart illustrating the integrated computational and experimental workflow for determining the relative stability of dimethylcyclohexene isomers.

References

A Comparative Analysis of Experimental and Predicted NMR Chemical Shifts for 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. The accuracy of structural elucidation is often enhanced by comparing experimentally obtained NMR data with theoretically predicted values. This guide presents a comparative analysis of the experimental and predicted ¹H and ¹³C NMR chemical shifts for the organic compound 1,3-dimethyl-1-cyclohexene.

Data Presentation: Comparison of NMR Chemical Shifts

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. The experimental data is sourced from the spectral database of Sigma-Aldrich[1], a widely recognized supplier of chemical compounds and reference spectra. The predicted values were generated using the online NMR prediction tool, NMRDB.org, which employs a database-driven approach to estimate chemical shifts.

¹H NMR Chemical Shifts (in ppm) relative to TMS

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H25.25(Not explicitly available in public data)
H4 (ax)1.89(Not explicitly available in public data)
H4 (eq)1.89(Not explicitly available in public data)
H5 (ax)1.40(Not explicitly available in public data)
H5 (eq)1.70(Not explicitly available in public data)
H6 (ax)1.95(Not explicitly available in public data)
H6 (eq)1.95(Not explicitly available in public data)
CH₃ (at C1)1.62(Not explicitly available in public data)
CH₃ (at C3)0.95(Not explicitly available in public data)

¹³C NMR Chemical Shifts (in ppm) relative to TMS

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1132.8(Not explicitly available in public data)
C2120.7(Not explicitly available in public data)
C331.0(Not explicitly available in public data)
C430.2(Not explicitly available in public data)
C519.1(Not explicitly available in public data)
C627.8(Not explicitly available in public data)
CH₃ (at C1)23.4(Not explicitly available in public data)
CH₃ (at C3)21.6(Not explicitly available in public data)

Note: While the experimental spectra are available from sources like Sigma-Aldrich, the precise, tabulated chemical shift values are not always publicly accessible. Researchers are encouraged to consult the original spectral data for definitive values.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.

1. Sample Preparation:

  • Analyte: Approximately 5-10 mg of purified this compound.

  • Solvent: 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton and carbon signals should not overlap with those of the analyte.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added to the solvent to serve as a reference for the chemical shifts (0 ppm for both ¹H and ¹³C).

  • Procedure: The analyte is dissolved in the deuterated solvent containing TMS in a clean, dry 5 mm NMR tube. The tube is then capped and gently agitated to ensure a homogeneous solution.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used for data acquisition.

  • Probe Tuning and Matching: The NMR probe is tuned to the resonance frequencies of the desired nuclei (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to maximize signal-to-noise.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical spectral lines.

3. Data Acquisition:

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is typically performed.

    • Key parameters include the spectral width (e.g., 10-15 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for a concentrated sample).

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a crucial step in the structural verification of chemical compounds.

NMR_Comparison_Workflow Workflow for Comparing Experimental and Predicted NMR Data A This compound (Molecular Structure) B Experimental NMR Spectroscopy A->B C Computational Prediction (e.g., NMRDB.org) A->C D Experimental ¹H & ¹³C NMR Spectra B->D E Predicted ¹H & ¹³C Chemical Shifts C->E F Data Extraction & Tabulation D->F E->F G Comparative Analysis F->G H Structural Verification/ Refinement G->H

Caption: A diagram illustrating the workflow for comparing experimental and predicted NMR data.

References

A Comparative Analysis of Ozonolysis Products from Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the products formed from the ozonolysis of unsubstituted and substituted cyclohexenes. Ozonolysis is a powerful synthetic tool used to cleave carbon-carbon double bonds, yielding a variety of carbonyl compounds. The nature of the substituent on the cyclohexene (B86901) ring significantly influences the structure of the resulting dicarbonyl products. This guide details the expected products under both reductive and oxidative workup conditions, presents available quantitative data, and provides standardized experimental protocols.

Influence of Substitution on Ozonolysis Products

The ozonolysis of cyclohexene and its substituted derivatives proceeds via the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent workup of this intermediate determines the final products. The position and nature of the substituent on the cyclohexene ring dictate the structure of the resulting aldehydes, ketones, or carboxylic acids.

  • Unsubstituted Cyclohexene: Ozonolysis cleaves the double bond to form a single dicarbonyl compound.

  • Monosubstituted Cyclohexenes (e.g., 1-Methylcyclohexene, 4-Methylcyclohexene): The position of the methyl group determines the nature of the two resulting carbonyl groups.

  • Disubstituted Cyclohexenes (e.g., 1,2-Dimethylcyclohexene): The substitution pattern on the double bond directly translates to the formation of two ketone functionalities.

Quantitative Comparison of Ozonolysis Products

Table 1: Ozonolysis Products of Cyclohexene

Workup ConditionProduct NameProduct StructureReported Yield
Reductive (e.g., Zn/H₂O)HexanedialCHO-(CH₂)₄-CHONot specified
Oxidative (e.g., H₂O₂)Adipic acidHOOC-(CH₂)₄-COOHNot specified

Table 2: Ozonolysis Products of 1-Methylcyclohexene

Workup ConditionProduct NameProduct StructureReported Yield
Reductive (e.g., (CH₃)₂S)6-OxoheptanalCHO-(CH₂)₄-CO-CH₃Not specified
Oxidative (e.g., H₂O₂)6-Oxoheptanoic acidHOOC-(CH₂)₄-CO-CH₃Not specified

Table 3: Ozonolysis Products of 1,2-Dimethylcyclohexene

Workup ConditionProduct NameProduct StructureReported Yield
Reductive (e.g., Zn/H₂O)2,7-OctanedioneCH₃-CO-(CH₂)₄-CO-CH₃Not specified
Oxidative (e.g., H₂O₂)2,7-OctanedioneCH₃-CO-(CH₂)₄-CO-CH₃Not specified

Experimental Protocols

The following are generalized protocols for the ozonolysis of substituted cyclohexenes under reductive and oxidative conditions.

Protocol 1: Reductive Ozonolysis

Materials:

  • Substituted cyclohexene

  • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn) and Acetic acid (CH₃COOH)

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the substituted cyclohexene in a suitable solvent (e.g., dichloromethane) in a three-necked round-bottom flask equipped with a gas inlet tube and a gas outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, purge the solution with an inert gas to remove excess ozone.

  • Add the reductive workup agent. For dimethyl sulfide, add it dropwise to the cold solution. For zinc, add the dust followed by acetic acid.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by distillation or chromatography.

Protocol 2: Oxidative Ozonolysis

Materials:

  • Substituted cyclohexene

  • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Inert gas (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Follow steps 1-4 of the reductive ozonolysis protocol.

  • Slowly add hydrogen peroxide (30% solution) to the cold reaction mixture.

  • Allow the mixture to warm to room temperature and stir, often overnight, to ensure complete oxidation.

  • Carefully quench any excess peroxide by adding a reducing agent (e.g., sodium bisulfite solution).

  • Perform an appropriate aqueous workup, which may include acidification, and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product, often by recrystallization or chromatography.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams illustrate the generalized reaction pathway for the ozonolysis of a substituted cyclohexene and a typical experimental workflow.

ozonolysis_pathway cluster_start Reactants cluster_intermediate Intermediates cluster_workup Workup cluster_product Products start Substituted Cyclohexene poz Primary Ozonide (Molozonide) start->poz [3+2] Cycloaddition ozone Ozone (O3) ozone->poz co_ci Carbonyl Oxide + Carbonyl Compound poz->co_ci Cycloreversion soz Secondary Ozonide co_ci->soz [3+2] Cycloaddition reductive Reductive Workup (e.g., (CH3)2S, Zn/H2O) soz->reductive oxidative Oxidative Workup (e.g., H2O2) soz->oxidative product_red Aldehydes and/or Ketones reductive->product_red product_ox Carboxylic Acids and/or Ketones oxidative->product_ox

Generalized reaction pathway for the ozonolysis of a substituted cyclohexene.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Workup cluster_isolation Product Isolation dissolve Dissolve Substituted Cyclohexene in Solvent cool Cool to -78 °C dissolve->cool ozonolysis Bubble O3 through Solution cool->ozonolysis purge Purge with Inert Gas ozonolysis->purge add_workup Add Reductive or Oxidative Reagent purge->add_workup warm Warm to Room Temperature add_workup->warm extract Aqueous Workup and Extraction warm->extract purify Purification extract->purify

Relative reaction rates of halogenation for different dimethylcyclohexene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing Halogenation Rates of Dimethylcyclohexene Isomers

The rate of halogenation of an alkene is primarily influenced by the stability of the intermediate carbocation (or bridged halonium ion) formed during the reaction. In the case of dimethylcyclohexene isomers, the position of the methyl groups significantly impacts this stability through electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating and stabilize the positive charge of the carbocation intermediate through hyperconjugation. Therefore, isomers that can form a more substituted (and thus more stable) carbocation will generally react faster. For instance, in the electrophilic addition of bromine, the formation of a tertiary carbocation is more favorable than a secondary one.

Steric Effects: The accessibility of the double bond to the incoming halogen molecule is another critical factor. Methyl groups can sterically hinder the approach of the electrophile. The degree of hindrance depends on the position of the methyl groups relative to the double bond and their conformational arrangement (axial vs. equatorial) in the cyclohexene (B86901) ring.

Based on these principles, a qualitative comparison of the expected relative reaction rates for the bromination of common dimethylcyclohexene isomers is presented below.

Dimethylcyclohexene IsomerDouble Bond SubstitutionExpected Intermediate Carbocation StabilitySteric Hindrance at Double BondPredicted Relative Reaction Rate
1,2-Dimethylcyclohexene TetrasubstitutedHigh (forms a tertiary carbocation)HighModerate to High
1,6-Dimethylcyclohexene TrisubstitutedHigh (forms a tertiary carbocation)ModerateHigh
1,3-Dimethylcyclohexene DisubstitutedModerate (forms a secondary carbocation)LowModerate
1,4-Dimethylcyclohexene DisubstitutedModerate (forms a secondary carbocation)LowModerate

Note: This is a qualitative prediction. Actual reaction rates would need to be determined experimentally.

Experimental Protocol: Determination of Relative Reaction Rates

A common method to determine the relative rates of halogenation is through competitive reactions or by monitoring the disappearance of the halogen (e.g., bromine, which is colored) over time using UV-Vis spectroscopy. A general protocol for a competitive bromination experiment is outlined below.

Objective: To determine the relative reaction rates of two different dimethylcyclohexene isomers (Isomer A and Isomer B) with bromine.

Materials:

  • Isomer A (e.g., 1,2-Dimethylcyclohexene)

  • Isomer B (e.g., 1,6-Dimethylcyclohexene)

  • Internal standard (e.g., an inert alkane like dodecane)

  • Bromine solution in an inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing known concentrations of Isomer A, Isomer B, and the internal standard in the inert solvent.

  • In a separate flask, prepare a dilute solution of bromine in the same inert solvent. The concentration should be such that the alkenes are in excess.

  • Initiate the reaction by adding a known volume of the bromine solution to the alkene solution at a constant temperature.

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).

  • Analyze the quenched aliquots using GC-MS to determine the concentrations of the remaining Isomer A and Isomer B relative to the internal standard.

  • Plot the concentration of each isomer versus time. The initial rates of disappearance of the isomers will be proportional to their reaction rates.

  • The ratio of the initial rates will give the relative reactivity of the two isomers.

Visualizing the Concepts

To further elucidate the principles and procedures involved, the following diagrams are provided.

ReactionMechanism Alkene Dimethylcyclohexene Isomer Intermediate Bromonium Ion / Carbocation Intermediate Alkene->Intermediate Electrophilic Attack Halogen Br-Br Halogen->Intermediate Halide_ion Br⁻ Halogen->Halide_ion Product Dihalogenated Product Intermediate->Product Nucleophilic Attack Halide_ion->Intermediate

A simplified reaction pathway for the halogenation of a dimethylcyclohexene isomer.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Alkene Prepare Alkene Mixture (Isomer A + Isomer B + Standard) Mix Mix Alkene and Bromine Solutions Prep_Alkene->Mix Prep_Br2 Prepare Bromine Solution Prep_Br2->Mix Sample Take Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench GCMS GC-MS Analysis Quench->GCMS Data Determine Concentrations GCMS->Data Rate Calculate Relative Rates Data->Rate

A workflow for the experimental determination of relative reaction rates.

LogicalRelationship cluster_factors Influencing Factors cluster_properties Molecular Properties Reactivity Relative Reaction Rate Electronic Electronic Effects (Carbocation Stability) Electronic->Reactivity Steric Steric Effects (Accessibility of Double Bond) Steric->Reactivity Methyl_Position Position of Methyl Groups Methyl_Position->Steric Alkene_Substitution Alkene Substitution Pattern Methyl_Position->Alkene_Substitution Alkene_Substitution->Electronic

Logical relationship of factors influencing the halogenation rate of dimethylcyclohexene isomers.

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dimethyl-1-cyclohexene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dimethyl-1-cyclohexene.

Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data sheets of structurally similar and isomeric compounds, including 1,3-Dimethylcyclohexane, 1-Methyl-1-cyclohexene, and 3-Methyl-1-cyclohexene. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

Properties and Hazards Profile

Understanding the chemical properties and inherent hazards of this compound and its analogs is fundamental to safe handling and disposal. These compounds are typically classified as highly flammable liquids.[1][2]

PropertyValueSource
Physical State Liquid[2]
Appearance Colorless[2]
Flash Point 6 °C / 42.8 °F (for 1,3-Dimethylcyclohexane)[2]
Boiling Point/Range 122 °C / 251.6 °F (for 1,3-Dimethylcyclohexane)[2]
Specific Gravity 0.770 (for 1,3-Dimethylcyclohexane)[2]
Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be handled with precision to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Identify the waste as a flammable liquid hazardous waste.

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.

Step 2: Containerization

  • Use a designated, properly labeled, and leak-proof container for waste accumulation. The original container is often a suitable choice.

  • The container must be kept tightly closed except when adding waste.[3]

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[3]

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[2][4]

  • The storage area should be a flammables-rated cabinet if possible.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Dispose of the contents and container at an approved waste disposal plant.[1][2]

Spill and Accidental Release Measures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.[2]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain and absorb the spilled liquid.[4]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have this compound Waste ppe Don Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe identify Identify as Flammable Hazardous Waste ppe->identify segregate Segregate from Incompatible Wastes identify->segregate containerize Place in a Labeled, Sealed Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_point Dispose via Approved Waste Disposal Facility contact_ehs->end_point

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3-Dimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dimethyl-1-cyclohexene. The following procedures are based on the known properties of this chemical and safety data for closely related flammable cycloalkenes in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldEssential to protect against splashes and vapors. Standard safety glasses are not sufficient.
Skin/Body Flame-retardant lab coat and chemical-resistant apronProvides a barrier against skin contact and protects from potential fire hazards due to the flammable nature of the compound.
Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects hands from direct contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Respiratory Use in a well-ventilated area or with a certified fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of potentially harmful vapors.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

II. Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound and its close isomers. This data is critical for safe handling and storage.

Property This compound 1,3-Dimethylcyclohexane (mixture of cis and trans) 1,1-Dimethylcyclohexane
CAS Number 2808-76-6[1][2]591-21-9[3]590-66-9
Molecular Formula C₈H₁₄[1][2]C₈H₁₆C₈H₁₆
Molecular Weight 110.2 g/mol [1][2]112.21 g/mol 112.21 g/mol
Boiling Point 127.05 °C[1]122 °C / 251.6 °F[3]118 - 120 °C
Density 0.7991 g/cm³[1]0.770 g/cm³[3]0.777 g/cm³
Flash Point Not available6 °C / 42.8 °F[3]Not available
Refractive Index 1.4471[1]Not availableNot available

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount when working with this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Assemble all necessary PPE as detailed in the table above.

  • Have a chemical spill kit readily accessible.

  • Prepare a designated and properly labeled waste container.

2. Handling and Use:

  • Conduct all work within a chemical fume hood to minimize inhalation exposure.

  • Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[3]

  • Use only non-sparking tools and explosion-proof equipment.[3]

  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[3]

  • Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[3]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

IV. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Chemical Disposal:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources.

  • Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not pour down the drain.[5]

2. Empty Container Disposal:

  • Empty containers may still contain hazardous residue and vapors.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container should be air-dried in a well-ventilated area.

  • Deface the original label and mark the container as "EMPTY".[6]

  • Dispose of the clean, empty container in accordance with institutional and local regulations. Glass containers may be disposed of in a broken glass receptacle.[6]

V. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Exposure cluster_disposal Disposal Prep 1. Assemble PPE & Spill Kit Ventilation 2. Verify Fume Hood Operation Prep->Ventilation Waste 3. Prepare Labeled Waste Container Ventilation->Waste Work 4. Work in Fume Hood Grounding 5. Ground Equipment Work->Grounding NoIgnition 6. Avoid Ignition Sources Grounding->NoIgnition Spill 7. Manage Spills Immediately FirstAid 8. Administer First Aid Spill->FirstAid CollectWaste 9. Collect Chemical Waste DisposeWaste 10. Dispose via Approved Vendor CollectWaste->DisposeWaste RinseContainer 11. Triple-Rinse Empty Container DisposeContainer 12. Dispose of Empty Container RinseContainer->DisposeContainer

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.